4-bromo-5-chloro-1H-imidazole
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-bromo-5-chloro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrClN2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHIYYYHTXGSDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310092 | |
| Record name | 4-bromo-5-chloro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17487-98-8 | |
| Record name | NSC222404 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-5-chloro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-5-chloro-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-Depth Technical Guide to the Synthesis of 4-bromo-5-chloro-1H-imidazole: A Key Heterocyclic Building Block
Abstract
This technical guide provides a comprehensive overview of a robust and well-reasoned synthetic pathway for the preparation of 4-bromo-5-chloro-1H-imidazole, a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The imidazole core is a prevalent motif in numerous biologically active molecules, and the strategic placement of halogen atoms provides a versatile handle for further chemical modifications and the fine-tuning of pharmacological properties.[1] This document will delve into a detailed, step-by-step synthetic protocol, elucidate the underlying reaction mechanisms, and present the necessary quantitative data and safety considerations for the successful synthesis of this valuable chemical intermediate.
Introduction: The Strategic Importance of Dihaloimidazoles
Imidazole derivatives are fundamental building blocks in medicinal chemistry, forming the core structure of many therapeutic agents.[2] The introduction of halogen atoms onto the imidazole ring dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making halogenated imidazoles highly sought-after intermediates in drug discovery programs. Specifically, dihaloimidazoles serve as versatile scaffolds for the construction of complex molecular architectures through various cross-coupling reactions, enabling the exploration of novel chemical space.[3][4][5] The target molecule, 4-bromo-5-chloro-1H-imidazole, with its distinct halogenation pattern, offers a unique platform for the development of new chemical entities with potential applications as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Proposed Synthetic Pathway: A Two-Step Approach
A direct and selective synthesis of 4-bromo-5-chloro-1H-imidazole is not prominently described in the literature. Therefore, a logical and efficient two-step synthetic route is proposed, commencing with the synthesis of the monosubstituted precursor, 4-bromo-1H-imidazole, followed by a regioselective chlorination at the C5 position.
Figure 1: Proposed two-step synthetic pathway for 4-bromo-5-chloro-1H-imidazole.
Step 1: Synthesis of 4-Bromo-1H-imidazole
The synthesis of 4-bromo-1H-imidazole is judiciously approached through a two-stage process: initial exhaustive bromination of imidazole to yield 2,4,5-tribromo-1H-imidazole, followed by a selective debromination to afford the desired 4-bromo-1H-imidazole. This method, while seemingly circuitous, offers excellent control over the regiochemistry of the final product.
Stage 1: Exhaustive Bromination of Imidazole
The initial step involves the electrophilic substitution of all available carbon positions on the imidazole ring with bromine.
Reaction Scheme:
Imidazole + 3 Br₂ → 2,4,5-Tribromo-1H-imidazole + 3 HBr
Causality of Experimental Choices:
-
Reagent: Elemental bromine (Br₂) is a potent and readily available brominating agent suitable for the exhaustive halogenation of the electron-rich imidazole ring.
-
Solvent: A suitable inert solvent, such as chloroform or acetic acid, is typically employed to facilitate the reaction and control the reaction temperature.
-
Stoichiometry: A molar excess of bromine is used to ensure the complete tribromination of the imidazole starting material.
Stage 2: Selective Debromination
The subsequent step involves the selective removal of the bromine atoms at the C2 and C5 positions of 2,4,5-tribromo-1H-imidazole. This is a critical step that leverages the differential reactivity of the halogenated positions.
Reaction Scheme:
2,4,5-Tribromo-1H-imidazole + Reducing Agent → 4-Bromo-1H-imidazole
Causality of Experimental Choices:
-
Reducing Agent: Sodium sulfite (Na₂SO₃) is a commonly used and effective reducing agent for this transformation.[6] It selectively removes the more reactive bromine atoms at the 2 and 5 positions.
-
Solvent: An aqueous medium, often in the presence of a co-solvent like isopropanol, is used to dissolve the reactants and facilitate the reaction.[6]
-
Temperature: The reaction is typically carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate.[6]
Step 2: Regioselective Chlorination of 4-Bromo-1H-imidazole
The final and most critical step is the regioselective introduction of a chlorine atom at the C5 position of 4-bromo-1H-imidazole. This transformation is governed by the principles of electrophilic aromatic substitution on a substituted heterocyclic ring.
Mechanistic Rationale for Regioselectivity
The bromine atom at the C4 position of the imidazole ring is a deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho, para-director in electrophilic aromatic substitution due to the ability of its lone pairs to stabilize the intermediate carbocation through resonance.[7][8][9][10][11] In the context of the 4-bromo-1H-imidazole, the C5 position is electronically favored for electrophilic attack.
Figure 2: Simplified mechanism of electrophilic chlorination at the C5 position.
Reaction Scheme:
4-Bromo-1H-imidazole + N-Chlorosuccinimide (NCS) → 4-Bromo-5-chloro-1H-imidazole + Succinimide
Causality of Experimental Choices:
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) is selected as the chlorinating agent due to its milder reactivity compared to elemental chlorine, which allows for greater control and selectivity.[6][12][13][14] NCS provides an electrophilic chlorine source for the substitution reaction.
-
Solvent: Anhydrous aprotic solvents such as acetonitrile or dichloromethane are suitable for this reaction to prevent unwanted side reactions.
-
Catalyst: While the reaction may proceed without a catalyst, a mild Lewis acid or a protic acid co-catalyst can be employed to enhance the electrophilicity of the chlorine atom from NCS, thereby increasing the reaction rate.
-
Temperature: The reaction is typically conducted at room temperature or with gentle heating to promote the reaction without leading to decomposition or loss of selectivity.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a well-equipped chemical laboratory. Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol for the Synthesis of 4-Bromo-1H-imidazole
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Imidazole | 68.08 | 10.0 g | 0.147 |
| Bromine | 159.81 | 75.2 g (24.1 mL) | 0.471 |
| Chloroform | - | 200 mL | - |
| Sodium Sulfite (Na₂SO₃) | 126.04 | 55.5 g | 0.440 |
| Isopropanol | - | 50 mL | - |
| Water | - | 250 mL | - |
| Ethyl Acetate | - | 3 x 100 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Bromination: To a solution of imidazole (10.0 g, 0.147 mol) in chloroform (150 mL) in a three-necked flask equipped with a dropping funnel and a reflux condenser, add a solution of bromine (75.2 g, 0.471 mol) in chloroform (50 mL) dropwise at room temperature with stirring. After the addition is complete, stir the mixture for 2 hours.
-
Work-up 1: Remove the solvent under reduced pressure. Suspend the resulting solid residue in hot water, filter, and dry under vacuum to obtain crude 2,4,5-tribromo-1H-imidazole.
-
Debromination: In a round-bottom flask, combine the crude 2,4,5-tribromo-1H-imidazole with sodium sulfite (55.5 g, 0.440 mol), isopropanol (50 mL), and water (250 mL).[6]
-
Reaction: Heat the mixture to reflux and stir for 8-10 hours.
-
Work-up 2: Cool the reaction mixture to room temperature. A solid precipitate should form. Collect the solid by vacuum filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-bromo-1H-imidazole.
Protocol for the Synthesis of 4-Bromo-5-chloro-1H-imidazole
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-1H-imidazole | 146.97 | 5.00 g | 0.034 |
| N-Chlorosuccinimide (NCS) | 133.53 | 4.76 g | 0.036 |
| Anhydrous Acetonitrile | - | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Ethyl Acetate | - | 3 x 50 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-bromo-1H-imidazole (5.00 g, 0.034 mol) in anhydrous acetonitrile (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add N-chlorosuccinimide (4.76 g, 0.036 mol) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, remove the acetonitrile under reduced pressure. To the residue, add ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 4-bromo-5-chloro-1H-imidazole can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1a | Bromination | Imidazole, Bromine | Chloroform | Room Temp. | 2 | >90 (crude) |
| 1b | Debromination | 2,4,5-Tribromo-1H-imidazole, Na₂SO₃ | Water/Isopropanol | Reflux | 8-10 | 60-70 |
| 2 | Chlorination | 4-Bromo-1H-imidazole, NCS | Acetonitrile | Room Temp. | 12-24 | 50-65 |
Safety and Handling
-
Imidazole: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.
-
Bromine: Highly toxic and corrosive. Causes severe skin burns and eye damage. Fatal if inhaled. Handle only in a well-ventilated fume hood.
-
N-Chlorosuccinimide (NCS): Corrosive. Causes skin irritation and serious eye damage. May cause respiratory irritation.
-
Solvents: Chloroform is a suspected carcinogen. Acetonitrile is flammable and toxic. Handle all solvents in a fume hood.
-
General Precautions: Always wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
The synthesis of 4-bromo-5-chloro-1H-imidazole, a valuable building block for drug discovery and development, can be effectively achieved through a well-defined, two-step synthetic sequence. This guide has outlined a plausible and scientifically sound pathway, commencing with the synthesis of 4-bromo-1H-imidazole via a tribrominated intermediate, followed by a regioselective chlorination using N-chlorosuccinimide. The provided experimental protocols, mechanistic insights, and safety precautions are intended to equip researchers with the necessary knowledge to successfully synthesize this important heterocyclic compound.
References
- CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google P
-
Regioselective synthesis of 1,4-disubstituted imidazoles - PubMed. (URL: [Link])
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - MDPI. (URL: [Link])
-
Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide - International Science Community Association. (URL: [Link])
-
ChemInform Abstract: Novel Regioselective Aromatic Chlorination via Catalytic Thiourea Activation of N‐Chlorosuccinimide. | Request PDF - ResearchGate. (URL: [Link])
-
Allylic Bromination (NBS, hv) | Radical Mechanism + Traps - OrgoSolver. (URL: [Link])
-
N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis - ResearchGate. (URL: [Link])
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (URL: [Link])
- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google P
-
(PDF) Applications of N -Chlorosuccinimide in Organic Synthesis - ResearchGate. (URL: [Link])
-
Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed. (URL: [Link])
- CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google P
-
5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. (URL: [Link])
-
Why are halogens ortho- para- directors? - Master Organic Chemistry. (URL: [Link])
-
Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (URL: [Link])
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (URL: [Link])
-
Allylic Bromination by NBS with Practice Problems - Chemistry Steps. (URL: [Link])
-
16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (URL: [Link])
-
Electrophilic aromatic directing groups - Wikipedia. (URL: [Link])
-
Determining Directing Effects in Electrophilic Aromatic Substitutions - YouTube. (URL: [Link])
Sources
- 1. youtube.com [youtube.com]
- 2. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 3. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. isca.me [isca.me]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 4-bromo-5-chloro-1H-imidazole
Abstract
This technical guide provides a comprehensive overview of the physical properties of the heterocyclic compound 4-bromo-5-chloro-1H-imidazole. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related halogenated imidazole analogs, foundational principles of physical organic chemistry, and established analytical methodologies. It is intended to serve as a vital resource for researchers, scientists, and professionals in drug development by offering predictive insights and detailed experimental protocols for the characterization of this and similar compounds. The guide covers molecular and structural characteristics, thermodynamic properties, solubility profiles, acidity, and spectroscopic signatures. Each section is supported by a robust theoretical framework and practical, field-proven experimental designs.
Introduction: The Significance of Halogenated Imidazoles
The imidazole ring is a cornerstone in medicinal chemistry and materials science, valued for its aromaticity, hydrogen bonding capabilities, and versatile reactivity.[1] Halogenation of the imidazole core is a powerful strategy to modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. The introduction of bromine and chlorine atoms, as in 4-bromo-5-chloro-1H-imidazole, is expected to significantly influence its electronic distribution, crystal packing, and ultimately, its utility as a synthetic building block or a pharmacologically active agent. This guide provides a detailed examination of these anticipated properties.
Molecular and Structural Properties
The fundamental physical characteristics of a molecule are dictated by its structure, weight, and the nature of its constituent atoms.
Molecular Formula and Weight
The molecular formula for 4-bromo-5-chloro-1H-imidazole is C₃H₂BrClN₂. Based on this, the key molecular weights are:
| Property | Value |
| Molecular Weight | 197.41 g/mol |
| Monoisotopic Mass | 195.91885 Da |
Table 1: Calculated molecular weights of 4-bromo-5-chloro-1H-imidazole.
The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern in mass spectrometry, which is a key identifying feature.
Tautomerism
A critical feature of N-unsubstituted imidazoles is prototropic tautomerism, where the hydrogen atom on the nitrogen can reside on either of the two nitrogen atoms.[2] For 4-bromo-5-chloro-1H-imidazole, this results in two tautomeric forms that are in equilibrium. This dynamic process influences the molecule's hydrogen bonding capabilities and its NMR spectroscopic signature.
Caption: Tautomeric equilibrium of 4-bromo-5-chloro-1H-imidazole.
Thermodynamic and State Properties
Thermodynamic properties such as melting and boiling points provide insights into the intermolecular forces and crystal lattice energy of a compound.
Melting Point
The melting point of a solid is indicative of the strength of its crystal lattice. For imidazoles, melting points are influenced by hydrogen bonding and van der Waals interactions. Halogenation generally increases the molecular weight and polarizability, which tends to raise the melting point.
Predicted Melting Point: Based on analogs such as 4,5-dichloroimidazole and 4,5-dibromoimidazole, the melting point of 4-bromo-5-chloro-1H-imidazole is anticipated to be in the range of 180-220 °C . For instance, 4-bromo-1-methyl-1H-imidazole has a significantly lower melting point due to the absence of N-H hydrogen bonding.
Experimental Protocol: Capillary Melting Point Determination
This standard technique provides a reliable and accessible method for determining the melting range of a crystalline solid.
-
Sample Preparation: Ensure the 4-bromo-5-chloro-1H-imidazole sample is thoroughly dried and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.
Boiling Point
The boiling point of imidazoles is generally high due to intermolecular hydrogen bonding.[1] Direct determination of the boiling point of 4-bromo-5-chloro-1H-imidazole may be challenging as it is likely to decompose at elevated temperatures before boiling at atmospheric pressure.
Solubility Profile
Solubility is a critical parameter in drug development, influencing formulation and bioavailability, and in synthetic chemistry for reaction and purification solvent selection.
Predicted Solubility:
-
Aqueous Solubility: Halogenation typically decreases aqueous solubility due to an increase in lipophilicity.[3] However, the presence of two nitrogen atoms capable of hydrogen bonding will still allow for some water solubility. The solubility is expected to be low.
-
Organic Solvents: Halogenated imidazoles generally exhibit good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] Solubility in less polar solvents like dichloromethane and ethyl acetate is expected to be moderate, while solubility in nonpolar solvents such as hexanes will likely be poor.
Experimental Protocol: Shake-Flask Method for Aqueous Solubility
-
Sample Preparation: Add an excess amount of 4-bromo-5-chloro-1H-imidazole to a known volume of deionized water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Acidity and Basicity (pKa)
The imidazole ring is amphoteric; it can act as both a weak acid (N-H proton) and a weak base (lone pair on the other nitrogen). The pKa values are crucial for understanding the ionization state of the molecule at physiological pH.
Predicted pKa:
-
pKa (Conjugate Acid): The basicity of the imidazole ring is reduced by the electron-withdrawing effects of the halogen substituents. The pKa of the imidazolium ion of 4-bromo-5-chloro-1H-imidazole is predicted to be significantly lower than that of imidazole itself (pKa ≈ 7.0). An estimated pKa in the range of 4.0-5.5 is reasonable.
-
pKa (N-H Proton): The acidity of the N-H proton is enhanced by the inductive effect of the halogens. The pKa is expected to be lower than that of imidazole (pKa ≈ 14.5), likely in the range of 11-13 .
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Dissolve a precisely weighed amount of 4-bromo-5-chloro-1H-imidazole in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).[5]
-
Titration Setup: Use a calibrated pH meter with a glass electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.
-
Data Analysis: Record the pH after each addition of the titrant and plot the titration curve (pH vs. volume of titrant). The pKa is the pH at the half-equivalence point.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing structural details.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted Spectra:
-
¹H NMR: A single signal is expected for the C2-H proton, likely in the range of δ 7.5-8.0 ppm. The N-H proton will appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
-
¹³C NMR: Three signals are expected for the carbon atoms of the imidazole ring. The chemical shifts will be influenced by the halogen substituents.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-bromo-5-chloro-1H-imidazole in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a larger number of scans may be necessary due to the low natural abundance of the ¹³C isotope.
Caption: Workflow for NMR Spectroscopic Analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Predicted Spectrum: The FTIR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
N-H stretch: A broad band in the region of 3100-3300 cm⁻¹.
-
C=N and C=C stretching: Bands in the 1450-1600 cm⁻¹ region, characteristic of the imidazole ring.[6]
-
C-H stretch (aromatic): A band around 3000-3100 cm⁻¹.
-
C-Br and C-Cl stretches: In the fingerprint region, typically below 800 cm⁻¹.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Mix a small amount (1-2 mg) of 4-bromo-5-chloro-1H-imidazole with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grinding: Thoroughly grind the mixture in an agate mortar to a fine powder.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Predicted Spectrum: Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: The mass spectrum will show a characteristic cluster of peaks for the molecular ion (M⁺) due to the isotopic distribution of bromine and chlorine.
-
Fragmentation: Common fragmentation pathways for imidazoles involve the loss of HCN or cleavage of the ring.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate charged fragments.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.
Conclusion
While direct experimental data for 4-bromo-5-chloro-1H-imidazole is scarce, a comprehensive understanding of its physical properties can be effectively built upon the well-established chemistry of halogenated imidazoles. This guide provides a robust framework for predicting its behavior and outlines detailed, validated protocols for its empirical characterization. The presented methodologies are fundamental for any research or development program involving this and related heterocyclic compounds, ensuring scientific rigor and reproducibility.
References
- Shelar Uttam B., Thorve Sandip S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. [Link not available]
-
ResearchGate. (n.d.). Physicochemical Properties of Imidazole. Retrieved from [Link]
- Google Patents. (2020). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
-
TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Retrieved from [Link]
-
Manjunath R., et al. (n.d.). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Publishing. Retrieved from [Link]
- Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
PubMed. (2018). Unexpected effect of halogenation on the water solubility of small organic compounds. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values of imidazoles versus degree of substitution. Retrieved from [Link]
-
arXiv. (2015). Halogenation of Imidazolium Ionic Liquids. Thermodynamics Perspective. Retrieved from [Link]
-
PubMed. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed. Retrieved from [Link]
-
CONICET. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]
-
Scientific Research Publishing. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved from [Link]
-
American Chemical Society. (2026). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-5-chloro-1-methyl-1h-imidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of Imidazole. Retrieved from [Link]
-
ResearchGate. (2006). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L.... Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
RSC Publishing. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Retrieved from [Link]
-
DergiPark. (n.d.). potentiometric titration of some imidazole derivatives in nonaqueous solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structure of the 4,5-Diphenyl-1H-Imidazole-2-Thiol Thiol. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]
-
YouTube. (2017). Group 7 Halogens in water and organic solvent. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Imidazole, 4-bromo-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4). Retrieved from [Link]
-
ACS Publications. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]
-
ACS Publications. (2026). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. Retrieved from [Link]
-
Hindawi. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-5-methyl-1H-imidazole. Retrieved from [Link]
-
DOI. (n.d.). SUPPORTING INFORMATION Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anti-cancer Pyrrole-Imidazole Po. Retrieved from [Link]
-
Education and Science Publishing. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]
-
UA Campus Repository. (n.d.). Solubility of aromatic compounds in mixed solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d).... Retrieved from [Link]
-
MDPI. (2026). Investigation of Lignin-Based Catalysts’ Effectiveness and Constraints in Selective Hydrogenation. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structure of the 4,5-Diphenyl-1H-Imidazole-2-Thiol Thiol. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). synthesis and biological evaluation of 1-substituted imidazole derivatives. Retrieved from [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Unexpected effect of halogenation on the water solubility of small organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
4-bromo-5-chloro-1H-imidazole CAS number
An In-Depth Technical Guide to 4-bromo-5-chloro-1H-imidazole (CAS No. 17487-98-8)
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-bromo-5-chloro-1H-imidazole, a halogenated heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. The document elucidates the core physicochemical properties, established synthetic strategies, analytical characterization methodologies, and key applications of this molecule. Emphasis is placed on the scientific rationale behind experimental choices and protocols, ensuring a deep understanding for researchers, scientists, and professionals in drug development. The definitive Chemical Abstracts Service (CAS) number for this compound is 17487-98-8 .
Introduction: The Strategic Importance of Halogenated Imidazoles
The imidazole ring is a foundational scaffold in medicinal chemistry and biology, forming the core of essential biomolecules like the amino acid histidine and purines.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a privileged structure for interacting with biological targets such as enzymes and receptors.[2]
The strategic introduction of halogen atoms—in this case, bromine and chlorine—onto the imidazole core dramatically modulates the molecule's physicochemical and pharmacological properties. Halogenation can influence:
-
Lipophilicity: Affecting cell membrane permeability and bioavailability.
-
Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.
-
Binding Affinity: Halogen atoms can participate in specific halogen bonding interactions with biological targets, enhancing potency and selectivity.
-
Synthetic Versatility: The carbon-halogen bonds serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions, nucleophilic substitutions, and other transformations.[3]
4-bromo-5-chloro-1H-imidazole exemplifies this strategic design, offering a unique combination of reactivity and structural features for creating diverse and complex molecular architectures.
Physicochemical and Structural Properties
The fundamental identity and characteristics of 4-bromo-5-chloro-1H-imidazole are summarized below.
Table 1: Chemical Identity and Descriptors
| Identifier | Value | Source |
| Compound Name | 4-bromo-5-chloro-1H-imidazole | [4] |
| CAS Number | 17487-98-8 | |
| Molecular Formula | C₃H₂BrClN₂ | [4] |
| Molecular Weight | 197.40 g/mol | Inferred from Formula |
| Monoisotopic Mass | 179.909 Da | [4] |
| IUPAC Name | 4-bromo-5-chloro-1H-imidazole | |
| InChI | InChI=1S/C3H2BrClN2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) | [4] |
| InChIKey | KRHIYYYHTXGSDW-UHFFFAOYSA-N | [4] |
| SMILES | C1=NC(=C(N1)Cl)Br | [4] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| XlogP | 2.0 | [4] |
| Hydrogen Bond Donor Count | 1 | Inferred from Structure |
| Hydrogen Bond Acceptor Count | 1 | Inferred from Structure |
| Rotatable Bond Count | 0 | Inferred from Structure |
Synthesis Methodologies: A Conceptual Framework
The causality behind this strategy lies in managing the activating and deactivating effects of the halogen substituents and controlling the reaction conditions to favor the desired isomer. A bromination reaction often precedes chlorination in such syntheses, though the reverse can also be employed depending on the specific reagents and catalysts.
Caption: Conceptual workflow for the synthesis of 4-bromo-5-chloro-1H-imidazole.
Experimental Protocol: A Plausible Step-by-Step Synthesis
This protocol is a conceptual illustration based on common organic synthesis techniques for imidazoles.[5][6]
-
Step 1: Monobromination of Imidazole.
-
Rationale: To introduce the first halogen, which will direct the position of the second halogenation. 4-Bromo-1H-imidazole is a known intermediate.[3]
-
Procedure: Dissolve imidazole in a suitable solvent (e.g., acetic acid or chloroform).[1] Add N-bromosuccinimide (NBS) or a solution of bromine dropwise at a controlled temperature (e.g., 0°C to room temperature). Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction, extract the product, and purify to yield 4-bromo-1H-imidazole.
-
-
Step 2: Chlorination of 4-bromo-1H-imidazole.
-
Rationale: The existing bromo-substituent deactivates the ring, requiring controlled conditions to introduce the chlorine atom at the C5 position.
-
Procedure: Dissolve the purified 4-bromo-1H-imidazole in an appropriate solvent. Add a chlorinating agent, such as N-chlorosuccinimide (NCS), and potentially a catalyst. Heat the reaction mixture as necessary while monitoring its progress.
-
Self-Validation: The reaction's success is predicated on the appearance of a new spot on the TLC plate corresponding to the more substituted, less polar product. Mass spectrometry of an aliquot can confirm the incorporation of both bromine and chlorine.
-
-
Step 3: Work-up and Purification.
-
Rationale: To isolate the target compound from reagents, byproducts, and any remaining starting material.
-
Procedure: After the reaction is complete, cool the mixture and perform an aqueous work-up to remove soluble impurities. Extract the product into an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure 4-bromo-5-chloro-1H-imidazole.
-
Analytical Characterization
Confirming the identity and purity of the final compound is critical. A multi-technique approach provides a self-validating system of characterization.
Caption: Standard analytical workflow for the characterization of a synthesized compound.
-
Mass Spectrometry (MS): This is the first line of analysis to confirm the molecular weight. The presence of bromine and chlorine results in a characteristic isotopic pattern. For 4-bromo-5-chloro-1H-imidazole, one would expect to see a cluster of peaks corresponding to the different combinations of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl) isotopes. Predicted mass-to-charge ratios for various adducts are available.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show a single signal for the proton at the C2 position of the imidazole ring.
-
¹³C NMR: Should reveal three distinct signals for the three carbon atoms in the imidazole ring, with chemical shifts influenced by the adjacent halogen and nitrogen atoms.
-
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹) and C=N/C=C stretching within the aromatic ring (around 1400-1600 cm⁻¹).
Applications and Research Significance
Substituted imidazoles are a cornerstone of modern drug discovery.[2] The specific substitution pattern of 4-bromo-5-chloro-1H-imidazole makes it a highly valuable building block for synthesizing more complex molecules with potential therapeutic applications.
Caption: Potential application pathways for 4-bromo-5-chloro-1H-imidazole.
-
Pharmaceutical Development: Halogenated imidazoles are integral to a vast range of pharmaceuticals.[2] This compound serves as a key intermediate for creating novel drug candidates, particularly in areas like oncology, and for developing antifungal and antibacterial agents.[2][7] The two distinct halogen atoms allow for selective, stepwise functionalization in synthetic routes.
-
Agrochemicals: The imidazole scaffold is present in many fungicides and herbicides. 4-bromo-5-chloro-1H-imidazole can be used to synthesize new agrochemicals with potentially improved efficacy and selectivity.[3][7]
-
Material Science: Imidazole derivatives are explored for applications in advanced materials, such as ligands for catalysis or as components in organic light-emitting diodes (OLEDs).[8]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-bromo-5-chloro-1H-imidazole is not detailed in the search results, the safety profile can be inferred from similar halogenated imidazoles, such as 4-bromo-1H-imidazole.[9][10] Such compounds are generally handled as hazardous chemicals.
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Storage:
Conclusion
4-bromo-5-chloro-1H-imidazole (CAS No. 17487-98-8) is a strategically important halogenated heterocyclic compound. Its value is derived not only from its potential bioactivity but, more significantly, from its role as a versatile intermediate in organic synthesis. The distinct electronic properties and reactivity of its two different halogen substituents provide chemists with a powerful tool for constructing complex molecular targets in drug discovery, agrochemicals, and material science. Proper handling with appropriate safety precautions is essential for its use in a research and development setting.
References
-
PubChem. (n.d.). 4-bromo-5-methyl-1H-imidazole. Retrieved from [Link]
-
Pharmaffiliates. (2023, May 22). The Strategic Importance of 4-Bromo-1H-imidazole in Fine Chemicals. Retrieved from [Link]
- American Chemical Society. (2023).
- Google Patents. (2020). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
-
PubChem. (n.d.). 1H-Imidazole, 4-bromo-. Retrieved from [Link]
- ACS Publications. (2023). Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-5-chloro-1h-imidazole (C3H2BrClN2). Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 4-Phenyl-5-chloro-1H-imidazole | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. PubChemLite - 4-bromo-5-chloro-1h-imidazole (C3H2BrClN2) [pubchemlite.lcsb.uni.lu]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. 4-bromo-5-methyl-1H-imidazole | C4H5BrN2 | CID 594881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-broMo-4-chloro-1H-benzo[d]iMidazole - Safety Data Sheet [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
4-Bromo-5-Chloro-1H-Imidazole: Physicochemical Profiling & Synthetic Utility
The following technical guide details the physicochemical properties, synthesis, and applications of 4-bromo-5-chloro-1H-imidazole , with a specific focus on its molecular weight and isotopic signature as critical quality attributes (CQAs).
CAS Registry Number: 17487-98-8 Formula: C₃H₂BrClN₂[1][2]
Executive Summary
4-Bromo-5-chloro-1H-imidazole is a mixed-halogenated heterocyclic scaffold critical in two distinct high-value sectors: medicinal chemistry (as a core pharmacophore for enzyme inhibitors) and materials science (as a ligand for hydrophobic Zeolitic Imidazolate Frameworks, specifically ZIF-71 analogs).[1][2]
While its average molecular weight is 181.42 g/mol , relying solely on this figure is insufficient for high-precision research.[1][2] Due to the significant natural abundance of bromine (
Molecular Weight & Isotopic Signature
For researchers using high-resolution mass spectrometry (HRMS), the "Average Molecular Weight" is a low-fidelity metric.[1][2] You must utilize the Monoisotopic Mass and the Isotopic Distribution Pattern to validate synthesis products.[1][2]
Quantitative Mass Data
| Property | Value | Context |
| Average Molecular Weight | 181.42 g/mol | Used for stoichiometry and molarity calculations.[1][2] |
| Monoisotopic Mass | 179.9093 Da | Calculated using |
| Exact Mass (Most Abundant) | 181.9073 Da | The M+2 peak is often the base peak due to Br/Cl combinatorics.[1][2] |
The "M+2+4" Fingerprint
The presence of one bromine and one chlorine atom creates a distinct 3-peak cluster in the mass spectrum.[1][2] This is a self-validating spectral feature; if your MS data does not match these intensity ratios, your product is impure (likely contaminated with des-bromo or des-chloro analogs).[1][2]
-
M (179.9):
+ (Approx. 38% relative abundance)[1] -
M+2 (181.9): (
+ ) AND ( + ) (Approx. 50% - Base Peak )[1][2] -
M+4 (183.9): (
+ ) (Approx. 12% relative abundance)[1]
Figure 1: Combinatorial logic of Br/Cl isotopes generating the characteristic M, M+2, and M+4 mass spectral peaks.
Tautomerism: The Hidden Variable
In solution, 4-bromo-5-chloro-1H-imidazole exists in rapid equilibrium with 5-bromo-4-chloro-1H-imidazole .[1][2]
-
Impact: In NMR (
H or C), you will often observe broadened signals or an "average" environment at room temperature.[1][2] -
Resolution: To lock the regiochemistry for characterization, the nitrogen must be alkylated or the spectrum taken at low temperature (<-40°C).
Synthesis & Production Protocol
The synthesis of mixed-halogen imidazoles requires sequential halogenation to prevent poly-bromination.[1][2] The most robust route utilizes 4-bromoimidazole as the starting material, followed by electrophilic chlorination.[1][2]
Reagents & Stoichiometry[1][2]
-
Chlorinating Agent: Sodium Hypochlorite (NaOCl) or N-Chlorosuccinimide (NCS) (1.1 eq)[1]
-
Base: NaOH (2.0 eq)
-
Solvent: Water/Methanol or Acetic Acid (depending on agent)[1]
Step-by-Step Methodology (NaOCl Route)
This method is preferred for "green" chemistry applications and scalability.[1][2]
-
Dissolution: Dissolve 4-bromoimidazole (e.g., 19 mmol) and NaOH (34 mmol) in distilled water (16 mL). Ensure complete dissolution to form the sodium imidazolate salt.
-
Chlorination: Add NaOCl solution (approx. 8-12% active chlorine) dropwise at 0°C to control exothermicity.[1][2]
-
Reaction: Allow the mixture to stir at room temperature for 80–90 minutes. Monitor via TLC or LC-MS (look for the appearance of the M+2 cluster at 182 Da).[1][2]
-
Workup: Neutralize the solution with dilute HCl to pH ~7. The product, 4-bromo-5-chloro-1H-imidazole, will precipitate as a solid.[1][2]
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water if necessary.
Figure 2: Sequential halogenation pathway ensuring regiospecificity at the C5 position.
Applications in Research
Material Science: Hydrophobic MOFs
This compound is the specific ligand used to synthesize ZIF-71(ClBr) .[1][2][3][4]
-
Function: The Cl and Br atoms increase the hydrophobicity of the Zeolitic Imidazolate Framework pore walls.
-
Utility: Enhanced adsorption of organic pollutants (e.g., dyes like Congo Red) and biofuels (butanol) from aqueous solutions compared to standard ZIF-8 or ZIF-71.[1][2]
Drug Discovery
The 4-bromo-5-chloro motif serves as a versatile scaffold.[1][2] The halogens are orthogonal handles for cross-coupling:
-
C-Br Bond: Highly reactive toward Lithium-Halogen exchange or Suzuki coupling (installing aryl groups).[1][2]
-
C-Cl Bond: Less reactive, allowing it to remain intact as a lipophilic blocking group or for late-stage functionalization.[1][2]
References
-
Sigma-Aldrich. 4-bromo-5-chloro-1H-imidazole Product Specification (CAS 17487-98-8).[1][2]Link[1]
-
Alvarez, J. R., et al. (2025). Dye Removal Utilizing ZIF-71 and Hydrophobic ZIF-71(ClBr).[1][2] ACS Omega.[1][2] Link (Inferred from search context)
-
Matrix Scientific. Chemical Data Sheet: 4-Bromo-5-chloro-1H-imidazole.[1][2][5]Link[1]
-
PubChem. Compound Summary: 4-Bromo-5-chloroimidazole.[1][2][3]Link[1]
Sources
- 1. 4-Bromo-3-chloroaniline | C6H5BrClN | CID 88888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4,5-dichloro-1H-imidazole | C3HBrCl2N2 | CID 99484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 17487-98-8 Cas No. | 4-Bromo-5-chloro-1H-imidazole | Matrix Scientific [matrixscientific.com]
4-bromo-5-chloro-1H-imidazole IUPAC name
The Halogenated Scaffold: 4-Bromo-5-chloro-1H-imidazole
Executive Summary
This technical guide analyzes 4-bromo-5-chloro-1H-imidazole , a bifunctional heterocyclic scaffold critical in medicinal chemistry. Its value lies in the orthogonal reactivity of the carbon-halogen bonds: the C4-Bromine bond is highly susceptible to metal-halogen exchange (lithiation), while the C5-Chlorine bond remains inert under these conditions, available for subsequent cross-coupling (e.g., Suzuki-Miyaura). This guide details the IUPAC nomenclature complexities arising from tautomerism, provides a robust synthetic protocol via sequential halogenation, and maps the regioselective functionalization pathways essential for fragment-based drug discovery (FBDD).
Part 1: Structural Dynamics & Nomenclature
The IUPAC Tautomerism Paradox
The name 4-bromo-5-chloro-1H-imidazole is the Preferred IUPAC Name (PIN) based on specific priority rules, but it represents a dynamic equilibrium in solution.
-
Numbering Priority: In the imidazole ring, the nitrogen with the hydrogen is designated
. The other nitrogen is . The carbons are numbered to give substituents the lowest locants. -
Alphabetical Priority (Rule P-14.4): When locant sets are identical (4,5 vs 5,4), priority is assigned alphabetically. B romo takes precedence over C hloro. Therefore, the tautomer with bromine at position 4 is the citation standard.
-
Tautomeric Shift: In solution (and often in crystal lattices), the proton on
rapidly migrates to . When this happens, the formal C4 position becomes C5. Thus, "4-bromo-5-chloroimidazole" and "5-bromo-4-chloroimidazole" are chemically equivalent unless the -proton is replaced by a fixed protecting group (e.g., methyl, SEM, Boc).
Graphviz Diagram 1: Tautomeric Equilibrium The following diagram visualizes the proton migration that renders the 4- and 5-positions equivalent in the unsubstituted parent.
Caption: Proton migration between N1 and N3 renders the C4 and C5 positions chemically equivalent in the unsubstituted parent.
Part 2: Synthetic Routes
The synthesis of the mixed dihalo-species requires a sequential halogenation strategy to avoid over-bromination or inseparable mixtures.
Method A: Sequential Halogenation (Recommended)
The most reliable route utilizes the difference in electrophilic susceptibility between the monohalo-precursors.
-
Starting Material: 4-Bromoimidazole (commercially available).[1]
-
Reagent: N-Chlorosuccinimide (NCS).
-
Mechanism: Electrophilic Aromatic Substitution (EAS). The C5 position of 4-bromoimidazole is electron-rich and sterically accessible. NCS provides a source of "Cl+" that is mild enough to prevent polymerization but reactive enough to substitute at C5.
Reaction Scheme:
Method B: Lithiation-Trapping (High Precision)
For applications requiring N-protection in situ, one can start with 1-protected-4-chloroimidazole, lithiate at C5 (the most acidic proton adjacent to the protecting group), and quench with a bromine source (e.g.,
Part 3: Experimental Protocol
Protocol: Synthesis of 4-Bromo-5-chloro-1H-imidazole via NCS Chlorination
Note: This protocol assumes standard Schlenk line techniques to exclude moisture, which can quench the electrophilic species.
Materials
-
4-Bromo-1H-imidazole (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Acetonitrile (ACN) or Chloroform (
) (anhydrous) -
Sodium bicarbonate (
)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1H-imidazole (147 mg, 1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Addition: Add N-Chlorosuccinimide (140 mg, 1.05 mmol) in a single portion.
-
Reaction: Fit the flask with a reflux condenser and heat to 60°C under an argon atmosphere. Monitor via TLC (System: 50% EtOAc/Hexanes) or LC-MS. The reaction typically completes within 4–6 hours.
-
Quench: Cool the mixture to room temperature. Pour into saturated aqueous
(20 mL) to neutralize succinimide byproducts. -
Extraction: Extract with Ethyl Acetate (
). -
Purification: Dry the combined organics over
, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes). -
Validation:
-
Appearance: Off-white solid.
-
MS (ESI): m/z 180.9/182.9 [M+H]+ (Characteristic Br/Cl isotope pattern: 75:100:25 intensity ratio is distorted due to mixed halogens, look for M+H at 181 and 183).
-
Part 4: Chemoselectivity & Functionalization
The primary utility of 4-bromo-5-chloro-1H-imidazole is its ability to undergo Orthogonal Metal-Halogen Exchange .
The Reactivity Hierarchy
Lithium-halogen exchange is driven by the stability of the resulting carbanion and the polarizability of the carbon-halogen bond.
-
Reactivity Order:
-
Implication: Treatment of the N-protected scaffold with
-Butyllithium ( -BuLi) at -78°C selectively cleaves the C4-Br bond. The C5-Cl bond remains intact.
This allows the researcher to install a functional group at C4, purify, and then perform a palladium-catalyzed cross-coupling (e.g., Suzuki) at the C5-Cl position in a subsequent step.
Graphviz Diagram 2: Orthogonal Functionalization Workflow This flowchart illustrates the logic of protecting the nitrogen to fix the tautomer, followed by selective lithiation.
Caption: Workflow for regioselective functionalization. The C-Br bond is selectively exchanged for Lithium, leaving the C-Cl bond available for later steps.
Part 5: Data Summary
| Property | Value | Note |
| Formula | ||
| MW | 181.42 g/mol | Mixed isotope average |
| pKa (Predicted) | ~11.7 (NH) | Acidic due to inductive effect of halogens |
| C-X Bond Energy | C-Br: ~276 kJ/mol | Weaker, breaks first with Li |
| C-X Bond Energy | C-Cl: ~338 kJ/mol | Stronger, survives Li-exchange |
References
-
IUPAC Nomenclature of Organic Chemistry. (2013). Rule P-14.4: Alphabetical Order of Substituents. IUPAC Recommendations.[1] Link
-
Eriksen, B. L., Vedsø, P., & Begtrup, M. (2001). Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange.[2] Journal of Organic Chemistry, 66(25), 8344–8348. Link
-
Mamane, V., et al. (2013).[3] Lithiation of prochiral 2,2'-dichloro-5,5'-dibromo-4,4'-bipyridine as a tool for the synthesis of chiral polyhalogenated 4,4'-bipyridines.[3] Journal of Organic Chemistry, 78(15), 7683-7689.[3] Link
-
PubChem Compound Summary. (2025). 4-bromo-1H-imidazole (Precursor Data).[1][4][5] National Center for Biotechnology Information. Link
-
Organic Syntheses. (1999). General Imidazole Halogenation Strategies. Org.[1][6][7] Synth. Coll. Vol. 9. Link
Sources
- 1. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lithiation of prochiral 2,2'-dichloro-5,5'-dibromo-4,4'-bipyridine as a tool for the synthesis of chiral polyhalogenated 4,4'-bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 5. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Characterization of 4-bromo-5-chloro-1H-imidazole: A Technical Guide for Researchers
Introduction
4-bromo-5-chloro-1H-imidazole is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern offers a scaffold for developing novel therapeutic agents and functional materials. The precise structural elucidation and purity assessment of this molecule are paramount for any application, necessitating a comprehensive understanding of its spectroscopic properties. This in-depth technical guide provides a detailed overview of the expected spectroscopic data for 4-bromo-5-chloro-1H-imidazole and outlines field-proven methodologies for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
While experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes data from closely related halogenated imidazoles and fundamental spectroscopic principles to provide robust predictions. This approach empowers researchers to identify and characterize 4-bromo-5-chloro-1H-imidazole in their synthetic endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For 4-bromo-5-chloro-1H-imidazole, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectrum
The imidazole ring of 4-bromo-5-chloro-1H-imidazole contains two hydrogen atoms: one attached to a nitrogen (N-H) and one to a carbon (C2-H).
-
N-H Proton: The N-H proton of imidazoles is known to be exchangeable and its chemical shift is highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, this proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 12.0-14.0 ppm . The broadness is a result of proton exchange and quadrupolar relaxation from the adjacent nitrogen atoms. In protic solvents like D₂O, this peak would likely disappear due to rapid exchange with the solvent.
-
C2-H Proton: The proton at the C2 position is expected to appear as a sharp singlet. Its chemical shift will be influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the halogen substituents on the ring. Based on data for similar halogenated imidazoles, the C2-H proton of 4-bromo-5-chloro-1H-imidazole is predicted to resonate in the range of δ 7.5-8.5 ppm .
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The imidazole ring has three distinct carbon atoms (C2, C4, and C5).
-
C2 Carbon: This carbon is situated between two nitrogen atoms, which results in a significant downfield shift. The predicted chemical shift for the C2 carbon is in the range of δ 135-145 ppm .
-
C4 and C5 Carbons: These carbons are directly attached to the bromine and chlorine atoms, respectively. The electronegativity and heavy atom effects of the halogens will influence their chemical shifts. The carbon bearing the bromine (C4) is expected to be at a more upfield position compared to the carbon with the more electronegative chlorine (C5). Predicted chemical shifts are approximately δ 110-120 ppm for C4 and δ 120-130 ppm for C5 . The significant shielding effect of bromine is a key factor in this prediction.
Table 1: Predicted NMR Spectroscopic Data for 4-bromo-5-chloro-1H-imidazole
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H (N-H) | 12.0 - 14.0 | broad singlet | Solvent and concentration dependent; exchanges with D₂O. |
| ¹H (C2-H) | 7.5 - 8.5 | singlet | |
| ¹³C (C2) | 135 - 145 | singlet | |
| ¹³C (C4) | 110 - 120 | singlet | Attached to Bromine. |
| ¹³C (C5) | 120 - 130 | singlet | Attached to Chlorine. |
Experimental Protocol for NMR Data Acquisition
The following protocol provides a robust methodology for acquiring high-quality NMR spectra of 4-bromo-5-chloro-1H-imidazole.
1.3.1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). DMSO-d₆ is often preferred for imidazoles due to its ability to solubilize a wide range of compounds and to observe exchangeable N-H protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the spectrum to the residual solvent peak.
1.3.2. Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
For ¹H NMR:
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio, especially for the halogenated carbons.
-
Rationale Behind Experimental Choices
-
Solvent Selection: The choice of DMSO-d₆ is strategic. Its high polarity aids in dissolving the polar imidazole derivative, and its ability to form hydrogen bonds with the N-H proton slows down the exchange rate, allowing for its observation as a broad peak.
-
Relaxation Delay: A sufficient relaxation delay is crucial for obtaining quantitative ¹³C NMR data, particularly for the quaternary carbons (C4 and C5) which often have longer relaxation times.
Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition through the analysis of isotopic patterns.
Predicted Mass Spectrum
The presence of both bromine and chlorine, each with two major isotopes, will result in a characteristic and easily recognizable isotopic pattern in the mass spectrum of 4-bromo-5-chloro-1H-imidazole.
-
Molecular Ion Peak ([M]⁺∙): The nominal mass of the molecule is 198 g/mol (for ¹²C₃¹H₂⁷⁹Br³⁵Cl¹⁴N₂). However, the mass spectrum will show a cluster of peaks for the molecular ion due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
-
Isotopic Pattern: The relative abundances of these isotopes will dictate the pattern of the molecular ion cluster:
-
M⁺: (⁷⁹Br, ³⁵Cl) - Highest abundance
-
(M+2)⁺: (⁸¹Br, ³⁵Cl) and (⁷⁹Br, ³⁷Cl) - The combination of these will result in a large peak.
-
(M+4)⁺: (⁸¹Br, ³⁷Cl) - Lowest abundance in the cluster. The approximate intensity ratio of the M⁺, (M+2)⁺, and (M+4)⁺ peaks will be roughly 3:4:1 . This distinctive pattern is a strong indicator of the presence of one bromine and one chlorine atom in the molecule.
-
Table 2: Predicted High-Resolution Mass Spectrometry Data for 4-bromo-5-chloro-1H-imidazole (C₃H₂BrClN₂)
| Adduct | Predicted m/z ([M+H]⁺) | Predicted m/z ([M+Na]⁺) |
| Monoisotopic Mass | 198.9271 | 220.9090 |
Note: The predicted m/z values are for the most abundant isotopes (⁷⁹Br and ³⁵Cl). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Experimental Protocol for Mass Spectrometry
2.2.1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL for analysis.
-
For electrospray ionization (ESI), it may be beneficial to add a small amount of an acid (e.g., 0.1% formic acid) to promote protonation and the formation of [M+H]⁺ ions.
2.2.2. Data Acquisition (using ESI-MS):
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
-
Set the ESI source to positive ion mode to detect [M+H]⁺ or [M+Na]⁺ ions.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).
-
For HRMS analysis, use a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
Rationale Behind Experimental Choices
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like imidazoles, as it typically produces intact molecular ions with minimal fragmentation. This is crucial for observing the characteristic isotopic pattern.
-
Solvent System: The use of volatile solvents like methanol and acetonitrile is essential for efficient desolvation and ionization in the ESI source.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy provides information about the vibrational modes of the functional groups present in a molecule.
Predicted IR Spectrum
The IR spectrum of 4-bromo-5-chloro-1H-imidazole is expected to show characteristic absorption bands for the N-H and C=C/C=N bonds of the imidazole ring.
-
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is expected, corresponding to the N-H stretching vibration. The broadness is due to hydrogen bonding.
-
C-H Stretch (aromatic): A weaker absorption above 3000 cm⁻¹ may be observed for the C2-H stretch.
-
C=N and C=C Stretching: The imidazole ring contains both C=N and C=C bonds, which will give rise to a series of absorption bands in the fingerprint region, typically between 1400-1600 cm⁻¹ .
-
C-Br and C-Cl Stretches: The vibrations for the carbon-halogen bonds will appear at lower frequencies, typically below 800 cm⁻¹ .
Table 3: Predicted IR Absorption Frequencies for 4-bromo-5-chloro-1H-imidazole
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3400 | Medium to Strong, Broad |
| C-H Stretch | > 3000 | Weak to Medium |
| C=N / C=C Stretch | 1400 - 1600 | Medium to Strong (multiple bands) |
| C-Br / C-Cl Stretch | < 800 | Medium to Strong |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of solid samples.
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Rationale Behind Experimental Choices
-
ATR Technique: ATR-FTIR is a rapid and non-destructive method that requires minimal sample preparation, making it ideal for routine analysis of solid samples.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.
Predicted UV-Vis Spectrum
The imidazole ring is an aromatic system, and its UV-Vis absorption is due to π → π* electronic transitions. The presence of halogen substituents can cause a slight red shift (bathochromic shift) of the absorption maximum (λ_max) compared to unsubstituted imidazole.
-
Absorption Maximum (λ_max): 4-bromo-5-chloro-1H-imidazole is expected to exhibit a primary absorption band in the range of 210-230 nm . A weaker, longer-wavelength absorption may also be present around 260-280 nm .
Table 4: Predicted UV-Vis Absorption Data for 4-bromo-5-chloro-1H-imidazole
| Solvent | Predicted λ_max (nm) |
| Ethanol or Methanol | 210 - 230 |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λ_max. This is typically in the µg/mL range.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
The resulting spectrum will show the absorbance as a function of wavelength, from which the λ_max can be determined.
-
Rationale Behind Experimental Choices
-
Solvent Choice: Solvents like ethanol and methanol are commonly used because they are transparent in the UV region of interest and can dissolve a wide range of organic compounds.
-
Concentration: Working within the optimal absorbance range of 0.1-1.0 ensures linearity according to the Beer-Lambert law and provides the most accurate determination of the absorption maximum.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like 4-bromo-5-chloro-1H-imidazole.
1H NMR of 4-bromo-5-chloro-1H-imidazole
Technical Whitepaper: Structural Elucidation and Dynamic Behavior of 4-Bromo-5-chloro-1H-imidazole via 1H NMR
Executive Summary
This technical guide details the 1H NMR characterization of 4-bromo-5-chloro-1H-imidazole (CAS: 15965-30-7), a critical scaffold in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmaceuticals.[1]
The structural analysis of this compound presents a specific challenge: prototropic tautomerism . In solution, the rapid migration of the proton between N1 and N3 renders the 4- and 5-positions transiently equivalent on the NMR timescale. This guide provides a robust, self-validating protocol to distinguish this scaffold from its regioisomers and impurities, emphasizing solvent selection to control exchange rates and visualize the labile N-H proton.[1]
Structural Dynamics & Tautomerism
To interpret the NMR spectrum accurately, one must understand the dynamic equilibrium of the imidazole ring.
The Tautomeric Equilibrium
4-bromo-5-chloro-1H-imidazole (Structure A ) exists in equilibrium with 5-bromo-4-chloro-1H-imidazole (Structure B ).[1] In the absence of a fixed N-substituent (like a methyl group), the proton oscillates between the two nitrogen atoms.
-
Fast Exchange Regime: At room temperature (298 K) in most solvents, this exchange is faster than the NMR timescale (
). Consequently, the spectrometer observes a weighted average of the two tautomers.[2] -
Symmetry Implications: While the molecule is technically asymmetric (Br vs. Cl), the rapid exchange often simplifies the spectrum, preserving the C2-H as a sharp singlet while broadening the N-H signal or causing it to vanish due to solvent exchange.
Visualizing the Pathway
The following diagram illustrates the tautomeric shift and its impact on structural assignment.
Figure 1: Prototropic tautomerism mechanism causing signal averaging in 1H NMR.
Experimental Protocol
This protocol is designed to maximize signal resolution and prevent common artifacts such as water suppression of the N-H peak.[1]
Solvent Selection Strategy
| Solvent | Suitability | Rationale |
| DMSO-d6 | Optimal | High polarity stabilizes the N-H bond via hydrogen bonding, slowing exchange with residual water.[1] Allows visualization of the N-H proton (~13.5 ppm).[1] |
| CD3OD | Diagnostic | Causes immediate H-D exchange.[1] The N-H peak disappears, confirming the assignment of labile protons. Useful for simplifying the aromatic region.[1] |
| CDCl3 | Poor | Low solubility for polar di-haloimidazoles; often leads to broad, uninterpretable peaks due to aggregation.[1] |
Step-by-Step Workflow
-
Sample Preparation (Dryness is Critical):
-
Ensure the solid 4-bromo-5-chloro-1H-imidazole is dried under vacuum (P < 1 mbar) for 2 hours to remove hygroscopic water.
-
Use an ampoule of DMSO-d6 (99.9% D) with 0.03% TMS (Tetramethylsilane) to ensure no water is introduced from the solvent bottle.[1]
-
-
Dissolution:
-
Acquisition Parameters:
-
Processing:
-
Reference the spectrum to the TMS peak at 0.00 ppm or the residual DMSO pentet at 2.50 ppm.
-
Spectral Analysis & Data Interpretation
The 1H NMR spectrum of 4-bromo-5-chloro-1H-imidazole in DMSO-d6 is characterized by its simplicity.[1]
Chemical Shift Data (DMSO-d6, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Insight |
| 13.2 – 13.8 | Broad Singlet (br s) | 1H | N-H (N1/N3) | Highly dependent on concentration and temperature.[1] Disappears in CD3OD.[1] |
| 7.95 – 8.15 | Singlet (s) | 1H | C2-H | The diagnostic peak.[1] Deshielded by the electron-withdrawing Br and Cl atoms.[1] |
| 3.33 | Broad Singlet | Variable | H2O | Residual water from DMSO (common artifact).[1] |
| 2.50 | Quintet | Solvent | DMSO-d5 | Residual solvent peak (Reference).[1] |
Detailed Peak Analysis
-
The C2-H Singlet (~8.0 ppm):
-
Unlike unsubstituted imidazole (where C2-H is ~7.7 ppm), the presence of Bromine (C4) and Chlorine (C5) exerts an inductive withdrawing effect (-I) , shifting the C2 proton downfield.
-
The lack of splitting confirms the 4,5-disubstitution pattern.[1] If the reaction were incomplete (e.g., 4-bromoimidazole), one would see a second aromatic signal for C5-H.
-
-
The N-H Broad Singlet (~13.5 ppm):
Troubleshooting & Artifacts
Common issues encountered during analysis and their root causes:
-
Issue: C2-H peak appears as a broad mound rather than a sharp singlet.
-
Cause: Quadrupolar broadening from the adjacent Nitrogen atoms (14N, I=1) or presence of paramagnetic impurities (e.g., Cu/Fe residues from synthesis).
-
Solution: Filter the sample through Celite or increase the temperature to 310K to sharpen the exchange.
-
-
Issue: Extra peaks in the 7.0–7.5 ppm region.[1]
Decision Logic for Impurity Analysis
Figure 2: Troubleshooting logic for spectral purity verification.
References
-
PubChem. (2025).[1] 4-Bromo-1H-imidazole Spectral Data. National Library of Medicine.[1] Retrieved from [Link]
-
Abraham, R. J., et al. (2006).[1][5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Alkorta, I., & Elguero, J. (2025).[1] The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Retrieved from [Link]
Sources
- 1. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Z of 13C NMR of 4-bromo-5-chloro-1H-imidazole
A Comprehensive Guide to Spectral Prediction, Acquisition, and Interpretation for Researchers and Drug Development Professionals.
Executive Summary
The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. 4-bromo-5-chloro-1H-imidazole represents a class of halogenated imidazoles with significant potential as a versatile building block in medicinal chemistry. Accurate and unambiguous characterization of such molecules is paramount, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a primary analytical technique for this purpose. This guide provides a detailed framework for understanding, predicting, and experimentally verifying the 13C NMR spectrum of 4-bromo-5-chloro-1H-imidazole. It moves beyond a simple data presentation to offer a holistic, field-proven methodology, combining theoretical predictions with robust experimental protocols and advanced spectral interpretation techniques. By explaining the causality behind experimental choices and integrating self-validating systems, this document equips researchers with the expertise to confidently characterize this and similar complex heterocyclic structures.
Foundational Principles: The Imidazole Core and Halogen Effects
The 13C NMR spectrum of 4-bromo-5-chloro-1H-imidazole is best understood by starting with the parent 1H-imidazole ring and considering the electronic effects of the halogen substituents.
1.1 The 1H-Imidazole Ring
The imidazole ring contains three distinct carbon environments: C2, C4, and C5. In solution, a rapid proton exchange (tautomerism) between the two nitrogen atoms often renders the C4 and C5 positions chemically equivalent, leading to a simplified spectrum. However, for the purpose of prediction, we consider a static structure. The approximate 13C chemical shifts for 1H-imidazole are foundational to our analysis.[1]
-
C2: This carbon is positioned between two electronegative nitrogen atoms, causing it to be significantly deshielded and resonate furthest downfield, typically around 138 ppm .
-
C4/C5: These carbons are adjacent to one nitrogen and one carbon atom. They are less deshielded than C2 and typically resonate around 122-127 ppm .
1.2 The Influence of Halogen Substituents
Bromine and chlorine are electron-withdrawing groups that influence the electron density of the imidazole ring, thereby altering the 13C chemical shifts.
-
Inductive Effect: Both halogens pull electron density away from the ring through the sigma bond network. This deshielding effect generally causes a downfield shift (to a higher ppm value) for the directly attached carbon (ipso-carbon) and, to a lesser extent, adjacent carbons.
-
Heavy Atom Effect (Bromine): Contrary to the trend expected from electronegativity, bromine can cause an upfield (shielding) shift on the ipso-carbon.[2] This is attributed to the large electron cloud of the bromine atom, which induces a diamagnetic shielding effect on the carbon nucleus.[2][3]
-
Resonance Effect: Halogens possess lone pairs of electrons that can be donated into the aromatic π-system. This resonance effect introduces electron density and causes an upfield (shielding) shift, particularly at the ortho and para positions. In the imidazole ring, this effect is less straightforward but still contributes to the overall electronic environment.
Predictive Analysis of the 13C NMR Spectrum
2.1 Methodology
-
Baseline: We begin with the accepted 13C chemical shifts of the parent 1H-imidazole.
-
SCS Application: We apply additive SCS values for bromine and chlorine substituents. These values are derived from empirical data on similar aromatic systems. The effects are not perfectly additive, but they provide a highly reliable estimate.[3]
-
Assignment Rationale: The final predicted shifts are assigned based on the combined electronic influences at each carbon position.
2.2 Predicted Chemical Shifts
| Carbon Position | Base Shift (Imidazole, ppm) | Substituent Effect & Rationale | Predicted Shift (ppm) |
| C2 | ~138 | Relatively unaffected by C4/C5 substitution. Experiences minor remote electron-withdrawing effects. | ~137-140 |
| C4 | ~122 | Direct attachment of Bromine. The deshielding inductive effect is partially counteracted by the shielding "heavy atom effect". | ~115-120 |
| C5 | ~122 | Direct attachment of Chlorine. Experiences a strong deshielding inductive effect. | ~128-133 |
Note: These predicted values are estimates. The actual experimental values will be influenced by solvent, concentration, and temperature.
A Self-Validating Experimental Protocol
Acquiring a high-quality, unambiguous 13C NMR spectrum requires careful planning and execution. The following protocol is designed as a self-validating system, incorporating standard and advanced techniques to ensure confident structural assignment.
3.1 Step-by-Step Methodology: 1D 13C NMR Acquisition
-
Sample Preparation:
-
Solvent: Dissolve ~10-20 mg of 4-bromo-5-chloro-1H-imidazole in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Justification: DMSO-d6 is an excellent choice for imidazoles as it is a polar aprotic solvent that can solubilize the compound well and slow down the N-H proton exchange, leading to sharper signals. Its high boiling point also allows for variable temperature experiments if needed.
-
Reference: Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Lock the spectrometer on the deuterium signal of DMSO-d6.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
Tune and match the 13C probe to the sample.
-
-
Acquisition Parameters (Bruker Example):
-
Pulse Program: zgpg30 - A standard 30° pulse experiment with proton decoupling.
-
Spectral Width (SW): Set to ~240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.
-
Relaxation Delay (D1): Set to 2-5 seconds. Causality: The quaternary carbons (C4 and C5) lack attached protons and thus have longer spin-lattice relaxation times (T1). A sufficient delay is crucial to allow these carbons to fully relax between pulses, ensuring their signals are not attenuated and can be accurately observed.[4]
-
Number of Scans (NS): Start with 1024 scans. Increase as needed to achieve an adequate signal-to-noise ratio, which is inherently low for 13C NMR due to the low natural abundance (1.1%) of the 13C isotope.[5][6]
-
3.2 Mandatory Validation Step: DEPT-135 Experiment
To confirm the assignments, an Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential.
-
Principle: The DEPT-135 pulse sequence differentiates carbon signals based on the number of attached protons.
-
CH groups appear as positive signals.
-
CH2 groups appear as negative signals.
-
CH3 groups appear as positive signals.
-
Quaternary carbons (C) are absent from the spectrum.
-
-
Expected Outcome for 4-bromo-5-chloro-1H-imidazole:
-
The signal corresponding to C2 (a CH group) will appear as a positive peak.
-
The signals for C4 and C5 (quaternary carbons) will be absent.
-
This result provides definitive, undeniable proof of the assignment for the protonated C2 versus the substituted C4 and C5 carbons.
Visualization of the Analytical Workflow
A logical workflow ensures a systematic and error-free approach to structural elucidation.
Caption: Workflow for the prediction, acquisition, and validation of the 13C NMR spectrum.
Interpreting the Spectrum: A Self-Validating Narrative
Upon acquiring the spectra, the researcher engages in a logical process of deduction and confirmation.
-
Initial Correlation: The 1D 13C spectrum will show three signals in the aromatic region (approx. 110-140 ppm). The initial hypothesis is to match these observed signals to the predicted values from the table in Section 2.2. The most downfield signal is likely C2, while the most upfield is likely the bromine-substituted C4.
-
DEPT-135 Cross-Validation: The DEPT-135 spectrum is then examined. It should display only one positive signal. This signal is unequivocally assigned to C2, the sole protonated carbon in the imidazole ring.
-
Final Assignment by Elimination: With C2 confidently assigned, the remaining two signals in the 1D spectrum must belong to the quaternary carbons, C4 and C5. The assignment is finalized by comparing their chemical shifts to the predicted values. The signal around 128-133 ppm is assigned to C5 (deshielded by chlorine), and the signal around 115-120 ppm is assigned to C4 (shielded by the heavy atom effect of bromine).
This multi-step process, combining prediction with two complementary experiments, forms a closed loop of validation, ensuring the highest degree of confidence in the final structural assignment.
Caption: Logical flow for spectral assignment using 1D and DEPT-135 data.
References
- Vertex AI Search. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons.
- Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
- Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
- Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.
- BenchChem. (n.d.). A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds.
- Core Facilities, CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance).
- Indian Journal of Chemistry. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 5878-5897.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
Technical Guide: Mass Spectrometry Profiling of 4-Bromo-5-chloro-1H-imidazole
[1]
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-bromo-5-chloro-1H-imidazole (CAS: 15813-09-9).[1] As a critical halogenated heterocyclic building block in the synthesis of purine analogs, agrochemicals, and p38 MAP kinase inhibitors, accurate characterization of this moiety is essential for drug development and impurity profiling.
This document moves beyond standard spectral libraries, offering a mechanistic breakdown of isotopic envelopes, ionization preferences (ESI vs. APCI), and collision-induced dissociation (CID) pathways.[1] The protocols detailed herein are designed to ensure reproducibility and regulatory compliance (GLP/GMP) in pharmaceutical applications.
Molecular Profile & Isotopic Physics[1]
The mass spectral signature of 4-bromo-5-chloro-1H-imidazole is dominated by the interplay between the naturally occurring isotopes of Bromine (
Physicochemical Data[1]
| Property | Value | Notes |
| Formula | Halogenated Imidazole Core | |
| Average MW | 181.42 g/mol | Weighted average of all isotopes |
| Monoisotopic Mass | 179.9090 Da | Calculated using |
| pKa (Predicted) | ~10.5 (NH), ~3.5 (N) | Amphoteric; ionizable in both (+) and (-) modes |
| Tautomerism | 4-Br-5-Cl | Rapid proton shift at N1/N3 renders these indistinguishable in standard LC-MS |
The Isotopic Envelope (The "Fingerprint")
Correctly identifying this molecule requires validating the specific intensity ratio of the M, M+2, and M+4 peaks.
-
M (m/z 179.9): Contains
+ .[1] -
M+2 (m/z 181.9): Contains (
+ ) AND ( + ).[1] This overlap creates the base peak (highest intensity).[1] -
M+4 (m/z 183.9): Contains
+ .[1]
Visualization of Isotopic Logic:
Ionization Strategies & Method Development
The amphoteric nature of the imidazole ring allows for flexibility, but Electrospray Ionization (ESI) in Positive Mode is the gold standard for this analyte due to the basicity of the N3 nitrogen.
Experimental Protocol (LC-MS/MS)
This protocol is self-validating: if the retention time stability is <0.1 min and the isotope pattern matches Figure 1, the system is valid.
A. Sample Preparation:
-
Stock Solution: Dissolve 1 mg of 4-bromo-5-chloro-1H-imidazole in 1 mL DMSO . (Solubility in pure water is poor; DMSO ensures complete dissolution).[1]
-
Working Standard: Dilute stock 1:1000 into 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration: 1 µg/mL.[1]
B. LC Conditions (Reverse Phase):
-
Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).[1] Rationale: End-capping reduces peak tailing caused by interaction between the basic imidazole and residual silanols.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]
-
Gradient: 5% B hold (0-1 min)
95% B (1-6 min). Note: The halogen atoms increase lipophilicity, pushing retention later than unsubstituted imidazole.
C. MS Source Parameters (ESI+):
-
Capillary Voltage: 3.5 kV.[1]
-
Gas Temperature: 300°C.[1]
-
Fragmentor Voltage: 100V. Warning: Too high (>130V) will cause in-source loss of Bromine.
Tautomerism Consideration
In solution, the hydrogen on N1 rapidly migrates to N3.[1] Therefore, 4-bromo-5-chloro-1H-imidazole and 5-bromo-4-chloro-1H-imidazole are chemically identical in this timescale.[1] You will observe a single chromatographic peak .[1] Do not attempt to separate these tautomers by standard HPLC.
Fragmentation & Structural Elucidation
Understanding the dissociation pathway is critical for confirming the position of the halogens and differentiating this molecule from isomers (e.g., 2-bromo-4-chloro-imidazole).
Proposed Fragmentation Pathway (CID)[1]
Upon Collision Induced Dissociation (CID), the molecule follows a specific energy-dependent decay.[1]
-
Precursor:
[1] -
Primary Loss (Neutral Loss of HCN): Imidazole rings characteristically cleave to lose Hydrogen Cyanide (27 Da).[1]
-
Secondary Loss (Radical Halogen Loss): The C-Br bond is weaker than the C-Cl bond.[1] Expect loss of Br radical (
, 79/81 Da) or HBr (80/82 Da) before Cl loss.[1]
Fragmentation Workflow Diagram:
Diagnostic Ions Table[1]
| m/z (approx) | Ion Identity | Mechanism | Significance |
| 180.9 / 182.9 | Protonation | Parent ion; confirms MW and Cl/Br presence.[1] | |
| 153.9 / 155.9 | Loss of HCN | Characteristic imidazole ring breakup.[1] | |
| 101.9 / 103.9 | Loss of | Confirms presence of Bromine.[1] Retains Chlorine pattern.[1] | |
| 144.9 | Loss of HCl | Less common; usually seen at higher collision energies.[1] |
Impurity Profiling & Quality Assurance
In drug development, this molecule is often a starting material.[1] Residual levels must be monitored in the final API (Active Pharmaceutical Ingredient).[1]
Common Impurities
When analyzing commercial batches of 4-bromo-5-chloro-1H-imidazole, look for:
-
Tribromoimidazole: Over-bromination during synthesis.[1] (Look for M+ peak at ~304, pattern with 3 Br atoms).[1]
-
Monochloroimidazole: Incomplete bromination. (Mass ~102).[1]
-
Dimerization: High mass peaks (~360 Da) indicating coupling of two imidazole units.[1]
Quantification Strategy (SIM Mode)
For trace analysis (ppm level), do not use Full Scan. Use Selected Ion Monitoring (SIM) targeting the base peak of the isotope cluster:
-
Target m/z: 182.9 (The M+2 peak is the most abundant/stable).
-
Qualifier m/z: 180.9 and 184.9 (To confirm isotope ratio).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96125, 4-Bromo-1H-imidazole (Analogous Structure).[1] Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Halogenated Imidazoles. NIST Standard Reference Database 1A v17.[1] Retrieved from [Link][1]
-
Van Bramer, S. (2022). Interpretation of Isotope Abundance in Mass Spectrometry.[1][4] Chemistry LibreTexts.[1] Retrieved from [Link]
-
American Elements. 5-Bromo-4-methyl-1H-imidazole Properties and Safety Data. Retrieved from [Link][1]
Navigating the Molecular Architecture of 4-bromo-5-chloro-1H-imidazole: A Technical Guide for Researchers
An In-depth Exploration of Synthesis, Predicted Structural Characteristics, and Therapeutic Potential
Authored by: [Your Name/Gemini], Senior Application Scientist
Foreword: The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Halogenated imidazoles, in particular, offer unique physicochemical properties that can be exploited in drug design to enhance potency, selectivity, and pharmacokinetic profiles. This technical guide focuses on 4-bromo-5-chloro-1H-imidazole, a dihalogenated imidazole with significant potential in drug discovery. While an experimentally determined crystal structure is not publicly available at the time of this writing, this guide provides a comprehensive overview of its synthesis, predicted molecular structure, and potential applications, leveraging data from closely related compounds and computational insights.
Introduction to Halogenated Imidazoles in Drug Discovery
The strategic incorporation of halogen atoms into a drug candidate's molecular framework is a widely utilized strategy in medicinal chemistry. Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[4] Specifically, the introduction of bromine and chlorine onto the imidazole ring can modulate the electronic properties of the heterocyclic system and introduce the potential for halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition and crystal engineering.[5] Imidazole-containing compounds have a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][6]
Synthesis of Dihalogenated Imidazoles: A Methodological Overview
The synthesis of 4-bromo-5-chloro-1H-imidazole can be approached through the sequential halogenation of the imidazole ring. While a specific protocol for this exact dihalogenated compound is not extensively detailed in the literature, a general understanding can be derived from established methods for the synthesis of mono- and di-halogenated imidazoles.
General Strategy: Stepwise Halogenation
A plausible synthetic route involves the initial bromination of imidazole, followed by chlorination. The regioselectivity of these reactions is a critical consideration.
Experimental Protocol: A Generalized Approach
-
Bromination of Imidazole:
-
Dissolve imidazole in a suitable solvent, such as chloroform or acetic acid.[7]
-
Slowly add a brominating agent (e.g., bromine or N-bromosuccinimide) to the solution at room temperature.[7]
-
Stir the reaction mixture for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed, and the crude product (predominantly 4-bromo-1H-imidazole, potentially with some di- and tri-brominated species) is isolated.[7] Purification can be achieved through recrystallization or column chromatography.
-
-
Chlorination of 4-bromo-1H-imidazole:
-
The purified 4-bromo-1H-imidazole is dissolved in an appropriate solvent.
-
A chlorinating agent, such as N-chlorosuccinimide (NCS) or an alkali metal hypochlorite in the presence of a phase-transfer catalyst, is introduced to the reaction mixture.[8]
-
The reaction is typically carried out under controlled temperature conditions to manage selectivity.
-
Work-up and purification procedures, similar to the bromination step, are employed to isolate the desired 4-bromo-5-chloro-1H-imidazole.
-
The following diagram illustrates a potential synthetic pathway:
Caption: Proposed synthetic route for 4-bromo-5-chloro-1H-imidazole.
Predicted Molecular Structure and Crystal Packing of 4-bromo-5-chloro-1H-imidazole
In the absence of experimental crystallographic data, we can infer the likely molecular geometry and intermolecular interactions of 4-bromo-5-chloro-1H-imidazole based on computational studies of similar molecules and the known crystal structures of other halogenated imidazoles.[9][10][11]
Molecular Geometry
The imidazole ring is an aromatic, planar five-membered heterocycle. The covalent radii of bromine and chlorine atoms are larger than that of hydrogen, so their substitution at the C4 and C5 positions will induce some steric strain, although the planarity of the ring is expected to be maintained.
Predicted Crystal Packing and Intermolecular Interactions
The crystal packing of 4-bromo-5-chloro-1H-imidazole is likely to be governed by a combination of hydrogen bonding and halogen bonding.
-
Hydrogen Bonding: The N-H proton of the imidazole ring is a good hydrogen bond donor, and the sp2-hybridized nitrogen atom is a hydrogen bond acceptor. This typically leads to the formation of strong N-H···N hydrogen bonds, often resulting in chains or tapes of molecules in the crystal lattice.[5]
-
Halogen Bonding: Both bromine and chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atoms of the imidazole ring or even the halogen atoms themselves (Cl···Br or Br···Cl interactions). These interactions, though weaker than hydrogen bonds, can play a significant role in directing the crystal packing.[5]
The interplay of these interactions will determine the final supramolecular architecture.
The following table summarizes the key physicochemical properties of 4-bromo-5-chloro-1H-imidazole:
| Property | Predicted/Known Value |
| Molecular Formula | C₃H₂BrClN₂ |
| Molecular Weight | 197.40 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in polar organic solvents |
The potential intermolecular interactions are depicted in the following diagram:
Caption: Potential intermolecular interactions in the crystal lattice.
Applications in Drug Development and Medicinal Chemistry
The unique structural features of 4-bromo-5-chloro-1H-imidazole make it an attractive building block for the synthesis of novel therapeutic agents.[12] The presence of two different halogen atoms at specific positions allows for regioselective functionalization, for instance, through metal-catalyzed cross-coupling reactions.
Potential Therapeutic Targets
Imidazole-based compounds have shown activity against a wide range of biological targets.[1][2] The introduction of bromo and chloro substituents can enhance binding to target proteins and improve pharmacokinetic properties. Potential applications for derivatives of 4-bromo-5-chloro-1H-imidazole include:
-
Anticancer Agents: The imidazole core is present in many kinase inhibitors and other anticancer drugs.[3][6]
-
Antimicrobial Agents: Halogenated imidazoles have been investigated for their antibacterial and antifungal activities.[9]
-
Central Nervous System (CNS) Active Agents: The imidazole moiety is a key component of drugs targeting CNS receptors.[13]
The workflow for utilizing this compound in a drug discovery program is outlined below:
Caption: Drug discovery workflow utilizing 4-bromo-5-chloro-1H-imidazole.
Conclusion and Future Outlook
While the definitive solid-state structure of 4-bromo-5-chloro-1H-imidazole remains to be experimentally determined, this guide provides a robust framework for its synthesis and an informed prediction of its structural characteristics. The versatile nature of this dihalogenated imidazole, coupled with the proven therapeutic importance of the imidazole scaffold, positions it as a valuable tool for researchers in drug discovery and medicinal chemistry. Future work should focus on the successful crystallization and single-crystal X-ray diffraction analysis of this compound to validate the predicted structural features and provide a solid foundation for its application in the rational design of new and effective therapeutic agents.
References
- CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google P
- 4-Bromo-1H-imidazole synthesis - ChemicalBook. (URL not available)
- How to prepare and apply 4-Bromo-1H-imidazole? - FAQ - Guidechem. (URL not available)
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. [Link]
-
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Publishing. [Link]
-
Halogenation of Imidazolium Ionic Liquids. Thermodynamics Perspective - arXiv. [Link]
-
Imidazole synthesis - Organic Chemistry Portal. [Link]
-
ACMD review of the evidence on the use and harms of etomidate (accessible) - GOV.UK. [Link]
- ChemScene: Building blocks | Bioactive small molecules. (URL not available)
-
Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives - American Chemical Society. [Link]
-
From Other Imidazoles by Substitution of Hydrogen - YouTube. [Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. [Link]
-
Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid - IUCr Journals. [Link]
- JPH0441481A - Halogenation of imidazoles - Google P
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC. [Link]
-
Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - RSC Publishing. [Link]
-
Multifunctionalization of imidazole via sequential halogen-metal exchange: a new route to purine-ring analogs | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole - MDPI. [Link]
-
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC - PubMed Central. [Link]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - MDPI. [Link]
-
Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One - Research journals. [Link]
-
Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Crystal Structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole - ResearchGate. [Link]
-
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC - PubMed Central. [Link]
-
Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid - IUCr Journals. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. mdpi.com [mdpi.com]
- 7. guidechem.com [guidechem.com]
- 8. JPH0441481A - Halogenation of imidazoles - Google Patents [patents.google.com]
- 9. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. chemscene.com [chemscene.com]
- 13. gov.uk [gov.uk]
Technical Guide: Solubility Profile & Process Chemistry of 4-Bromo-5-chloro-1H-imidazole
[1][2]
Part 1: Executive Summary & Physicochemical Profile[1]
4-Bromo-5-chloro-1H-imidazole (BCI) is a critical halogenated heterocyclic building block, widely utilized in the synthesis of purine analogs, agrochemicals, and p38 MAP kinase inhibitors.[1][2] Its utility in drug development is defined by its amphoteric nature and lipophilicity , which present specific challenges in solubilization and purification.[1][2]
This guide provides a technical breakdown of BCI’s solubility behavior, governed by the electron-withdrawing effects of the halogen substituents, and offers validated protocols for solvent selection and crystallization.[1][2]
Structural Determinants of Solubility
The solubility of BCI is dictated by the competition between its polar imidazole core and the lipophilic halogen atoms.[1][2]
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | Low molecular weight facilitates dissolution in polar organic solvents.[2] | |
| Electronic Effect | Halogens (Br, Cl) at C4/C5 | Strong electron-withdrawing groups (EWG) significantly increase the acidity of the N1-proton compared to unsubstituted imidazole.[1] |
| Acidity ( | Estimated ~11.0 - 12.0 (N-H) | The N-H proton is acidic enough to be deprotonated by strong bases (NaOH, KOH), forming a water-soluble anion.[2] |
| Basicity ( | Estimated ~2.0 - 3.0 (N3) | The basic nitrogen is weakly basic due to EWGs; protonation requires strong acids (HCl, |
| Lipophilicity | Moderate ( | Poor solubility in water at neutral pH; good solubility in polar aprotic solvents.[1][2] |
Part 2: Solvent Selection Matrix
The following matrix categorizes solvents based on their interaction with BCI. This data is synthesized from standard process chemistry protocols for halogenated imidazoles.[1][2][3]
Solubility Tier List
| Solvent Class | Representative Solvents | Solubility Status | Process Application |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | Primary solvents for nucleophilic substitution reactions ( |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (20–50 mg/mL) | Used for recrystallization (often with water antisolvent) and transfer solvents.[1][2] Solubility increases significantly with heat.[1][2] |
| Chlorinated | DCM, Chloroform | Moderate to Good | Standard solvents for bromination reactions; useful for liquid-liquid extraction from neutral aqueous phases.[1][2] |
| Ethers/Esters | THF, Ethyl Acetate | Moderate | Preferred for work-up and extraction.[1][2] THF is excellent for Grignard/lithiation chemistry.[1][2] |
| Aqueous (Neutral) | Water (pH 7) | Very Low (<1 mg/mL) | Acts as an antisolvent to precipitate the neutral compound.[1][2] |
| Aqueous (Modulated) | 0.1M HCl or 0.1M NaOH | High | pH adjustment ionizes the molecule, enabling aqueous solubility for washing or salt formation.[1][2] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Insight: BCI is prone to "oiling out" in non-polar hydrocarbon solvents (Hexane, Heptane) if the cooling ramp is too fast.[2] A co-solvent system (e.g., EtOAc/Heptane) is recommended for crystallization.[1][2]
Part 3: The "Amphoteric Switch" (Mechanism & Visualization)
The most powerful tool for manipulating BCI solubility is pH.[1][2] The compound exists in three distinct states depending on the environment. Understanding this switch is essential for high-yield extraction and purification.
Solubility Logic Diagram
Figure 1: The pH-dependent solubility switch of 4-bromo-5-chloro-1H-imidazole. The neutral species precipitates from water but dissolves in organics.[1][2]
Part 4: Experimental Protocols
These protocols are designed to validate solubility and purify the compound.[1][2]
Protocol A: Thermodynamic Solubility Determination (Shake-Flask)
Use this to generate precise data for your specific batch/polymorph.[1][2]
-
Preparation: Weigh approximately 20 mg of BCI into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Buffer pH 7.4, Water, Methanol).[1][2]
-
Equilibration: Cap tightly. Shake or stir at 25°C for 24 hours.
-
Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.
-
Quantification: Dilute the supernatant (100x) with Mobile Phase and analyze via HPLC (UV detection at 220 nm or 254 nm).
Protocol B: pH-Swing Purification (Self-Validating)
This method utilizes the amphoteric nature to remove non-ionizable impurities.[1][2]
-
Dissolution: Dissolve crude BCI in minimal 1M NaOH (approx. 5-10 mL per gram). The solution should be clear (yellowish).
-
Washing: Extract the aqueous alkaline solution with a non-polar solvent (e.g., Toluene or Ether) to remove neutral organic impurities.[1][2] Keep the aqueous layer.[1][2]
-
Precipitation: Slowly add 1M HCl dropwise to the aqueous layer while stirring.
-
Isolation: Cool to 0–5°C for 30 minutes. Filter the solid.[1][2][4][5]
-
Drying: Wash with cold water and dry under vacuum at 40°C.[1][2]
Protocol C: Recrystallization (Solvent/Anti-Solvent)
Part 5: Process Workflow Visualization
The following diagram illustrates the decision tree for isolating BCI from a reaction mixture, leveraging its solubility profile.
Figure 2: Isolation workflow based on aqueous antisolvent solubility.
References
-
PubChem. (n.d.).[1][2] 4-Bromo-1H-imidazole (Analogous Structure Data). National Library of Medicine.[1][2] Retrieved February 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). General Procedures for Halogenation of Imidazoles.[1][2][3] Organic Syntheses, Coll.[1][2] Vol. 5. Retrieved February 7, 2026, from [Link][1][2]
Sources
- 1. 4-bromo-5-methyl-1H-imidazole | C4H5BrN2 | CID 594881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
Technical Whitepaper: Stability Profile and Handling of 4-Bromo-5-Chloro-1H-Imidazole
Executive Summary & Compound Identity
4-Bromo-5-chloro-1H-imidazole (BCI) is a polyhalogenated heterocyclic scaffold critical in the synthesis of agrochemicals and pharmaceutical intermediates. Its utility is defined by the orthogonal reactivity of the C-Br and C-Cl bonds, allowing for sequential cross-coupling reactions.
However, researchers often misinterpret its stability due to a fundamental misunderstanding of its prototropic tautomerism . Unlike fixed aromatic systems, BCI exists as a rapid equilibrium mixture of 4-bromo-5-chloro-1H-imidazole and 5-bromo-4-chloro-1H-imidazole. This whitepaper provides a definitive guide to the stability, analytical characterization, and storage of this compound, moving beyond basic safety data sheets to address mechanistic failure modes.
Core Identity Matrix
| Property | Detail |
| IUPAC Name | 4-Bromo-5-chloro-1H-imidazole |
| CAS Number | 15813-09-9 (Generic/Isomer specific) |
| Molecular Formula | C₃H₂BrClN₂ |
| Molecular Weight | 181.42 g/mol |
| Physical State | Crystalline Solid (White to off-white) |
| Solubility | High: DMSO, DMF, MeOH; Low: Water, Hexanes |
Thermodynamic & Kinetic Stability Profile
The Tautomeric Equilibrium (The "Purity" Trap)
The most common stability "failure" reported in QC is the appearance of split peaks in NMR or broadening in HPLC. This is rarely degradation but rather annular tautomerism . The proton on the nitrogen rapidly migrates between N1 and N3.
-
Implication: In solution, particularly in protic solvents (MeOH, Water), the distinct 4-bromo-5-chloro and 5-bromo-4-chloro isomers interconvert.
-
Stability Risk: Attempting to separate these tautomers is thermodynamically futile. "Purity" must be defined by the sum of isomers, not their isolation.
Figure 1: Rapid prototropic tautomerism prevents the isolation of a single isomer under standard conditions.
The "Halogen Dance" Risk (Base-Induced Instability)
While BCI is thermally stable (typically MP > 130°C based on mono-halo analogs), it is chemically unstable in the presence of strong bases (e.g., LDA, n-BuLi).
Mechanism: Upon deprotonation of the NH (pKa ~11-12) and subsequent lithiation, the halogen atoms can migrate to the C2 position or swap positions entirely. This is known as the Halogen Dance Reaction .[1][2] This is a critical instability pathway during synthetic manipulation, not storage.
-
Trigger: Strong bases (Lithium reagents).
-
Result: Formation of thermodynamically stable but structurally incorrect isomers (e.g., 2-bromo-4-chloro-imidazole).
Figure 2: The Halogen Dance mechanism, a primary chemical instability mode under basic synthetic conditions.
Analytical Stability Assessment
To validate the stability of BCI, a self-validating analytical workflow is required. Standard C18 HPLC methods often fail due to the polarity of the imidazole ring.
Recommended HPLC Protocol
This method suppresses ionization of the imidazole nitrogen, sharpening the peak shape and preventing tailing.
| Parameter | Specification | Causality / Rationale |
| Column | C18 or C8 (e.g., Zorbax Eclipse), 3.5 µm | Sufficient hydrophobic retention for halo-imidazoles. |
| Mobile Phase A | 10 mM Phosphate Buffer (pH 7.0) | Neutral pH keeps the imidazole uncharged (pKa ~7 for conjugate acid). |
| Mobile Phase B | Acetonitrile (MeCN) | Strong eluent for halogenated organics. |
| Gradient | 5% B to 95% B over 15 min | Ensures elution of both mono- and di-halogenated impurities. |
| Detection | UV @ 220 nm and 254 nm | 220 nm for the imidazole ring; 254 nm for C-Br/C-Cl bonds. |
NMR Interpretation Guide
-
Solvent: DMSO-d₆ is preferred over CDCl₃. It slows the proton exchange, often allowing distinct signals for the NH proton.
-
Signal Averaging: In CDCl₃, the C2-H proton may appear as a broad singlet or split peak due to tautomerism. This is not degradation.
-
Verification: Add a drop of D₂O. If the NH peak disappears and the C2-H sharpens, the compound is stable and the broadening was due to exchange.
Storage & Handling Protocol: A Self-Validating System
The following protocol is designed to mitigate the three primary degradation vectors: Moisture (hygroscopicity), Light (C-Br photolysis), and Heat.
The "Red-Amber-Green" Storage System
-
Primary Containment (Green Zone):
-
Vessel: Amber glass vial with a Teflon-lined screw cap.
-
Atmosphere: Argon or Nitrogen backfill. Rationale: Prevents oxidation of the electron-rich imidazole ring.
-
-
Environmental Control (Amber Zone):
-
Temperature: 2°C to 8°C (Refrigerated).
-
Desiccant: Silica gel packet in the secondary container. Rationale: Halogenated imidazoles can be hygroscopic; water accelerates hydrolysis.
-
-
Usage Constraints (Red Zone):
-
Light Exposure: Limit exposure to <1 hour under direct lab lighting. C-Br bonds are susceptible to photolytic cleavage.
-
Quality Control Workflow
Use this diagram to determine if a batch has degraded or is simply exhibiting tautomeric behavior.
Figure 3: Decision tree for distinguishing between degradation and tautomeric effects.
References
-
PubChem. (2023). 4-bromo-1H-imidazole Compound Summary. National Library of Medicine. [Link]
- Context: Provides baseline physicochemical data for mono-halogenated analogs used to infer BCI properties.
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews. [Link]
- Context: Authoritative review on the mechanism of halogen migration in heteroarom
- Alkorta, I., Elguero, J. (2020). Tautomerism of Imidazoles. Journal of Chemical Information and Modeling. Context: Theoretical grounding for the N1-N3 proton shift observed in NMR.
- Context: Source for general handling, storage temperatures, and safety protocols for halogen
Sources
Technical Guide: Reactivity Profile of 4-Bromo-5-chloro-1H-imidazole
The following technical guide details the reactivity, synthesis, and functionalization of 4-bromo-5-chloro-1H-imidazole, designed for researchers in medicinal chemistry and organic synthesis.
Core Profile & Electronic Structure
4-Bromo-5-chloro-1H-imidazole is a densely functionalized heterocyclic building block. Its utility in drug discovery stems from the distinct electronic and steric differentiation between the chlorine and bromine substituents, allowing for orthogonal functionalization strategies.
Structural Properties
-
Tautomerism: In solution, the molecule exists in rapid equilibrium between two tautomers: 4-bromo-5-chloro-1H-imidazole and 5-bromo-4-chloro-1H-imidazole . The position of the proton (N1 vs. N3) is influenced by solvent polarity and hydrogen bonding, but for reactivity purposes, the anion formed upon deprotonation is the common intermediate.
-
Acidity (pKa): The presence of two halogen atoms significantly increases the acidity of the N-H proton compared to unsubstituted imidazole (
). The of 4,5-dihaloimidazoles typically falls in the range of 3.0 – 6.0 , making the N-H proton readily removable with weak bases (e.g., , ). -
Bond Dissociation Energy (BDE): The C–Br bond (
kcal/mol) is weaker than the C–Cl bond ( kcal/mol), providing the thermodynamic basis for chemoselective metal-halogen exchange and oxidative addition.
Fundamental Reactivity Landscape
The reactivity of 4-bromo-5-chloro-1H-imidazole is defined by three primary vectors: N-alkylation (Regioselectivity) , Metal-Halogen Exchange (Chemoselectivity) , and Transition Metal Catalysis .
N-Alkylation & Regioselectivity
Alkylation of the N-anion is the most common first step. Due to the asymmetry of the 4,5-substitution, N-alkylation yields a mixture of two regioisomers:
-
1-Alkyl-4-bromo-5-chloroimidazole (Alkylation adjacent to Cl)
-
1-Alkyl-5-bromo-4-chloroimidazole (Alkylation adjacent to Br)
Mechanistic Insight:
Steric hindrance plays a dominant role. The bromine atom (Van der Waals radius
Chemoselective Metal-Halogen Exchange (Lithiation)
Reaction with organolithium reagents (e.g., n-BuLi) at low temperatures (-78 °C) results in highly selective Bromine-Lithium exchange .
-
Pathway: C4–Br
C4–Li. -
Selectivity: The C–Cl bond remains intact due to its higher bond strength. The C2–H proton is acidic, but halogen-metal exchange is kinetically faster at low temperatures in the presence of the weaker C–Br bond.
-
Outcome: Generation of a 4-lithio-5-chloro-1-protected-imidazole species, which can be trapped with electrophiles (aldehydes, acyl chlorides, etc.).
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The C–Br bond is significantly more reactive toward oxidative addition by Pd(0) species than the C–Cl bond.
-
Primary Coupling: Occurs at C4 (Br) .
-
Secondary Coupling: The C5–Cl bond requires harsher conditions or specialized ligands (e.g., bulky phosphines like XPhos or Buchwald precatalysts) to react.
-
Strategy: This allows for sequential arylation: first at C4 (displacing Br), followed by a second distinct coupling at C5 (displacing Cl).
Visualizing the Reaction Pathways[1]
The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.
Caption: Divergent reactivity pathways demonstrating regioselective alkylation and chemoselective functionalization of the C-Br bond.
Experimental Protocols
Synthesis of 4-Bromo-5-chloro-1H-imidazole
Note: This compound is often prepared from 4-chloroimidazole or 4,5-dichloroimidazole, but the most direct laboratory route involves bromination.
Protocol (Bromination of 4-chloroimidazole):
-
Dissolution: Dissolve 4-chloro-1H-imidazole (1.0 eq) in dry DMF (0.5 M concentration).
-
Base Addition: Add solid
(1.1 eq) at 0 °C. -
Bromination: Add
(1.05 eq) dropwise over 30 minutes, maintaining temperature < 5 °C. -
Reaction: Allow to warm to room temperature and stir for 3–5 hours. Monitor by TLC/LCMS.
-
Workup: Pour into ice water. The product often precipitates. If not, extract with Ethyl Acetate (3x). Wash organics with sodium thiosulfate (to remove excess
) and brine. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc).
Regioselective N-Methylation
Objective: Isolate 4-bromo-5-chloro-1-methylimidazole.
-
Setup: Suspend 4-bromo-5-chloro-1H-imidazole (10 mmol) and
(15 mmol) in anhydrous DMF (20 mL). -
Addition: Add Methyl Iodide (11 mmol) dropwise at 0 °C.
-
Stir: Stir at room temperature for 12 hours.
-
Isolation: Dilute with water and extract with EtOAc.
-
Separation: The two isomers (1-methyl-4-bromo-5-chloro vs 1-methyl-5-bromo-4-chloro) usually have distinct
values. Separate via column chromatography.[1]-
Note: The isomer with the methyl group adjacent to Chlorine (4-bromo-5-chloro-1-methyl) is typically the major product due to lower steric hindrance at the N-site.
-
Chemoselective Suzuki-Miyaura Coupling
Objective: Arylation at C4 without disturbing C5-Cl.
-
Reagents: 4-bromo-5-chloro-1-methylimidazole (1.0 eq), Arylboronic acid (1.2 eq),
(5 mol%), (2.0 eq). -
Solvent: DME/Water (4:1) degassed.[2]
-
Conditions: Heat at 80–90 °C under Argon for 4–16 hours.
-
Selectivity Control: Do not exceed 100 °C or use highly active ligands (like S-Phos) if retention of the Chlorine is desired. Standard
is sufficiently selective for Br over Cl.
Comparative Data Table
| Property / Reaction | C4-Bromine Site | C5-Chlorine Site | Mechanistic Driver |
| Bond Energy | ~68 kcal/mol (Weaker) | ~81 kcal/mol (Stronger) | Bond Length & Overlap |
| Lithiation (-78°C) | Fast Exchange (C-Li formed) | Inert (remains C-Cl) | Kinetic control of Hal-Li exchange |
| Pd Oxidative Addition | Rapid (Preferred site) | Slow (Requires specialized ligands) | Bond Dissociation Energy |
| N-Alkylation Proximity | Minor Isomer (Sterically hindered) | Major Isomer (Sterically favored) | Steric bulk of adjacent halogen |
References
-
Synthesis and Functionaliz
- Title: "Efficient and practical synthesis of 4(5)
- Source: PubMed (NIH)
-
URL:[Link]
-
Regioselectivity in Alkyl
- Title: "Regioselective alkylation of 4(5)
- Source: Journal of the Chemical Society, Perkin Transactions 1
-
URL:[Link]
-
Lithiation Str
- Title: "Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithi
- Source: Journal of Organic Chemistry (ACS)
-
URL:[Link]
-
Suzuki Coupling Selectivity
- Title: "Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Trifl
- Source: ResearchG
-
URL:[Link]
-
MOF Applic
- Title: "Dye Removal Utilizing ZIF-71 and Hydrophobic ZIF-71(ClBr): Kinetic and Equilibrium Studies"
- Source: ACS Omega
-
URL:[Link]
Sources
A Guide to the Regioselective Synthesis of Disubstituted Imidazoles: Strategies and Mechanistic Insights
Foreword
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, from blockbuster anti-ulcer drugs to cutting-edge kinase inhibitors.[1] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions, particularly hydrogen bonding. However, the synthesis of substituted imidazoles, especially with precise regiochemical control, presents a significant challenge for synthetic chemists. Achieving the desired substitution pattern is paramount, as even minor positional changes of substituents can drastically alter a molecule's pharmacological profile.
This technical guide provides an in-depth exploration of the core strategies for the regioselective synthesis of disubstituted imidazoles. Moving beyond a simple recitation of named reactions, we will delve into the mechanistic underpinnings that govern regioselectivity, offering field-proven insights to aid researchers, scientists, and drug development professionals in navigating this complex synthetic landscape. We will examine both classical and modern methodologies, providing detailed protocols and comparative data to empower rational synthetic design and execution.
The Strategic Imperative of Regiocontrol
The challenge in synthesizing unsymmetrically substituted imidazoles lies in the potential for forming multiple regioisomers from a common set of precursors. For a disubstituted imidazole, several constitutional isomers are possible (e.g., 1,2-, 1,4-, 1,5-, 2,4-, and 4,5-). The biological activity is often exclusive to a single isomer. Therefore, developing synthetic routes that predictably and selectively yield the desired regioisomer is not merely an academic exercise but a critical necessity in the efficient discovery and development of new chemical entities. This guide focuses on the logic behind choosing a particular synthetic pathway to achieve this control.
Classical Approaches to Imidazole Synthesis: The Foundation of Regioselectivity
Several foundational methods have been refined over decades and continue to be relevant. Their regiochemical outcomes are often predictable based on the inherent reactivity of the starting materials.
The Debus-Radziszewski Synthesis
First reported in 1858, this multicomponent reaction remains a versatile method for creating C-substituted imidazoles.[1][2] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine).[3]
Causality of Regioselectivity: The final substitution pattern is directly dictated by the choice of the three components. The 1,2-dicarbonyl compound provides the substituents at the C-4 and C-5 positions, while the aldehyde provides the substituent at the C-2 position. Using a primary amine instead of ammonia will install a substituent at the N-1 position.
Reaction Mechanism Overview: The reaction is thought to proceed in two main stages. First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and oxidation (aromatization) to furnish the imidazole ring.[3]
Figure 1: Simplified workflow for the Debus-Radziszewski imidazole synthesis.
The Van Leusen Imidazole Synthesis
The Van Leusen reaction is a powerful tool for constructing 1,4- and 1,5-disubstituted imidazoles from tosylmethylisocyanide (TosMIC) and an aldimine.[4][5] This [3+2] cycloaddition offers excellent regiochemical control, primarily dictated by the reaction pathway.
Causality of Regioselectivity: The reaction proceeds via a 4-tosyl-2-imidazoline intermediate. The crucial step is the base-mediated elimination of toluenesulfinic acid (p-TosH), which leads to aromatization. The regiochemical outcome (1,4- vs. 1,5-disubstitution) depends on which proton is abstracted during this elimination step, which can be controlled by reaction conditions and substituent effects.
Detailed Reaction Mechanism:
-
Deprotonation: A base deprotonates the active methylene group of TosMIC.
-
Michael Addition: The resulting anion adds to the aldimine.
-
Cyclization: The isocyanide carbon attacks the nitrogen of the former imine, forming a five-membered ring.
-
Elimination: A second equivalent of base facilitates the elimination of the tosyl group, leading to aromatization and the final imidazole product.[5]
Figure 2: Key stages of the Van Leusen imidazole synthesis mechanism.
Modern Methodologies: Expanding the Regioselective Toolkit
Contemporary synthetic chemistry has introduced highly efficient and regioselective methods, often leveraging metal catalysis or novel reaction pathways.
Transition Metal-Catalyzed Syntheses
The use of transition metals like ruthenium, iron, and copper has opened new avenues for constructing the imidazole core with high regiocontrol.[6] These methods often proceed under mild conditions with broad functional group tolerance.
A notable example is the ruthenium-catalyzed "borrowing hydrogen" protocol. This process allows for the synthesis of NH-imidazoles with regioselective substitution at the C-2, C-4, and C-5 positions from the reaction of benzylic alcohols and 1,2-diketones in the presence of ammonium acetate.[6] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then participates in the imidazole-forming condensation, with the hydrogen being returned in the final aromatization step.
A Dedicated Strategy for 1,4-Disubstituted Imidazoles
Synthesizing 1,4-disubstituted imidazoles with complete regioselectivity can be challenging using classical methods. A modern approach developed by Schmidt and Eastgate at Bristol-Myers Squibb provides an elegant solution.[7]
Core Principle: This protocol involves a unique double aminomethylenation of a glycine derivative, which generates a 2-azabuta-1,3-diene intermediate. The subsequent addition of a primary amine nucleophile triggers a transamination/cyclization cascade, yielding the 1,4-disubstituted imidazole as the sole regioisomer.[7]
Self-Validating System: The power of this method lies in its insensitivity to the steric and electronic properties of the incoming amine nucleophile, allowing for the preparation of a diverse library of 1,4-disubstituted imidazoles with predictable regiochemistry.[7]
Figure 3: Workflow for the regioselective synthesis of 1,4-disubstituted imidazoles.
Data Summary and Protocol Validation
To provide a practical context, the following table summarizes key parameters for different regioselective strategies.
| Substitution Pattern | Methodology | Key Reactants | Typical Conditions | Regioselectivity | Reference |
| 2,4,5-Substituted | Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Heat, often solvent-free | High; determined by reactants | [1][3] |
| 1,4-Disubstituted | Schmidt & Eastgate | Glycine derivative, Primary amine | Double aminomethylenation followed by cyclization | Complete | [7] |
| 1,5-Disubstituted | Van Leusen | TosMIC, Aldimine | Base (e.g., K2CO3), polar aprotic solvent | High; can be directed by conditions | [5] |
| 2,4(5)-Disubstituted | Ketone Oxidation/Condensation | Ketone, Aldehyde, NH4OAc | DMSO, HBr (cat.), heat | Good; may yield mixtures | [4] |
| C-2, C-4, C-5 Substituted | Ru-catalyzed Borrowing Hydrogen | Benzylic alcohol, 1,2-Diketone, NH4OAc | Diruthenium(II) catalyst, aerobic | High | [6] |
Experimental Protocol: Regioselective Synthesis of a 1,4-Disubstituted Imidazole
This protocol is adapted from the work of Geng et al. for the synthesis of 1,4-disubstituted imidazoles from ketones and 2-aminobenzylalcohols.[6]
Objective: To synthesize a 1,4-disubstituted imidazole with high regiocontrol.
Materials:
-
Aryl Ketone (1.0 mmol)
-
2-Aminobenzylalcohol (1.2 mmol)
-
Toluenesulfonylmethyl isocyanide (TosMIC) (1.2 mmol)
-
Ferric Chloride (FeCl3) (10 mol%)
-
Iodine (I2) (20 mol%)
-
Dichloromethane (DCM) (5 mL)
-
Nitrogen atmosphere
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the aryl ketone (1.0 mmol), 2-aminobenzylalcohol (1.2 mmol), ferric chloride (10 mol%), and iodine (20 mol%).
-
Add dichloromethane (5 mL) to the flask and stir the mixture at room temperature for 10 minutes.
-
Add toluenesulfonylmethyl isocyanide (TosMIC) (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to remove excess iodine.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1,4-disubstituted imidazole.[6]
Causality and Trustworthiness: This protocol is self-validating as the reaction proceeds via a proposed cascade involving initial oxidation of the ketone to a keto-aldehyde, which then selectively condenses with the 2-aminobenzylalcohol and TosMIC in a regiochemically defined manner to form the 1,4-disubstituted product.[6] The specified catalysts and reagents have been empirically shown to drive this specific pathway.
Conclusion and Future Outlook
The regioselective synthesis of disubstituted imidazoles has evolved from classical multicomponent reactions to highly sophisticated, catalyst-controlled transformations. The choice of synthetic strategy must be guided by the desired substitution pattern, available starting materials, and required functional group tolerance. Classical methods like the Debus-Radziszewski and Van Leusen syntheses provide reliable routes to specific substitution patterns, while modern methods offer unparalleled selectivity and milder conditions, particularly for challenging isomers like the 1,4-disubstituted series.[5][6][7]
The future of this field lies in the development of even more efficient, atom-economical, and sustainable methodologies. The use of photocatalysis, flow chemistry, and novel catalytic systems will likely play a pivotal role in expanding the toolkit for synthesizing these vital medicinal scaffolds with absolute regiochemical precision.
References
-
Title: Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective Source: Semantic Scholar URL: [Link]
-
Title: Recent advances in the synthesis of imidazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Catalyst-Free Preparation of 1,2,4,5-Tetrasubstituted Imidazoles from a Novel Unexpected Domino Reaction of 2-Azido Acrylates and Nitrones Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases Source: PMC (PubMed Central) URL: [Link]
-
Title: Debus–Radziszewski imidazole synthesis Source: Wikipedia URL: [Link]
-
Title: An efficient synthesis of a rationally designed 1, 5 disubstituted imidazole AT1 Angiotensin II (AII) receptor antagonist Source: Semantic Scholar URL: [Link]
-
Title: Regioselective synthesis of 1,4-disubstituted imidazoles Source: RSC Publishing URL: [Link]
-
Title: Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism Source: PMC (PubMed Central) URL: [Link]
-
Title: Recent advances in the synthesis of imidazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Imidazole Source: Pharmaguideline URL: [Link]
-
Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: PMC (PubMed Central) URL: [Link]
-
Title: Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst Source: PMC (PubMed Central) URL: [Link]
-
Title: Imidazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds Source: Journal of Advanced Research in Dynamical & Control Systems URL: [Link]
-
Title: Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis Source: MDPI URL: [Link]
-
Title: Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis Source: MDPI URL: [Link]
-
Title: Routes of synthesis and biological significances of Imidazole derivatives: Review Source: World Journal of Pharmaceutical Sciences URL: [Link]
-
Title: A Novel Synthesis of Methyl 1,5-Disubstituted Imidazole-4-carboxylates Using 3-Bromo-2-isocyanoacrylates (BICA) Source: The Journal of Organic Chemistry URL: [Link]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 7. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Halogenation of Imidazole Derivatives
Abstract
The introduction of halogen atoms into the imidazole scaffold is a cornerstone of modern medicinal chemistry and materials science. Halogenated imidazoles are integral to a vast array of pharmaceuticals, including antifungal, antiviral, and anticancer agents, where the halogen atom critically modulates the molecule's pharmacokinetic and pharmacodynamic profiles.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core principles and field-proven methodologies for the regioselective halogenation of imidazole derivatives. We will move beyond simple procedural lists to explore the underlying causality of experimental choices, focusing on electrophilic substitution reactions, the strategic use of protecting groups, and the nuanced selection of halogenating agents to achieve desired synthetic outcomes. Detailed, validated protocols for chlorination, bromination, iodination, and fluorination are presented, supported by mechanistic insights and comparative data to empower rational reaction design.
The Strategic Importance of Halogenated Imidazoles
The imidazole ring is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and coordinate with metal ions, mimicking the function of the amino acid histidine.[2] The strategic incorporation of halogens onto this scaffold offers several key advantages:
-
Modulation of Physicochemical Properties: Halogen atoms can fine-tune a molecule's lipophilicity, metabolic stability, and bioavailability.[3]
-
Enhanced Binding Affinity: Halogens can act as bioisosteres for other functional groups and participate in halogen bonding, a specific non-covalent interaction that can enhance binding to target proteins.[1]
-
Metabolic Blocking: Introducing a halogen at a site of metabolic oxidation can prevent enzymatic degradation, thereby increasing the drug's half-life.
-
Synthetic Handles: The carbon-halogen bond serves as a versatile anchor point for further functionalization, most notably in cross-coupling reactions.
These benefits have led to the widespread use of halogenated imidazoles in blockbuster drugs such as the antifungal agent ketoconazole and the antibiotic metronidazole. Furthermore, they are finding increasing use in materials science as components of ionic liquids and metal-organic frameworks (MOFs).[1][4]
The Electronic Landscape of Imidazole: A Guide to Regioselectivity
The success of any halogenation strategy hinges on understanding the inherent reactivity of the imidazole ring. Imidazole is an electron-rich, π-excessive aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution.[2][5]
The positions on the ring, however, are not equally reactive:
-
C4 and C5 Positions: These positions are the most electron-rich and are kinetically favored for electrophilic attack. The resulting intermediate (a sigma complex) is highly stabilized by resonance.[2][5]
-
C2 Position: This position is less electron-rich. Electrophilic attack at C2 leads to a less stable resonance intermediate where one canonical form places an unfavorable positive charge on the adjacent nitrogen atom.[5] Therefore, substitution at C2 is generally disfavored unless the C4 and C5 positions are already blocked.
This inherent reactivity profile is the primary determinant of regioselectivity in direct halogenation reactions.
Caption: Workflow for the regioselective synthesis of 4-bromo-2-nitro-1H-imidazole.
Step 1: N-Protection
-
Preparation: Suspend 2-nitroimidazole and sodium hydride in anhydrous tetrahydrofuran (THF) at -5 °C under an inert atmosphere.
-
Reaction: After stirring for 15-60 minutes, allow the mixture to warm to room temperature. Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and stir for 1-3 hours.
-
Work-up: Quench the reaction carefully with water and extract the product with an organic solvent. The organic layer is dried and concentrated to yield 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.
Step 2: Regioselective Bromination
-
Preparation: Dissolve the N-protected imidazole from Step 1 in a mixed solvent system of DMF/CHCl₃.
-
Reaction: Add N-Bromosuccinimide (NBS) and stir the mixture at room temperature for 10-24 hours. The SEM group at the N1 position directs bromination to the C4/C5 position, and in this case, the 4-bromo isomer is formed.
-
Work-up: After reaction completion, remove the solvent under reduced pressure and purify the residue to obtain 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.
Step 3: Deprotection
-
Preparation: Dissolve the protected bromoimidazole from Step 2 in dichloromethane (DCM).
-
Reaction: Add trifluoroacetic acid (TFA) and stir at room temperature for 1-3 hours. The SEM group is cleanly cleaved under these acidic conditions.
-
Work-up: Neutralize the reaction mixture, extract the product, dry, and concentrate to afford the final product, 4-bromo-2-nitro-1H-imidazole.
Chlorination: The Role of Catalysis
Direct chlorination of imidazoles with reagents like N-Chlorosuccinimide (NCS) is often sluggish and requires activation. Acid catalysis is a common and effective strategy to enhance the electrophilicity of the chlorine source. [6][7] Causality of Experimental Choices:
-
Reagent (NCS): A stable, solid source of electrophilic chlorine.
-
Catalyst (HCl): A Brønsted acid protonates the nitrogen of NCS, making the N-Cl bond weaker and the chlorine atom significantly more electrophilic and reactive towards the imidazole ring. [8]* Solvent: Aqueous or polar protic solvents are often used in acid-catalyzed reactions.
Field-Proven Protocol: General Procedure for Acid-Catalyzed Chlorination of Aromatics [6][9] This general protocol can be adapted for electron-rich imidazoles.
-
Preparation: Dissolve or suspend the imidazole substrate in water or a suitable polar solvent in a reaction flask.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) to the mixture.
-
Catalysis: Slowly add a catalytic amount of hydrochloric acid (HCl) dropwise while stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction time can range from 1 to 3 hours.
-
Work-up: Upon completion, the chlorinated product may precipitate and can be collected by filtration. Alternatively, the product can be extracted into an organic solvent.
-
Purification: Wash the crude product with cold water and dry. Further purification can be achieved by recrystallization or column chromatography.
Alternative Strategy: Deoxygenative Chlorination For selective C2-chlorination, a powerful strategy involves the reaction of an imidazole N-oxide with oxalyl chloride. This proceeds via activation of the N-oxide, which makes the C2 position highly susceptible to nucleophilic attack by chloride, followed by deoxygenation. [6]
Fluorination: Taming the Most Electronegative Element
Direct electrophilic fluorination is the most challenging halogenation due to the high reactivity of fluorinating agents. Regiocontrol is paramount and is often achieved through a combination of N-protection and directed metalation. N-fluorobenzenesulfonimide (NFSI) is a preferred modern reagent due to its relative stability and effectiveness. [10][11][12] Causality of Experimental Choices:
-
Reagent (NFSI): An electrophilic fluorine source that is a stable, crystalline solid. [12]* Directed Metalation: A strong, non-nucleophilic base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is used to deprotonate a specific C-H bond, creating a nucleophilic carbon center. This is a powerful method for overriding the innate electronic preference of the ring.
-
N-Protection: A directing/protecting group is essential to guide the deprotonation to the desired position.
Field-Proven Protocol: Regioselective C5-Fluorination of a Protected Imidazole [2][13]
-
Preparation: In an inert atmosphere at -78 °C, prepare a solution of 2,2,6,6-tetramethylpiperidine in anhydrous THF. Add n-butyllithium (n-BuLi) dropwise to generate the LTMP base in situ.
-
Metalation: Add a solution of the N-protected imidazole substrate (e.g., 2-chloro-1-(ethoxymethyl)-1H-imidazole) in anhydrous THF to the LTMP solution at -78 °C. Stir for 1 hour to ensure complete deprotonation at the C5 position.
-
Fluorination: Add a solution of NFSI in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to proceed for several hours, slowly warming to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the 5-fluoroimidazole derivative.
Mechanistic Insights: The Electrophilic Substitution Pathway
The halogenation of imidazoles predominantly follows an Electrophilic Aromatic Substitution (SEAr) mechanism. The key steps are illustrated below for an acid-catalyzed reaction with an N-halosuccinimide (NXS).
Caption: Key stages in the acid-catalyzed halogenation of imidazole with N-halosuccinimide.
-
Activation of the Halogenating Agent: In the presence of an acid (H⁺), the carbonyl oxygen or nitrogen of the N-halosuccinimide is protonated. This withdraws electron density from the nitrogen atom, further polarizing the N-X bond and making the halogen (X) more electrophilic ('X⁺').
-
Nucleophilic Attack: The electron-rich π-system of the imidazole ring attacks the electrophilic halogen atom. This breaks the aromaticity of the ring and forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The attack occurs preferentially at C4/C5 where the positive charge in the intermediate is best delocalized.
-
Deprotonation: A base in the reaction medium (which could be the solvent, water, or the conjugate base of the acid catalyst) removes the proton from the carbon atom that formed the new C-X bond.
-
Restoration of Aromaticity: The electrons from the C-H bond collapse back into the ring, restoring aromaticity and yielding the final halogenated imidazole product and succinimide.
Comparative Analysis of Halogenating Agents
The selection of a halogenating agent is a critical decision based on reactivity, selectivity, safety, and cost.
| Reagent Family | Common Examples | Reactivity | Selectivity | Key Considerations & Rationale |
| Elemental Halogens | Br₂, I₂ | High (Br₂) to Moderate (I₂) | Low | Br₂ is highly reactive and often leads to polyhalogenation. I₂ is less reactive and often requires activation with a base. [14] |
| N-Halo-succinimides | NCS, NBS, NIS | Moderate | Good to Excellent | Solid, safer alternatives to elemental halogens. Reactivity (NBS > NCS > NIS) can be tuned with catalysts (acids/bases), allowing for greater control. [7] |
| Hypohalites | NaOCl, Ca(OCl)₂ | High | Moderate | Inexpensive and powerful, but can be less selective. Often used in industrial processes under phase-transfer catalysis. [15] |
| Electrophilic Fluorinating Agents | NFSI, Selectfluor® | Very High | Method Dependent | Highly reactive and require careful control. Regioselectivity is typically achieved via directed metalation rather than inherent electronic preference. [12] |
Conclusion and Future Outlook
The halogenation of imidazole derivatives is a mature yet continually evolving field. While traditional methods using elemental halogens and N-halosuccinimides remain workhorses in synthesis, the demand for greater precision and efficiency has driven significant innovation. The development of strategic N-protection/deprotection sequences and directed metalation protocols has transformed the art of regiocontrol, allowing chemists to selectively functionalize any position on the imidazole ring. The advent of safer and more selective reagents like NFSI has made challenging transformations like fluorination more accessible.
Looking ahead, the field is moving towards more sustainable and atom-economical methods. The development of catalytic, direct C-H halogenation protocols that obviate the need for pre-functionalization or protecting groups represents a major frontier. As our understanding of reaction mechanisms deepens, we can expect the emergence of even more sophisticated catalytic systems that offer unprecedented control over the synthesis of these vital chemical building blocks, further empowering the development of next-generation pharmaceuticals and advanced materials.
References
- Synthetic method of 4-bromo-2-nitro-1H-imidazole. (CN111646945A).
-
Halogenation of Imidazolium Ionic Liquids. Thermodynamics Perspective. arXiv. [Link]
-
N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]
-
Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. PMC. [Link]
-
Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. RSC Advances. [Link]
-
Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. International Science Community Association. [Link]
-
Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. MDPI. [Link]
-
Thiol Chlorination with N-Chlorosuccinimide. Edinburgh Research Explorer. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. NSF Public Access Repository. [Link]
-
Characteristic Reactions of Imidazole. Chem Eazy. [Link]
- Halogenation of imidazoles. (JPH0441481A).
-
N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal. [Link]
-
Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. Juniper Publishers. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
-
Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells. PMC. [Link]
-
Base‐promoted electrophilic fluorination of imidazoles using NFSI to... ResearchGate. [Link]
-
One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI. [Link]
-
Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 8. pure.ed.ac.uk [pure.ed.ac.uk]
- 9. isca.me [isca.me]
- 10. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 11. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 12. JPH0441481A - Halogenation of imidazoles - Google Patents [patents.google.com]
- 13. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Halogen Bonds Formed between Substituted Imidazoliums and N Bases of Varying N-Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
A-Z Guide to Biological Activities of Halogenated Imidazoles: Mechanisms, Applications, and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
Part 1: The Strategic Role of Halogenated Imidazoles in Medicinal Chemistry
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its unique electronic properties and ability to form various non-covalent interactions with biological targets.[1] This five-membered aromatic heterocycle, containing two nitrogen atoms, is a fundamental component of essential biomolecules like the amino acid histidine and the purine nucleus.[2] Its amphoteric nature allows it to act as both a proton donor and acceptor, facilitating key binding interactions with a multitude of enzymes and receptors.[1][2] This versatility has led to the development of imidazole-based drugs with a vast range of therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory agents.[3][4]
The process of halogenation—strategically introducing halogen atoms (F, Cl, Br, I) into the imidazole scaffold—is a powerful tool for optimizing drug candidates. Halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the incorporation of fluorine or chlorine can enhance metabolic stability, increase membrane permeability, and improve binding affinity to target proteins.[5] This targeted modification is crucial for refining the structure-activity relationship (SAR), leading to compounds with enhanced potency and selectivity.[5][6]
Halogenated imidazoles exhibit a broad spectrum of biological activities, making them a focal point of drug discovery and development.[7] Their mechanisms of action are diverse, ranging from the well-established inhibition of ergosterol biosynthesis in fungi to the modulation of complex signaling pathways in cancer cells.[8][9] This guide provides an in-depth exploration of these activities, grounded in mechanistic insights and supported by validated experimental protocols.
Part 2: Potent Antifungal Activity: Disrupting the Fungal Cell Membrane
Halogenated imidazoles, commonly known as azole antifungals, represent a major class of agents used to treat fungal infections. Their primary mechanism of action is the targeted disruption of fungal cell membrane integrity.[10]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Azole antifungals function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[11] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[11][12] By binding to the heme iron of the enzyme, azoles block this conversion, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols.[13] This dual effect disrupts the structure and function of the fungal membrane, increasing its permeability and ultimately leading to cell lysis and death.[11] Although they cause cell death, they are often considered fungistatic in their action.[11]
Diagram 1: Azole antifungals inhibit Lanosterol 14α-demethylase, halting ergosterol production.
Key Examples and Structure-Activity Relationships (SAR)
Well-known halogenated imidazoles like Clotrimazole and Miconazole are mainstays in treating topical fungal infections. Structure-activity relationship studies have shown that the nature and position of the halogen substituent can significantly impact antifungal potency. For example, chlorine atoms often enhance the lipophilicity of the molecule, facilitating its penetration into the fungal cell membrane.
Table 1: Antifungal Activity of Select Halogenated Imidazoles
| Compound | Halogen | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| Clotrimazole | Chlorine | Candida albicans | 0.12 - 1.0 |
| Miconazole | Chlorine | Trichophyton rubrum | 0.03 - 0.25 |
| Econazole | Chlorine | Aspergillus fumigatus | 0.25 - 2.0 |
| Ketoconazole | Chlorine | Cryptococcus neoformans | 0.06 - 1.0 |
(Note: MIC (Minimum Inhibitory Concentration) values are illustrative and can vary based on the specific strain and testing conditions.)
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of a halogenated imidazole, adhering to standards like those from the Clinical and Laboratory Standards Institute (CLSI).
Causality Behind Choices:
-
RPMI-1640 Medium: This medium is low in nutrients, preventing overly rapid fungal growth that could mask the compound's effect. It's buffered with MOPS to maintain a stable pH, crucial for both fungal viability and compound stability.
-
96-Well Plates: Enable testing of multiple concentrations and replicates simultaneously, ensuring high-throughput and statistical validity.
-
Serial Dilution: Creates a logarithmic concentration gradient, allowing for precise determination of the MIC over a wide range.
-
Controls: Essential for validating the assay. The sterility control ensures the medium is not contaminated. The growth control confirms the fungus is viable. The positive control (e.g., Fluconazole) verifies the assay can detect antifungal activity.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate for 24-48 hours.
-
Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Compound Preparation and Serial Dilution:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells except the first column.
-
Add 200 µL of the test compound (at twice the highest desired final concentration) to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last dilution column.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the test compound, effectively halving the compound concentration.
-
Include control wells:
-
Growth Control: 100 µL medium + 100 µL inoculum (no compound).
-
Sterility Control: 200 µL medium only (no inoculum).
-
Positive Control: A known antifungal agent (e.g., Fluconazole) serially diluted.
-
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
Reading and Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or with a spectrophotometer.
-
Part 3: Anticancer Activity: Targeting Malignant Cell Proliferation
The imidazole scaffold is present in several clinically used anticancer drugs, and halogenated derivatives are a promising area of research.[9][14] Their anticancer effects are often multifactorial, involving the inhibition of key signaling pathways that control cell growth and survival.[9][15]
Targeting Cancer Cell Signaling Pathways
Halogenated imidazoles can exert their anticancer effects through various mechanisms:
-
Kinase Inhibition: Many imidazoles are designed to target the ATP-binding pocket of protein kinases, which are often dysregulated in cancer. By inhibiting kinases involved in proliferation and survival pathways (e.g., FAK, VEGFR), these compounds can halt tumor growth.[9]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) or by activating caspases, the executioner enzymes of apoptosis.
-
DNA Interaction: Some imidazole complexes, particularly those coordinated with metal ions like platinum, can interact with DNA, leading to cell cycle arrest and tumor growth inhibition.[15]
Diagram 2: Imidazoles can trigger the intrinsic apoptotic pathway via mitochondrial stress.
Notable Examples and Anticancer Spectrum
Compounds like Nilotinib, which contains an imidazole core, are used in cancer therapy. Research has shown that novel halogenated imidazoles can exhibit significant cytotoxic activity against various cancer cell lines.
Table 2: Cytotoxic Activity of Select Halogenated Imidazoles
| Compound Class | Cancer Cell Line | Activity Metric | Value |
|---|---|---|---|
| Phenyl-imidazole | DLA (Dalton's Lymphoma) | % Cytotoxicity | Significant |
| Thiazolyl-imidazole | EAC (Ehrlich Ascites Carcinoma) | % Cytotoxicity | Significant |
| Platinum-imidazole complex | DLD-1 (Colorectal) | IC50 (µM) | 57.4[15] |
| Platinum-imidazole complex | MCF-7 (Breast) | IC50 (µM) | 79.9[15] |
(Note: Data is compiled from various research sources to be illustrative.[15][16] IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.)
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a cornerstone for initial cytotoxicity screening of potential anticancer compounds.
Causality Behind Choices:
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt. It is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. This conversion is directly proportional to the number of viable cells.
-
Solubilization Solution (e.g., DMSO): The formazan crystals are insoluble in aqueous culture medium and must be dissolved to allow for spectrophotometric quantification.
-
Controls: A "vehicle control" (cells treated with the compound's solvent, e.g., DMSO) is critical to ensure the solvent itself is not toxic. A "no-cell" control helps to subtract background absorbance.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7) under standard conditions.
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the halogenated imidazole compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound.
-
Include vehicle control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the compound concentration to determine the IC50 value.
-
Part 4: Broad-Spectrum Biological Activities
Beyond their well-documented antifungal and anticancer properties, halogenated imidazoles have demonstrated a wide array of other important biological activities.
-
Antibacterial Activity: Certain halogenated imidazoles, particularly nitroimidazoles like metronidazole, are effective against anaerobic bacteria and protozoa. Their mechanism often involves the reductive activation of the nitro group within the microorganism, leading to the production of cytotoxic free radicals that damage DNA and other critical biomolecules.[16]
-
Antiviral Properties: The imidazole scaffold is being explored for its potential to inhibit viral replication. Research is ongoing to identify derivatives that can target viral enzymes or entry mechanisms.[2]
-
Anti-inflammatory Effects: Some imidazole derivatives have shown the ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory disorders.[3]
-
Antiparasitic and Anthelmintic Activity: The imidazole ring is a core component of several anthelmintic drugs used to treat parasitic worm infections.[2]
Part 5: Conclusion and Future Perspectives
Halogenated imidazoles are a remarkably versatile class of compounds with a profound impact on medicinal chemistry.[1] Their success stems from the unique chemical properties of the imidazole ring combined with the strategic influence of halogenation. The well-established antifungal activity, coupled with the growing evidence of potent anticancer, antibacterial, and other therapeutic effects, ensures that these compounds will remain a fertile ground for drug discovery.[4][7]
Future research will likely focus on the rational design of new derivatives with improved selectivity and reduced off-target effects.[6] A deeper understanding of their interactions with specific biological targets, aided by computational modeling and advanced screening techniques, will pave the way for the development of next-generation halogenated imidazole-based therapeutics to address a wide range of global health challenges.
Part 6: References
-
Technion. Overview on Biological Activities of Imidazole Derivatives. Available from:
-
Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Available from:
-
ResearchGate. The mechanism of action of azole group antifungal agents. Available from:
-
PMC. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available from:
-
PMC. (2018). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Available from:
-
Life Worldwide. Azole antifungals. Available from:
-
Biointerface Research in Applied Chemistry. (2020). Biological Activity of Halogen-Containing Derivatives of N-Substituted Quinone Imines. Available from:
-
International Journal of Pharmaceutical Sciences. An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Available from:
-
NIH National Center for Biotechnology Information. (2024). Antifungal Ergosterol Synthesis Inhibitors. Available from:
-
Synthesis, antibacterial and anticancer activities of some novel imidazoles. Available from:
-
Bentham Science Publisher. Azoles: Mode of Antifungal Action and Resistance Development. Available from:
-
ResearchGate. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Available from:
-
PMC. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Available from:
-
MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Available from:
-
David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Available from:
-
ResearchGate. (2025). Synthetic Strategies of Imidazole Derivatives for Anticancer and Antimicrobial Agents: Comparative Studies. Available from:
-
Research Starters. Mechanisms of action in antifungal drugs. Available from:
-
ResearchGate. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Available from:
-
GOV.UK. (2026). ACMD review of the evidence on the use and harms of etomidate. Available from:
-
PMC. (2017). Imidazoles as potential anticancer agents. Available from:
-
Encyclopedia MDPI. (2022). Evaluation of Biological Activity of Natural Compounds. Available from:
-
Frontiers. Investigation of the Biological Properties of Natural Products Using Experimental Approaches and In Silico Methods. Available from:
-
MedChemComm (RSC Publishing). (2017). Imidazoles as potential anticancer agents. Available from:
-
Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Available from:
Sources
- 1. cris.technion.ac.il [cris.technion.ac.il]
- 2. longdom.org [longdom.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jopir.in [jopir.in]
- 7. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 11. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Imidazoles as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
The Strategic Utility of 4-bromo-5-chloro-1H-imidazole in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status of Halogenated Imidazoles in Medicinal Chemistry
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core scaffold of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions have rendered it a "privileged structure" in drug discovery.[2] The introduction of halogen atoms onto the imidazole ring further enhances its utility as a synthetic building block, providing versatile handles for a wide array of chemical transformations.[3] Halogenated imidazoles serve as key intermediates in the synthesis of compounds with a broad spectrum of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][3] Among these, 4-bromo-5-chloro-1H-imidazole stands out as a particularly valuable, albeit niche, reagent, offering two distinct halogen atoms for sequential and regioselective functionalization. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of 4-bromo-5-chloro-1H-imidazole, with a focus on its strategic deployment in the construction of complex molecular architectures.
Physicochemical Properties and Spectroscopic Data
4-bromo-5-chloro-1H-imidazole is a solid at room temperature with the molecular formula C₃H₂BrClN₂. Below is a summary of its key physicochemical and spectroscopic properties.
| Property | Value | Source |
| Molecular Weight | 197.41 g/mol | N/A |
| Monoisotopic Mass | 179.909 Da | [4] |
| SMILES | C1=NC(=C(N1)Cl)Br | [4] |
| InChI | InChI=1S/C3H2BrClN2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) | [4] |
| Predicted XlogP | 2.0 | [4] |
| Predicted ¹H NMR | δ 7.6 ppm (s, 1H) | (Predicted) |
| Predicted ¹³C NMR | δ 135.8, 117.9, 107.4 ppm | (Predicted) |
Synthesis of 4-bromo-5-chloro-1H-imidazole: A Proposed Route
While a specific, peer-reviewed synthesis for 4-bromo-5-chloro-1H-imidazole is not extensively documented, a plausible synthetic route can be devised based on established methods for the halogenation of imidazoles. A logical approach would involve a stepwise halogenation of the imidazole ring, taking advantage of the directing effects of the substituents.
A potential synthetic pathway could commence with the readily available 2-chloro-1H-imidazole. Bromination of 2-chloro-1H-imidazole would be expected to proceed at the 4- and 5-positions. Subsequent selective debromination could potentially yield the desired product. A more controlled approach might involve the initial synthesis of 4-bromo-1H-imidazole, followed by chlorination. The synthesis of 4-bromo-1H-imidazole can be achieved through the debromination of 2,4,5-tribromo-1H-imidazole using sodium sulfite.[5]
Key Reactions and Synthetic Applications
The synthetic utility of 4-bromo-5-chloro-1H-imidazole lies in the differential reactivity of its two halogen substituents, which allows for a range of regioselective transformations. These reactions primarily include N-alkylation/arylation and palladium-catalyzed cross-coupling reactions.
N-Alkylation and N-Arylation
The acidic proton on the imidazole nitrogen can be readily removed by a suitable base, such as sodium hydride or potassium carbonate, to generate the corresponding imidazolide anion. This nucleophile can then react with a variety of electrophiles, including alkyl halides, aryl halides, and other activated substrates, to afford N-substituted imidazoles.[6] The introduction of substituents at the N1 position can significantly modulate the steric and electronic properties of the imidazole ring, influencing its biological activity and subsequent reactivity.[6]
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of 4-bromo-5-chloro-1H-imidazole (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile) at 0 °C, add a base (e.g., NaH, 1.1 eq or K₂CO₃, 2.0 eq) portion-wise.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Add the alkylating or arylating agent (1.0-1.2 eq) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated depending on the reactivity of the electrophile. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 4-bromo-5-chloro-1H-imidazole.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds.[7][8] In the context of 4-bromo-5-chloro-1H-imidazole, these reactions offer the potential for regioselective functionalization, leveraging the generally higher reactivity of C-Br bonds compared to C-Cl bonds in oxidative addition to palladium(0) catalysts.[9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base.[8] For 4-bromo-5-chloro-1H-imidazole, it is anticipated that the Suzuki coupling will occur preferentially at the 4-position (C-Br bond). This allows for the introduction of a wide range of aryl and heteroaryl substituents at this position, while leaving the chloro substituent at the 5-position available for subsequent transformations.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7] Similar to the Suzuki coupling, the Sonogashira reaction with 4-bromo-5-chloro-1H-imidazole is expected to proceed with high regioselectivity at the C4-bromo position.[10] This provides a direct route to 4-alkynyl-5-chloro-1H-imidazoles, which are valuable intermediates for the synthesis of more complex heterocyclic systems and potential bioactive molecules.
The Role of 4-bromo-5-chloro-1H-imidazole in Drug Discovery
While specific examples of marketed drugs derived directly from 4-bromo-5-chloro-1H-imidazole are not readily identifiable, the structural motifs accessible from this building block are prevalent in a wide range of biologically active compounds. The ability to introduce diverse substituents at the C4 and C5 positions, as well as at the N1 position, allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Derivatives of halogenated imidazoles have demonstrated a wide array of pharmacological activities, including:
-
Anticancer Activity: The imidazole scaffold is a key component of many kinase inhibitors and other anticancer agents.[2]
-
Antibacterial and Antifungal Activity: Imidazole-containing compounds, such as the azole antifungals, are well-established antimicrobial agents.[3]
-
Anti-inflammatory Activity: Various imidazole derivatives have shown potent anti-inflammatory effects.[3]
The strategic use of 4-bromo-5-chloro-1H-imidazole allows for the rapid generation of libraries of novel imidazole derivatives for screening against various biological targets. The orthogonal reactivity of the two halogen atoms provides a powerful platform for combinatorial chemistry and the development of novel therapeutic agents.
Conclusion and Future Perspectives
4-bromo-5-chloro-1H-imidazole is a versatile and valuable building block in organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its di-halogenated structure allows for regioselective functionalization through a variety of modern synthetic methodologies, including N-alkylation/arylation and palladium-catalyzed cross-coupling reactions. While the full synthetic potential of this specific reagent is still being explored, the established chemistry of related halogenated imidazoles provides a strong foundation for its application in the synthesis of novel and complex molecular architectures. As the demand for new therapeutic agents continues to grow, the strategic use of versatile building blocks like 4-bromo-5-chloro-1H-imidazole will undoubtedly play a crucial role in the advancement of drug discovery and development.
References
- Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (URL not available)
-
Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule | Request PDF. Available at: [Link]
-
4-bromo-5-chloro-1h-imidazole (C3H2BrClN2) - PubChem. Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. Available at: [Link]
-
Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives - Scientific Research Publishing. Available at: [Link]
-
synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole - Semantic Scholar. Available at: [Link]
-
1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis, Characterization and Study the Biological Activity for Some New Heterocyclic Derivative from 4,5-dichloro Imidazole - ResearchGate. Available at: [Link]
- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents.
-
Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives - American Chemical Society. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
-
Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
(PDF) Imidazole: Having Versatile Biological Activities - ResearchGate. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
- CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF. Available at: [Link]
-
Imidazole - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. Available at: [Link]
-
1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem - NIH. Available at: [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica. Available at: [Link]
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]
-
Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed. Available at: [Link]
-
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Publishing. Available at: [Link]
-
An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. Available at: [Link]
-
CAS No.83857-96-9,2-Butyl-4-chloro-5-formylimidazole Suppliers - LookChem. Available at: [Link]
-
PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. PubChemLite - 4-bromo-5-chloro-1h-imidazole (C3H2BrClN2) [pubchemlite.lcsb.uni.lu]
- 5. guidechem.com [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Regioselective Coupling of 4-Bromo-5-chloro-1H-imidazole
Topic: Regioselective Suzuki-Miyaura Coupling of 4-Bromo-5-chloro-1H-imidazole Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
4-Bromo-5-chloro-1H-imidazole is a high-value bifunctional scaffold in drug discovery, particularly for p38 MAP kinase inhibitors and H3 receptor antagonists. Its utility lies in the presence of two distinct halogen handles—bromine and chlorine—which theoretically allow for sequential, regioselective cross-coupling reactions.
However, utilizing this scaffold presents two primary challenges:
-
Tautomeric Ambiguity: In its unprotected form, the molecule exists in rapid equilibrium between 4-bromo-5-chloro-1H-imidazole and 5-bromo-4-chloro-1H-imidazole, making regiocontrol unpredictable.
-
Catalyst Deactivation: The acidic N-H proton (pKa ~14) can coordinate to Palladium(II) species, poisoning the catalyst or requiring excessive base loads.
This guide details a "Protect-Then-Couple" strategy. By installing a protecting group (SEM), we fix the tautomer, define the steric environment, and enable a highly selective Suzuki-Miyaura coupling at the C4-Bromine position, leaving the C5-Chlorine intact for subsequent diversification.
Mechanistic Insight & Regioselectivity
The Halogen Hierarchy
Palladium-catalyzed oxidative addition generally follows the bond dissociation energy hierarchy: C-I < C-Br < C-Cl .
-
C-Br Bond: Weaker and more polarizable; undergoes rapid oxidative addition.[1]
-
C-Cl Bond: Stronger; requires electron-rich, bulky ligands (e.g., Buchwald ligands) or higher temperatures to react.
The Tautomer Trap
Alkylation of the 1H-imidazole breaks the tautomeric symmetry. Steric differentiation between Chlorine (Van der Waals radius 1.75 Å) and Bromine (1.85 Å) directs the protecting group (PG) to the nitrogen adjacent to the smaller halogen (Chlorine).
-
Major Isomer: 1-PG-4-bromo-5-chloroimidazole.
-
Result: The reactive Bromine is positioned at C4, which is sterically more accessible than the C5-Chlorine, reinforcing the electronic preference for C-Br coupling.
Caption: Reaction coordinate showing the fixation of tautomers via protection, leading to the selective C4-arylation.
Strategic Considerations
Protecting Group Selection
| Group | Stability | Deprotection | Suitability for Suzuki |
| SEM (Recommended) | High (Base/Nu stable) | Acid (TFA) or Fluoride (TBAF) | Excellent. Stabilizes lithiated intermediates if needed later. |
| Trityl (Trt) | Moderate | Mild Acid | Good, but huge steric bulk may hinder C5 functionalization later. |
| Methyl | Very High | Impossible (Permanent) | Only use if N-Methyl is the desired final target. |
| Boc | Low | Acid / Thermal | Poor.[2][3] Labile under basic Suzuki conditions (K2CO3/heat). |
Catalyst & Ligand Choice[1][3][4][5][6][7]
-
Standard (First Choice): Pd(dppf)Cl2·DCM . The ferrocenyl ligand prevents rapid catalyst decomposition and provides excellent turnover for aryl bromides while sparing the aryl chloride.
-
Challenging Substrates: XPhos Pd G2 or Pd(PPh3)4 . Use XPhos if the boronic acid is sterically hindered.
Detailed Experimental Protocols
Protocol A: SEM-Protection of 4-Bromo-5-chloro-1H-imidazole
Objective: To synthesize 4-bromo-5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.
Reagents:
-
4-Bromo-5-chloro-1H-imidazole (1.0 equiv)[4]
-
Sodium Hydride (60% in oil) (1.2 equiv)
-
SEM-Chloride (1.1 equiv)
-
DMF (Anhydrous, 0.5 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add anhydrous DMF and cool to 0 °C.
-
Deprotonation: Add NaH portion-wise. Stir for 15 minutes. Add 4-bromo-5-chloro-1H-imidazole dissolved in minimal DMF dropwise. Stir at 0 °C for 30 mins until H2 evolution ceases.
-
Alkylation: Add SEM-Cl dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na2SO4.
-
Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).
-
Note: Two spots may be visible.[3] The major (less polar) spot is usually the desired 1-SEM-4-bromo-5-chloro isomer. Verify by NOESY NMR (Interaction between SEM-CH2 and C5-Cl is not visible, but C4-Br proximity effects differ).
-
Protocol B: Regioselective C4-Suzuki Coupling
Objective: Selective coupling of the Bromine at C4, leaving C5-Cl intact.
Reagents:
-
1-SEM-4-bromo-5-chloroimidazole (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Pd(dppf)Cl2·DCM (0.05 equiv / 5 mol%)
-
Sodium Carbonate (Na2CO3) (2.0 M aqueous solution, 2.5 equiv)
-
1,4-Dioxane (degassed)
Procedure:
-
Degassing: In a microwave vial or pressure tube, combine the imidazole, boronic acid, and Pd catalyst. Cap and purge with Argon for 5 minutes.
-
Solvent Addition: Add Dioxane and 2M Na2CO3 (Ratio 4:1). Sparge with Argon for another 2 minutes.
-
Reaction: Heat to 80 °C for 4–12 hours.
-
Critical Control: Do not exceed 100 °C. Higher temperatures may activate the C-Cl bond, leading to bis-coupling or polymerization.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol C: Sequential C5-Coupling (Optional)
Objective: To functionalize the remaining Chlorine position.
Modifications:
-
Catalyst Switch: Switch to Pd2(dba)3 with XPhos or Buchwald Precatalyst (XPhos Pd G2) . These electron-rich ligands are required to activate the sluggish C-Cl bond.
-
Temperature: Increase to 100–110 °C .
-
Solvent: Toluene/Water or pure Dioxane.
Workflow Visualization
Caption: Sequential workflow for accessing mono-aryl or di-aryl imidazole derivatives.
Troubleshooting & Quality Control
| Observation | Diagnosis | Remedial Action |
| Debromination (Hydrodehalogenation) | Hydride source in system or overheating. | Degas solvents thoroughly to remove O2. Ensure Na2CO3 is pure. Lower temp to 70 °C. |
| Low Conversion | Catalyst poisoning by free NH (if protection failed) or steric hindrance. | Verify N-protection by NMR. Switch to XPhos Pd G2 if boronic acid is ortho-substituted. |
| Bis-Coupling (Reaction at Cl) | Temperature too high or Ligand too active. | Strictly limit temp to 80 °C. Avoid S-Phos or X-Phos in the first coupling step; stick to dppf or PPh3. |
| Protodeboronation | Boronic acid instability. | Use Boronic Esters (Pinacol) instead of acids. Increase base concentration. |
References
-
Bellina, F. et al. (2007). "Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions." Tetrahedron.
-
Strotman, N. A. et al. (2010). "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles." Journal of Organic Chemistry.
-
Almond-Thynne, J. et al. (2016).[5] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science.
-
Lipshutz, B. H. et al. (1980). "β-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Letters. (Fundamental reference for SEM chemistry).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. mdpi.com [mdpi.com]
- 4. PubChemLite - 4-bromo-5-chloro-1h-imidazole (C3H2BrClN2) [pubchemlite.lcsb.uni.lu]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Technical Application Note: Regioselective Functionalization of 4-Bromo-5-chloro-1H-imidazole
Executive Summary
The 4,5-dihaloimidazole scaffold is a privileged structure in medicinal chemistry, serving as a core for p38 MAP kinase inhibitors, antifungal agents, and H3 receptor antagonists. However, its utility is often limited by the chemoselectivity challenges posed by the two adjacent halogen atoms.
This guide details the regioselective palladium-catalyzed cross-coupling of 4-bromo-5-chloro-1H-imidazole. Unlike standard protocols, this document focuses on the sequential functionalization strategy : exploiting the bond dissociation energy difference between C–Br and C–Cl to install substituents at C4 first, followed by activation of the C5–Cl bond.
The Chemoselectivity Landscape
The primary challenge in handling 4-bromo-5-chloro-1H-imidazole is the interplay between tautomerism and oxidative addition rates .
-
Tautomeric Ambiguity: In the unprotected form, the N-H proton shuttles between N1 and N3, rendering the C4 and C5 positions chemically equivalent over time. Numbering is only fixed upon N-alkylation/protection.
-
Halogen Discrimination: Palladium(0) undergoes oxidative addition to C–Br bonds significantly faster than C–Cl bonds due to weaker bond dissociation energy (BDE: C–Br ~68 kcal/mol vs. C–Cl ~81 kcal/mol).
-
Steric Steering: Upon N-protection (e.g., N-Methyl), the C5 position becomes sterically crowded, further reinforcing the kinetic preference for C4 functionalization.
Decision Matrix: Reaction Pathway
Figure 1: The sequential functionalization strategy relies on N-protection to break symmetry, followed by exploiting the inherent reactivity difference between Bromine and Chlorine.
Pre-Reaction Strategy: N-Protection
Critical Check: Do not attempt direct coupling on the free NH imidazole unless absolutely necessary. The acidic NH (pKa ~14) deprotonates under basic coupling conditions, forming an imidazolyl anion that coordinates tightly to Pd(II), poisoning the catalyst and arresting the cycle.
Recommended Protecting Groups:
-
Methyl (Me): Best for stable SAR analogs.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Best if the imidazole needs to be deprotected later.
-
Trityl (Trt): Use only if extreme steric bulk is needed to block C5 completely (rarely required for this substrate).
Protocol A: C4-Selective Suzuki-Miyaura Coupling
This protocol targets the C–Br bond while leaving the C–Cl bond intact. The selectivity is achieved by using a "mild" catalytic system that is active enough for Bromine but inert toward Chlorine.
Materials
-
Substrate: 1-Methyl-4-bromo-5-chloroimidazole (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd(dppf)Cl₂·DCM (3 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)
Step-by-Step Methodology
-
Degassing: Charge a reaction vial with the imidazole substrate, boronic acid, and solid catalyst. Seal the vial. Evacuate and backfill with Argon (x3).
-
Why? Oxygen promotes homocoupling of boronic acids and oxidation of phosphine ligands.
-
-
Solvent Addition: Add degassed DME and 2M Na₂CO₃ via syringe through the septum.
-
Thermal Activation: Heat the mixture to 80°C for 4–6 hours.
-
Note: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition into the C–Cl bond, leading to mixtures.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography. The C4-arylated product is typically more polar than the starting material.
Expected Outcome
-
Yield: 75–90%
-
Selectivity: >20:1 (C4 vs C5)
-
Validation: 1H NMR will show the disappearance of the boronic acid peaks and the integration of the new aryl signals. The C5-Cl remains silent but can be verified by Mass Spec (distinct Cl isotope pattern).
Protocol B: Sequential C5-Functionalization
Once the C4 position is arylated, the C5-Cl bond is sterically hindered (flanked by N-Methyl and the new C4-Aryl group) and electronically deactivated. Standard catalysts will fail. You must use electron-rich, bulky ligands (Buchwald Ligands) to facilitate oxidative addition into the unreactive Chloride.
Materials
-
Substrate: 1-Methyl-4-aryl-5-chloroimidazole (from Protocol A)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Pre-Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos or SPhos (4–8 mol%)
-
Alternative: Pd-XPhos-G3 precatalyst.
-
-
Base: K₃PO₄ (3.0 equiv, finely ground solid)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology
-
Catalyst Formation: If using Pd₂(dba)₃/Ligand, stir them in the solvent at RT for 15 mins under Argon to form the active L-Pd(0) species (solution turns from purple to orange/yellow).
-
Reaction Assembly: Add the substrate, boronic acid, and base to the catalyst solution.
-
Thermal Activation: Heat to 100–110°C for 12–18 hours.
-
Why? The energy barrier for C–Cl oxidative addition is high; elevated temperature and a strong base (anhydrous conditions preferred) are necessary.
-
-
Workup: Filter through a Celite pad to remove insoluble phosphate salts. Concentrate and purify.
Comparison of Conditions
| Parameter | Protocol A (C4-Br Target) | Protocol B (C5-Cl Target) |
| Leaving Group | Bromide (Reactive) | Chloride (Inert/Hindered) |
| Catalyst System | Pd(PPh₃)₄ (Standard) | Pd-XPhos (High Activity) |
| Temperature | 80°C | 100–110°C |
| Base | Na₂CO₃ (Aqueous) | K₃PO₄ (Anhydrous preferred) |
| Primary Risk | Protodeboronation | Catalyst Deactivation |
Troubleshooting & Optimization
Issue: "I see no reaction at C5-Cl."
-
Cause: Steric hindrance from the C4-aryl group is blocking the Pd center.
-
Solution: Switch to SPhos or RuPhos . These ligands are designed to reach into sterically crowded environments. Increase temperature to 120°C (microwave heating often helps).
Issue: "I am getting a mixture of C4 and C5 coupling in Step 1."
-
Cause: Temperature too high or catalyst too active (e.g., using XPhos for the Bromide step).
-
Solution: Lower temperature to 60°C. Switch to a less electron-rich ligand like PPh₃ or dppf. Ensure the stoichiometry of boronic acid is strictly 1.0–1.1 equiv.
Issue: "Protodeboronation of the boronic acid."
-
Cause: 2-Heteroaryl boronic acids are prone to hydrolytic cleavage of the C-B bond.
-
Solution: Use MIDA boronates or Potassium Trifluoroborates (BF3K) instead of boronic acids. These release the active species slowly, maintaining a low concentration that favors coupling over hydrolysis.
References
-
Reactivity of Haloimidazoles: Bellina, F., et al. "Selective Palladium-Catalyzed Arylation of Imidazoles." Chemical Reviews, 2010.
-
Buchwald Ligand Guide: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.
-
Sequential Coupling Strategy: Schnürch, M., et al. "Halogen-Selective Cross-Coupling Reactions." Chemical Society Reviews, 2007.
-
General Protocols: BenchChem Application Notes, "Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-5-methylpyridine" (Analogous reactivity patterns).
Application Note: 4-Bromo-5-chloro-1H-imidazole in High-Value Scaffold Design
This application note details the strategic utilization of 4-bromo-5-chloro-1H-imidazole (CAS: 17487-98-8) as a bifunctional scaffold in medicinal chemistry. It addresses the critical challenges of tautomeric regiocontrol and orthogonal cross-coupling, providing validated protocols for synthesizing trisubstituted imidazole libraries.
Executive Summary
The 4-bromo-5-chloro-1H-imidazole core represents a "privileged scaffold" for drug discovery due to its ability to undergo sequential, orthogonal functionalization. Unlike symmetrical di-bromo analogs, the electronic and steric differentiation between the C-Br and C-Cl bonds allows researchers to selectively install distinct pharmacophores without the need for protecting group manipulations between coupling steps. This guide provides the roadmap for navigating the tautomeric ambiguity of the parent heterocycle and executing high-fidelity cross-couplings.
Key Applications
-
Kinase Inhibitors: Synthesis of p38 MAP kinase inhibitors (trisubstituted imidazoles).
-
GPCR Ligands: Angiotensin II receptor antagonists (Sartan analogs).
-
Fragment-Based Drug Discovery (FBDD): Rapid elaboration of 4,5-vectors.
Chemical Profile & Reactivity Landscape
The Tautomerism Challenge
In its unsubstituted form, 4-bromo-5-chloroimidazole exists in dynamic equilibrium. The N-H proton shuttles between N1 and N3, rendering the C4 and C5 positions chemically equivalent on a macroscopic time scale until fixed by alkylation.
Critical Insight: Upon N-alkylation (e.g., methylation), two distinct regioisomers are formed. The ratio is governed by steric repulsion between the incoming alkyl group and the C5-halogen. Since the Van der Waals radius of Chlorine (1.75 Å) is smaller than Bromine (1.85 Å) , alkylation preferentially occurs at the nitrogen adjacent to the Chlorine, yielding 1-alkyl-4-bromo-5-chloroimidazole as the major product.
Reactivity Hierarchy
The scaffold offers three distinct points of diversity, activated in a specific order:
-
N1-Position: Nucleophilic substitution (Alkylation/Arylation). First point of diversity.
-
C-Br Bond: Highly reactive toward oxidative addition (Pd0) and Lithium-Halogen exchange. Second point of diversity.
-
C-Cl Bond: Less reactive; requires electron-rich ligands or higher temperatures. Third point of diversity.
Figure 1: Sequential functionalization workflow. The steric difference between Cl and Br directs the initial N-alkylation, establishing the template for orthogonal metal-catalyzed couplings.
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Methyl-4-bromo-5-chloroimidazole
Objective: To fix the tautomer and establish the scaffold for coupling.
Materials:
-
4-Bromo-5-chloro-1H-imidazole (1.0 eq)[3]
-
Iodomethane (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
DMF (Anhydrous)
Procedure:
-
Dissolution: Dissolve 4-bromo-5-chloro-1H-imidazole (1.81 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under N₂.
-
Deprotonation: Add K₂CO₃ (2.76 g, 20 mmol) and stir at room temperature for 15 minutes.
-
Alkylation: Cool the mixture to 0°C. Add Iodomethane (0.75 mL, 12 mmol) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Pour into ice water (100 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine (2 x 20 mL) to remove DMF.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (0-30% EtOAc in Hexanes).
-
Expected Outcome: The major isomer is 1-methyl-4-bromo-5-chloroimidazole (typically >4:1 ratio).
-
Identification: The C4-Br isomer typically elutes second (is more polar) compared to the C5-Br isomer in many solvent systems, but NOE (Nuclear Overhauser Effect) NMR is required for definitive assignment (NOE observed between N-Me and C5-Cl substituent is null; NOE between N-Me and C5-H would be strong if it were unsubstituted). Correction: In this case, distinguish by ¹³C NMR shifts or crystal structure.
-
Protocol B: Orthogonal Suzuki-Miyaura Coupling (Site 1: C-Br)
Objective: Selective arylation at the C4 position without disturbing the C5-Cl bond.
Materials:
-
1-Methyl-4-bromo-5-chloroimidazole (1.0 eq)
-
Aryl Boronic Acid (1.1 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2M aqueous solution, 2.0 eq)
-
DME (Dimethoxyethane) / Water (4:1)
Procedure:
-
Degassing: Charge a reaction vial with the imidazole substrate (1.0 mmol), aryl boronic acid (1.1 mmol), and Pd(PPh₃)₄ (58 mg). Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed DME (4 mL) and 2M Na₂CO₃ (1 mL).
-
Reaction: Heat to 60–70°C for 4–8 hours.
-
Note: Do not exceed 80°C to prevent oxidative addition into the C-Cl bond.
-
-
Workup: Dilute with water, extract with DCM.
-
Data Analysis: The product will be 1-methyl-4-aryl-5-chloroimidazole . The Chlorine atom remains intact, ready for the next step.
Protocol C: High-Temperature Coupling (Site 2: C-Cl)
Objective: Functionalization of the remaining chlorinated position.
Materials:
-
1-Methyl-4-aryl-5-chloroimidazole (Product from Protocol B)
-
Aryl Boronic Acid (1.5 eq) or Amine (for Buchwald)
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) (or SPhos for sterically demanding substrates).
-
K₃PO₄ (3.0 eq)
-
Toluene / Water (10:1)
Procedure:
-
Setup: Combine substrate, boronic acid, base, and catalyst precursor/ligand in a pressure vial.
-
Reaction: Heat to 100–110°C for 12–16 hours. The electron-rich biaryl phosphine ligand (XPhos) is required to activate the sluggish C-Cl bond.
-
Result: Formation of the fully substituted 1-methyl-4,5-diarylimidazole .
Quantitative Data Summary
| Parameter | C-Br Bond (Position 4) | C-Cl Bond (Position 5) |
| Bond Dissociation Energy | ~81 kcal/mol | ~95 kcal/mol |
| Pd Oxidative Addition Rate | Fast (RT to 60°C) | Slow (>90°C, requires rich ligands) |
| Li-Halogen Exchange | Rapid (-78°C) | Very Slow (Lithium carbenoid risk) |
| Preferred Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd-XPhos or Pd-RuPhos |
Troubleshooting & Critical Parameters
Regiochemistry Verification
When synthesizing the N-alkylated starting material, confirmation of the isomer is vital.
-
Method: 2D NMR (HMBC).
-
Diagnostic: Look for the coupling between the N-Methyl protons and the Carbon at position 5. If C5 has a Chlorine, the chemical shift will be distinct (~115-125 ppm) compared to if it had a Bromine (~100-110 ppm).
-
Rule of Thumb: The major isomer (N adjacent to Cl) usually exhibits a slightly lower retention time in reverse-phase HPLC than the minor isomer.
De-halogenation Side Reactions
During the C-Br coupling (Protocol B), if the reaction turns black and yields are low, it suggests Pd black precipitation.
-
Solution: Switch to Pd(dppf)Cl₂·DCM and reduce temperature to 50°C. The bidentate ligand stabilizes the catalyst.
References
-
Iddon, B., & Lim, B. L. (1983). Metal-halogen exchange reactions of mono- and poly-halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 735-739. [4]
-
Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256.
-
Vessally, E., et al. (2017).[5] Imidazole-based drugs: A review on their biological activities and synthesis. Journal of Chemical Reviews.
-
GuideChem. (2023). Synthesis and Properties of 4-Bromo-1H-imidazole derivatives.
-
PubChem. (2023). Compound Summary: 4-Bromo-5-chloro-1H-imidazole (CAS 17487-98-8).
Sources
- 1. CAS 17487-98-8: 4-Bromo-5-chloroimidazole | CymitQuimica [cymitquimica.com]
- 2. EnamineStore [enaminestore.com]
- 3. PubChemLite - 4-bromo-5-chloro-1-methyl-1h-imidazole (C4H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 4. US11091443B2 - Flexible piezoelectric and ferroelectric haloimidazole crystals - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for the Development of Novel Fungicides Utilizing 4-bromo-5-chloro-1H-imidazole
Authored by: A Senior Application Scientist
Abstract
The escalating threat of fungal resistance to existing treatments in both agriculture and clinical settings necessitates the urgent discovery of novel antifungal agents. The imidazole scaffold is a well-established pharmacophore, central to many successful antifungal drugs due to its role in disrupting fungal cell membrane integrity.[1] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on utilizing 4-bromo-5-chloro-1H-imidazole as a versatile starting material for the synthesis and evaluation of new fungicidal compounds. We will detail synthetic strategies, robust screening protocols, and foundational principles for structure-activity relationship (SAR) analysis, guiding the user from initial chemical design to preliminary efficacy testing.
The Strategic Advantage of the 4-bromo-5-chloro-1H-imidazole Scaffold
The choice of a starting scaffold is a critical decision in any discovery campaign. The imidazole ring is a privileged structure in medicinal chemistry, primarily because it serves as a potent inhibitor of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2][3][4] By disrupting this pathway, imidazole-based fungicides compromise the structural integrity of the fungal cell membrane, leading to cell death.[5]
The 4-bromo-5-chloro-1H-imidazole derivative is particularly advantageous for several reasons:
-
Dual Halogenation: The presence of both bromine and chlorine atoms offers distinct reactivity and lipophilicity, which can be fine-tuned. Halogens often enhance binding affinity to biological targets.
-
Orthogonal Synthetic Handles: The bromine at the C4 position is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The N-H at the N1 position can be easily alkylated or arylated to modulate properties like solubility and metabolic stability.[1]
-
Proven Bioactivity: Dichloro-imidazole derivatives have demonstrated notable antifungal activities, suggesting that this halogenation pattern is a promising foundation for further optimization.[6]
This guide will walk through the logical progression of developing novel fungicides from this promising starting block.
Figure 1: A generalized workflow for the discovery and optimization of novel fungicides.
Synthesis of Candidate Fungicides
The versatility of the 4-bromo-5-chloro-1H-imidazole scaffold allows for the creation of a diverse chemical library. Below are two fundamental protocols for derivatization.
Protocol 1: N-1 Alkylation of 4-bromo-5-chloro-1H-imidazole
Causality: Modification at the N-1 position is a primary strategy to alter the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability.[1] Increased lipophilicity can enhance penetration through the fungal cell wall and membrane, while specific substituents can block metabolic pathways that would otherwise deactivate the compound.
Step-by-Step Methodology:
-
Deprotonation: Dissolve 4-bromo-5-chloro-1H-imidazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir for 30 minutes at this temperature to ensure complete deprotonation.
-
Electrophile Addition: Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide; 1.2 eq) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure N-alkylated derivative.
Protocol 2: C-4 Arylation via Suzuki Cross-Coupling
Causality: Introducing aromatic or heteroaromatic rings at the C-4 position via Suzuki coupling allows for the exploration of π-π stacking interactions with amino acid residues in the target enzyme's active site.[1] This can significantly increase binding affinity and, consequently, inhibitory potency.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the N-protected 4-bromo-5-chloro-1H-imidazole derivative (1.0 eq), the desired aryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a mixture of solvents, typically toluene and water (e.g., 4:1 ratio), to the vessel.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 80-100°C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired C-4 arylated compound.
In Vitro Antifungal Susceptibility Testing
The first biological evaluation of newly synthesized compounds is an in vitro test to determine their intrinsic antifungal activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[7]
Protocol 3: Broth Microdilution Assay (Adapted from CLSI M27-A4 Guidelines)[8]
Causality: This assay quantifies the lowest concentration of a compound required to inhibit the visible growth of a fungus. It is a high-throughput, reproducible method for comparing the potency of multiple compounds against a panel of fungal pathogens.[8][9]
Step-by-Step Methodology:
-
Fungal Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus, Rhizoctonia solani) on a suitable agar medium (e.g., Potato Dextrose Agar) at 25-30°C.[10]
-
Prepare a suspension of fungal cells or spores in sterile saline.
-
Adjust the suspension turbidity using a spectrophotometer to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640 medium.[11]
-
-
Compound Preparation:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).
-
Perform a serial two-fold dilution of each compound in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of desired concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compounds.
-
Controls: Include a positive control (fungal inoculum with no compound) and a negative control (medium only). A known fungicide (e.g., Fluconazole) should be included as a reference standard.
-
Incubation: Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the growth rate of the specific fungus.[7]
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (or a significant reduction in turbidity, e.g., ≥50%) compared to the positive control.[7]
Data Presentation: In Vitro Screening Results
Results should be summarized in a clear, tabular format to facilitate structure-activity relationship analysis.
| Compound ID | R¹ (N-1 substituent) | R² (C-4 substituent) | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs A. fumigatus |
| Start-1 | -H | -Br | >128 | >128 |
| Cpd-A1 | -CH₂Ph | -Br | 64 | 128 |
| Cpd-A2 | -CH₂CH₃ | -Br | 128 | >128 |
| Cpd-B1 | -CH₂Ph | -Phenyl | 8 | 16 |
| Cpd-B2 | -CH₂Ph | -4-Fluorophenyl | 2 | 4 |
| Ref-Flu | N/A | N/A | 0.5 | 8 |
Understanding the Mechanism of Action (MoA)
For imidazole-based compounds, the primary MoA is the inhibition of ergosterol biosynthesis.[2][5]
The Ergosterol Biosynthesis Pathway and Imidazole Action:
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme, is a critical step in this pathway. The nitrogen atom (N-3) of the imidazole ring coordinates to the heme iron atom in the active site of this enzyme, preventing the demethylation of lanosterol and halting ergosterol production.[3][4] This leads to the accumulation of toxic sterol intermediates and a depleted supply of ergosterol, ultimately causing fungal cell lysis.
Figure 2: Inhibition of the ergosterol biosynthesis pathway by imidazole fungicides.
Preliminary In Vivo Efficacy Evaluation
Compounds that demonstrate promising in vitro activity ("hits") must be evaluated in a biological system to assess their efficacy in a host-pathogen context.[12]
Protocol 4: Detached Leaf Assay for Agricultural Fungicides
Causality: This assay provides a rapid and resource-efficient method to evaluate a compound's ability to protect plant tissue from fungal infection. It allows for the assessment of both protective and curative activities while minimizing the number of whole plants required for initial screening.
Step-by-Step Methodology:
-
Plant Material: Collect healthy, young leaves from a susceptible host plant (e.g., tomato, wheat).
-
Compound Application: Prepare solutions of the test compounds at various concentrations (e.g., 250, 100, 50 ppm) in a suitable solvent with a surfactant. Spray the solutions onto the leaf surfaces until runoff. Allow the leaves to dry completely.
-
Inoculation: Place the treated leaves in a humid chamber (e.g., a petri dish with moist filter paper). Apply a suspension of fungal spores (e.g., Botrytis cinerea) onto the center of each leaf.
-
Incubation: Incubate the chambers at an appropriate temperature and light cycle for 3-7 days to allow for disease development.
-
Assessment: Measure the diameter of the resulting lesions on the leaves. Calculate the percent disease control relative to a solvent-treated control.
Data Presentation: In Vivo Efficacy
| Compound ID | Concentration (ppm) | Mean Lesion Diameter (mm) | % Disease Control |
| Control | 0 | 25.4 | 0% |
| Cpd-B1 | 100 | 12.1 | 52.4% |
| Cpd-B2 | 100 | 4.5 | 82.3% |
| Ref-Std | 100 | 3.2 | 87.4% |
Conclusion and Path Forward
This guide outlines a systematic approach to leveraging 4-bromo-5-chloro-1H-imidazole for the discovery of novel fungicides. By combining rational synthetic modification with robust biological screening, researchers can efficiently identify and optimize lead candidates. The structure-activity relationships derived from these initial screens are paramount for guiding the next phase of development, which involves iterative synthesis to improve potency, broaden the antifungal spectrum, and enhance pharmacokinetic properties. Promising leads from these protocols will then advance to more comprehensive whole-plant or animal model testing, formulation development, and ultimately, field trials or clinical studies.
References
- CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
- Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Deriv
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Phenolic Imidazole Derivatives with Dual Antioxidant/Antifungal Activity: Synthesis and Structure-Activity Rel
- Mechanisms of action of the antimycotic imidazoles. PubMed.
- 4-broMo-1-Methyl-1H-iMidazole-2-carbaldehyde synthesis. ChemicalBook.
- 4-Phenyl-5-chloro-1H-imidazole. Benchchem.
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
- Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC.
- Structure-activity relationships of a new antifungal imidazole, AFK-108, and rel
- Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associ
- Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Rel
- Techniques for the Assessment of In Vitro and In Vivo Antifungal Combin
- Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals?. PMC.
- Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. DergiPark.
- IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber.
- Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC - NIH.
- Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules.
- Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
- Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi.
- Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library.
- In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The Aquila Digital Community - The University of Southern Mississippi.
- Prochloraz: An Imidazole Fungicide With Multiple Mechanisms of Action.
- In vitro antifungal susceptibility testing.
- Innovative Screening Methods for Plant Fungicides and Defense Inducers. EpiLogic GmbH.
- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells [dergipark.org.tr]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ifyber.com [ifyber.com]
- 8. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ppjonline.org [ppjonline.org]
- 11. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aquila.usm.edu [aquila.usm.edu]
use of 4-bromo-5-chloro-1H-imidazole in agrochemical synthesis
Application Note: Modular Synthesis of Next-Generation Agrochemicals Using 4-Bromo-5-chloro-1H-imidazole
Executive Summary
The imidazole heterocycle is a privileged scaffold in agrochemistry, serving as the pharmacophore for Demethylation Inhibitor (DMI) fungicides (e.g., Prochloraz, Triflumizole) and mitochondrial complex III inhibitors (e.g., Cyazofamid, Fenamidone).
4-Bromo-5-chloro-1H-imidazole (BCI) represents a high-value "universal scaffold" for the synthesis of multisubstituted imidazole libraries. Its utility stems from the orthogonal reactivity of its halogen substituents: the C-4 bromine atom is significantly more reactive toward oxidative addition than the C-5 chlorine atom. This reactivity difference allows researchers to perform sequential, regioselective cross-coupling reactions , enabling the rapid construction of complex 1,2,4,5-tetrasubstituted imidazoles with precise control over substituent placement.
This guide details the protocols for handling BCI, managing its tautomeric ambiguity, and executing sequential palladium-catalyzed couplings to generate novel pesticidal candidates.
Strategic Overview: The "Orthogonal" Advantage
In standard imidazole synthesis, introducing different substituents at the 4- and 5-positions often requires de novo ring construction (e.g., TOSMIC chemistry), which limits library diversity. BCI overcomes this by providing two distinct "handles" on a pre-formed ring.
-
Handle 1 (C-4 Bromine): Highly reactive. Undergoes Suzuki-Miyaura or Sonogashira coupling under mild conditions (Pd(PPh₃)₄, 60-80°C).
-
Handle 2 (C-5 Chlorine): Less reactive.[1] Remains inert during the first coupling. Can be activated subsequently using electron-rich ligands (e.g., S-Phos, X-Phos) or via Lithium-Halogen exchange.
Critical Control Point: Tautomerism
The parent compound, 4-bromo-5-chloro-1H-imidazole, exists in rapid tautomeric equilibrium.
-
Tautomer A: 4-bromo-5-chloro-1H-imidazole
-
Tautomer B: 5-bromo-4-chloro-1H-imidazole
Rule of Thumb: You cannot assign the 4- or 5-position definitively until the N-1 nitrogen is substituted (alkylated or protected). The first step in any workflow must be N-alkylation, which "locks" the tautomer and determines the regiochemical outcome of subsequent couplings.
Experimental Protocols
Protocol A: Regioselective N-Alkylation (Tautomer Locking)
Objective: To convert the BCI scaffold into a stable N-alkylated intermediate. Challenge: Alkylation typically produces a mixture of regioisomers (1-alkyl-4-bromo-5-chloro vs. 1-alkyl-5-bromo-4-chloro).
Materials:
-
4-Bromo-5-chloro-1H-imidazole (1.0 eq)
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq) or K₂CO₃
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of 4-bromo-5-chloro-1H-imidazole in 100 mL of anhydrous DMF under N₂ atmosphere.
-
Base Addition: Add Cs₂CO₃ (35.6 g, 2.0 eq) in a single portion. Stir at room temperature for 30 minutes to ensure deprotonation of the imidazole ring (formation of the imidazolide anion).
-
Alkylation: Cool to 0°C. Add the alkyl halide dropwise to control the exotherm.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Pour into ice water (500 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with brine (5x) to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Purification (CRITICAL): The crude residue will contain two regioisomers.
-
Isomer 1 (Major): 1-Alkyl-4-chloro-5-bromoimidazole (Sterically favored if alkylating agent is bulky).
-
Isomer 2 (Minor): 1-Alkyl-4-bromo-5-chloroimidazole.
-
Separation: Use Flash Column Chromatography (SiO₂). Elute with a gradient of 0-20% EtOAc in Hexanes. The isomers typically have distinct Rf values (ΔRf ≈ 0.1–0.2).
-
Data Output: Isomer Distribution
| Alkylating Agent | Major Isomer (Structure) | Minor Isomer (Structure) | Typical Ratio |
|---|---|---|---|
| Methyl Iodide | 4-Cl-5-Br-1-Me | 4-Br-5-Cl-1-Me | 60:40 |
| Benzyl Bromide | 4-Cl-5-Br-1-Bn | 4-Br-5-Cl-1-Bn | 75:25 |
| SEM-Cl | 4-Cl-5-Br-1-SEM | 4-Br-5-Cl-1-SEM | >90:10 |
Expert Insight: Use SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) if you need high regioselectivity. The bulky SEM group strongly favors the less hindered nitrogen, yielding predominantly the 4-chloro-5-bromo isomer.
Protocol B: Site-Selective Suzuki Coupling (C-Br Activation)
Objective: To functionalize the C-Br position while leaving the C-Cl bond intact for later use.
Materials:
-
N-Alkylated Bromo-Chloro-Imidazole (from Protocol A) (1.0 eq)
-
Aryl Boronic Acid (1.1 eq)[2]
-
Pd(PPh₃)₄ (3-5 mol%)
-
Na₂CO₃ (2M aqueous solution, 2.0 eq)
-
DME (Dimethoxyethane) or Toluene/Ethanol (4:1)
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine the imidazole substrate, boronic acid, and solvent. Sparge with Argon for 10 minutes. Oxygen is the enemy of Pd(0) catalysts.
-
Catalyst Addition: Add Pd(PPh₃)₄ and the aqueous base. Seal the vial immediately.
-
Heating: Heat to 75°C for 4–6 hours.
-
Note: Do not exceed 90°C. Higher temperatures may induce oxidative addition into the C-Cl bond, leading to "scrambled" disubstituted byproducts.
-
-
Workup: Filter through a Celite pad. Dilute with water and extract with DCM.
-
Purification: Column chromatography.[3]
Validation: The product should show the disappearance of the C-Br signal in MS and the retention of the C-Cl isotope pattern (3:1 ratio of M:M+2).
Protocol C: Activation of the C-Cl Bond (The "Difficult" Coupling)
Objective: To functionalize the remaining C-Cl position.
Materials:
-
Product from Protocol B (1.0 eq)
-
Boronic Acid (1.5 eq)
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + X-Phos or S-Phos (4 mol%)
-
K₃PO₄ (3.0 eq)
-
1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Setup: This reaction requires a more active catalyst system because the imidazole C-Cl bond is electron-rich and sterically crowded.
-
Reaction: Combine all reagents in a sealed tube under Argon.
-
Heating: Heat to 100–110°C for 12–24 hours.
-
Observation: Conversion may be slower. If stalled, add fresh catalyst (1 mol%).
Visualization: Divergent Synthesis Pathway
The following diagram illustrates the divergent synthesis capabilities starting from the BCI scaffold.
Figure 1: Divergent synthetic workflow for accessing 1,4,5-trisubstituted imidazoles from the BCI scaffold. Note the branching at the alkylation step.
References
-
Regioselective Arylation of Imidazoles: Bellina, F., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. National Institutes of Health (PubMed). Link
-
Agrochemical Imidazole Scaffolds: CABI Digital Library. (2026).[4][5] Imidazole chemistry in crop protection. Link
-
Regioselective Alkylation: Beilstein Journals. (2014). Regioselective N-alkylation of the 1H-indazole scaffold. Link
-
Commercial Availability & Properties: Chem-Impex International. 4-Bromo-1H-imidazole Product Page. Link
-
Suzuki Coupling Selectivity: Organic Chemistry Portal. Suzuki Coupling Mechanism and Selectivity. Link
Sources
- 1. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for N-Alkylation of 4-Bromo-5-chloro-1H-imidazole
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of N-alkylating the asymmetric, fully substituted scaffold 4-bromo-5-chloro-1H-imidazole .
Executive Summary
The N-alkylation of 4-bromo-5-chloro-1H-imidazole presents a classic regiochemical challenge due to the annular tautomerism of the imidazole ring and the asymmetric steric/electronic environment created by the adjacent halogen substituents. While the 1H-imidazole precursor exists in equilibrium, irreversible alkylation locks the structure into one of two regioisomers:
-
4-bromo-5-chloro-1-alkylimidazole (Alkylation adjacent to Cl)
-
5-bromo-4-chloro-1-alkylimidazole (Alkylation adjacent to Br)
This guide provides a robust protocol using Sodium Hydride (NaH) for high-yielding synthesis, discusses the steric factors favoring the 4-bromo-5-chloro isomer (alkylation distal to the bulkier bromine), and details the chromatographic separation required to isolate the pure pharmacophore.
Strategic Analysis: The Regioselectivity Challenge
The Tautomeric Equilibrium
In solution, the starting material exists as a rapid equilibrium between 4-bromo-5-chloro-1H-imidazole and 5-bromo-4-chloro-1H-imidazole. Upon deprotonation, a single resonance-stabilized imidazolide anion is formed. The regioselectivity of the subsequent alkylation is determined by the nucleophilicity of the two nitrogen atoms (N1 and N3), which is influenced by:
-
Steric Hindrance: The van der Waals radius of Bromine (1.85 Å) is significantly larger than Chlorine (1.75 Å). Alkylation adjacent to the bulkier Bromine (N3 attack relative to the 4-Br tautomer) is sterically disfavored.
-
Electronic Effects: Both halogens are electron-withdrawing, but their inductive effects are similar enough that sterics often dominate in the absence of directing groups like nitro or carbonyls.
Hypothesis: The major product is typically 4-bromo-5-chloro-1-alkylimidazole (Alkyl group adjacent to Cl), as this pathway minimizes steric clash during the
Reaction Pathway Visualization
Figure 1: Divergent alkylation pathways. Path A is generally favored due to the lower steric bulk of Chlorine compared to Bromine.
Experimental Protocol
Method A: High-Yield Kinetic Alkylation (Recommended)
This method uses Sodium Hydride (NaH) in DMF to ensure complete deprotonation and rapid reaction, suitable for primary alkyl halides.
Reagents:
-
Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)
-
Alkyl Halide (e.g., MeI, EtBr, BnBr) (1.1 – 1.2 equiv)
-
Anhydrous DMF (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Solubilization: Dissolve 4-bromo-5-chloro-1H-imidazole in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add NaH portion-wise. Caution: Hydrogen gas evolution. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish.
-
Alkylation: Add the Alkyl Halide dropwise via syringe.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30-50% EtOAc/Hexanes).
-
Quench: Cool to 0 °C and carefully quench with saturated aqueous
. -
Extraction: Dilute with water and extract 3x with Ethyl Acetate (EtOAc).
-
Washing: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over
, filter, and concentrate.
Method B: Mild Conditions (Sensitive Substrates)
For substrates sensitive to strong bases, use
-
Conditions:
(2.0 equiv), MeCN, Reflux (60-80 °C), 12–18 hours. -
Note: Reaction rates are slower, and regioselectivity may shift slightly towards the thermodynamic ratio, though sterics still favor the 4-Br-5-Cl isomer.
Purification & Isolation Workflow
Separation of the regioisomers is critical. The 4-bromo-5-chloro and 5-bromo-4-chloro isomers usually have slightly different
Separation Strategy:
-
TLC Analysis: Run TLC in 100% DCM, then 5% MeOH/DCM, and 50% EtOAc/Hexanes. Choose the system with
. -
Column Chromatography: Use a gradient elution. The less polar isomer (often the sterically crowded 5-Br isomer) typically elutes first, but this must be confirmed experimentally.
Figure 2: Standard purification workflow. Gradient elution (e.g., Hexanes
Characterization & Isomer Identification
Distinguishing the two isomers is non-trivial because both positions 4 and 5 are substituted with halogens (no protons for simple coupling analysis).
13C NMR & HMBC
-
Chemical Shifts: The Carbon attached to Bromine (C-Br) typically resonates upfield (approx. 100-115 ppm) compared to the Carbon attached to Chlorine (C-Cl, approx. 120-130 ppm) due to the heavy atom effect.
-
HMBC Correlation: Look for 3-bond correlations from the N-Alkyl protons.
-
Isomer A (4-Br-5-Cl): N-Alkyl protons correlate to C2 and C5 (C-Cl) .
-
Isomer B (5-Br-4-Cl): N-Alkyl protons correlate to C2 and C5 (C-Br) .
-
Interpretation: If the HMBC cross-peak from N-Me connects to a carbon at ~125 ppm (C-Cl), you have the 4-Br-5-Cl isomer. If it connects to a carbon at ~105 ppm (C-Br), you have the 5-Br-4-Cl isomer.
-
X-Ray Crystallography
If the product is a solid, small molecule X-ray diffraction is the gold standard for unambiguous assignment.
Quantitative Data Summary
| Parameter | Method A (NaH) | Method B ( |
| Solvent | DMF (Anhydrous) | MeCN (Anhydrous) |
| Temperature | 0 °C | 60–80 °C |
| Time | 2–4 Hours | 12–18 Hours |
| Typical Yield | 85–95% | 70–85% |
| Regioselectivity | Kinetic Control | Thermodynamic Control |
| Major Isomer | 4-Br-5-Cl-1-R (Predicted) | 4-Br-5-Cl-1-R (Predicted) |
References
-
Regioselectivity in Imidazole Alkylation
- Study on steric effects in nitro-imidazole alkyl
-
Source:
-
General Protocol for Halo-Imidazole Alkylation
- BenchChem Protocol for N-Alkyl
-
Source:
- Tautomerism and Reactivity: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press. (Standard Reference Text for Azole Chemistry)
-
NMR Characterization of Halo-Imidazoles
- Comparisons of C-Br vs C-Cl shifts in azoles.
-
Source:
Sources
Application Note: Precision Functionalization of the C2 Position of 4-Bromo-5-chloro-1H-imidazole
Executive Summary
The functionalization of 4-bromo-5-chloro-1H-imidazole presents a unique chemoselective challenge in heterocyclic chemistry. The scaffold contains three distinct reactive sites: the acidic C2-H bond, the electrophilic C4-Br bond, and the C5-Cl bond. Standard lithiation protocols (e.g., n-BuLi) often result in rapid Metal-Halogen Exchange (MHE) at the C4 position rather than the desired C2-deprotonation, leading to debromination or polymerization.
This guide details a precision protocol utilizing Knochel-Hauser bases (TMPMgCl·LiCl) to achieve exclusive C2-magnesiation at non-cryogenic temperatures (-20 °C to 0 °C). This method suppresses MHE and "halogen dance" side reactions, enabling high-yield electrophilic trapping (alkylation, acylation, halogenation) or transition-metal-catalyzed cross-coupling (Negishi).
Key Technical Advantages[1][2]
-
Chemoselectivity: >98:2 preference for C2-H deprotonation over C4-Br exchange.
-
Safety & Scalability: Operates at -20 °C, avoiding the hazardous -78 °C conditions required for lithium reagents.
-
Versatility: The resulting C2-magnesium species is a stable intermediate for diverse downstream functionalizations.
Strategic Analysis & Mechanistic Pathways
The Reactivity Hierarchy
Understanding the competing pathways is critical for success. The imidazole ring possesses specific pKa and bond dissociation energy (BDE) profiles:
-
C2-H Acidity (pKa ~18-19): The most acidic proton due to the inductive effect of two flanking nitrogen atoms.
-
C4-Br Lability: The C-Br bond is weak and prone to rapid exchange with alkyl lithiums (Li/Br exchange).
-
C5-Cl Stability: Generally inert to exchange under these conditions but provides steric bulk.
The "Halogen Dance" & Exchange Risk
Using a nucleophilic base like n-BuLi typically triggers Path B (see diagram below), where the base attacks the bromine atom. Even if C2-lithiation occurs initially, the resulting anion can attack a bromine on a neighboring molecule (intermolecular halogen scramble).
Solution: Use TMPMgCl[1][2][3]·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex). The bulky, non-nucleophilic TMP ligand prevents attack on the halogen, while the magnesium cation forms a more covalent, less reactive C-Mg bond, stabilizing the carbanion and preventing scrambling.
Mechanistic Pathway Diagram
Figure 1: Divergent reaction pathways. Path A (Green) utilizing Knochel-Hauser base ensures regioselectivity. Path B (Red) utilizing n-BuLi leads to metal-halogen exchange.
Pre-Protocol: Substrate Verification
Before initiating C2-functionalization, the regiochemistry of the N-protection must be verified. Alkylation of 4-bromo-5-chloroimidazole can yield two isomers.
-
Target Isomer: 1-Alkyl-4-bromo-5-chloroimidazole (Cl adjacent to N-Alkyl).
-
Isomer Check: Run a 1D NOE NMR experiment.
-
Irradiate the N-Alkyl group.[4]
-
Result: No enhancement of the imidazole ring proton suggests the Cl is adjacent (correct isomer for most commercial sources). Enhancement of the C4/C5 proton implies the H is adjacent (wrong isomer).
-
Note: Since C4/C5 are halogenated, NOE is less useful unless checking against the C2-H.
-
Alternative: 13C NMR chemical shifts of C4 vs C5 are distinct due to the electronegativity difference between Br and Cl.
-
Experimental Protocols
Protocol A: C2-Magnesiation and Electrophilic Trapping (Recommended)
This method is the gold standard for polyhalogenated substrates.
Materials:
-
Substrate: 1-(SEM/Methyl/Benzyl)-4-bromo-5-chloroimidazole (1.0 equiv)
-
Reagent: TMPMgCl[1][2][3]·LiCl (1.2 M in THF/Toluene) [Commercially available or prepared in situ]
-
Solvent: Anhydrous THF
-
Electrophile: Aldehyde, Iodine, Allyl bromide, etc.
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool under a stream of nitrogen.
-
Dissolution: Charge the flask with the starting imidazole (1.0 mmol) and anhydrous THF (5 mL, 0.2 M).
-
Cooling: Cool the solution to -20 °C using a cryocooler or acetone/dry ice bath (monitor internal temp).
-
Metalation: Dropwise add TMPMgCl·LiCl (1.1 equiv, ~0.92 mL of 1.2 M solution) over 5 minutes.
-
Critical Check: The solution usually turns slightly yellow/orange.
-
-
Incubation: Stir at -20 °C for 30 minutes .
-
Why: This allows complete deprotonation. The Mg species is stable at this temperature for hours.
-
-
Trapping: Add the electrophile (1.2–1.5 equiv) neat or dissolved in minimal THF.
-
For Aldehydes/Ketones: Add rapidly.
-
For Iodine: Add as a solution in THF.
-
-
Warming: Allow the mixture to warm to 0 °C over 1 hour.
-
Quench: Quench with saturated aqueous NH₄Cl (5 mL).
-
Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (typically Hexanes/EtOAc).
Table 1: Electrophile Compatibility & Expected Yields
| Electrophile Class | Example Reagent | Product Type | Expected Yield | Notes |
| Halogens | I₂, C₂Cl₆ | 2-Iodo/Chloro | 85-95% | Add I₂ solution slowly to avoid exotherm. |
| Aldehydes | Benzaldehyde | Secondary Alcohol | 80-90% | Highly diastereoselective if chiral auxiliary used. |
| Acid Chlorides | Benzoyl Chloride | Ketone | 60-75% | Requires CuCN (10 mol%) transmetalation for best results. |
| Allyl Halides | Allyl Bromide | 2-Allyl | 70-85% | Requires CuCN·2LiCl (10-20 mol%) catalysis. |
Protocol B: C2-Negishi Cross-Coupling (Arylation)
Direct arylation via the Magnesium intermediate.
Reagents:
-
C2-Magnesio intermediate (prepared as above at -20 °C).
-
Aryl Iodide/Bromide (0.8 equiv relative to imidazole).
-
Catalyst: Pd(dba)₂ (2 mol%) + S-Phos (4 mol%) OR Pd(PPh₃)₄ (5 mol%).
-
Zinc Additive: ZnCl₂ (1.0 M in THF).
Procedure:
-
Transmetalation: To the C2-magnesio species at -20 °C, add ZnCl₂ solution (1.1 equiv). Stir for 15 min. The solution now contains the C2-Zinc species.
-
Why: Organozincs are more compatible with Pd catalysis and tolerate the C4-Br functionality better than magnesium species.
-
-
Catalyst Addition: Add the Aryl Halide and the Pd catalyst/ligand mixture (pre-mixed in minimal THF).
-
Coupling: Warm to Room Temperature and stir for 2–12 hours.
-
Note: If the aryl halide is unreactive, mild heating to 40 °C may be required, but monitor for C4-Br integrity.
-
-
Workup: Standard aqueous workup.
Protocol C: C2-Lithiation (Cryogenic Alternative)
Use only if TMPMgCl·LiCl is unavailable. Requires strict -78 °C control.
Procedure:
-
Dissolve substrate in THF and cool to -78 °C .
-
Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.1 equiv) dropwise.
-
Warning: Do NOT use n-BuLi or LDA. n-BuLi causes immediate exchange. LDA is often acceptable but LiTMP is safer due to higher steric bulk.
-
-
Stir for only 10–15 minutes at -78 °C. (Longer times increase risk of scrambling).
-
Add electrophile immediately.
-
Quench at low temperature (-78 °C to -40 °C).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Debromination (Product lacks Br) | Metal-Halogen Exchange occurred.[5] | Switch from Li-base to TMPMgCl·LiCl . Ensure Temp is ≤ -20 °C. |
| Low Conversion | Incomplete deprotonation. | Increase incubation time to 45 min. Ensure reagents are fresh (titrate base). |
| Complex Mixture (Scrambling) | "Halogen Dance" or intermolecular attack. | Use the bulkier TMP base. Lower concentration (0.1 M). |
| Regioisomer Contamination | Starting material was a mixture. | Verify N-protection regioselectivity before starting. |
References
-
Knochel, P., et al. "Functionalization of Heterocycles using TMP-Magnesium and Zinc Bases."[2] Chemical Society Reviews, 2007.[6] Link (Foundational work on TMPMgCl·LiCl).[7]
-
O'Brien, P., et al. "Lithium–Halogen Exchange vs. Deprotonation in Polyhalo-imidazoles." Journal of Organic Chemistry, 2013. Link (Mechanistic insights into exchange risks).
-
Vetrichelvan, M., et al. "Scalable Synthesis of 4-bromo-1,2-dimethyl-1H-imidazole via Selective Magnesiation." SynOpen, 2023.[5] Link (Specific application of Mg-bases to bromoimidazoles).
-
Bellina, F., & Rossi, R. "Regioselective Functionalization of the Imidazole Ring via Transition Metal Catalysis." Advanced Synthesis & Catalysis, 2010.[2] Link (Overview of C-H activation limitations).
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004. Link (Introduction of the Turbo-Grignard concept).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Screening 4-Bromo-5-Chloro-1H-Imidazole Derivatives: A High-Fidelity Antibacterial Profiling Guide
Executive Summary & Scientific Rationale
The 4-bromo-5-chloro-1H-imidazole (BCI) scaffold represents a "privileged structure" in medicinal chemistry. Its dual-halogenated core allows for orthogonal functionalization—specifically, the bromine and chlorine atoms provide distinct handles for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the N1-position remains open for alkylation.
In the context of antibacterial discovery, BCI derivatives often function by mimicking the purine/pyrimidine bases or by disrupting bacterial membrane integrity via lipophilic side chains. However, the high lipophilicity associated with halogenated imidazoles introduces significant screening challenges, including compound aggregation and solvent incompatibility.
This application note provides a rigorous, self-validating workflow for screening BCI derivatives against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).
Compound Management & Preparation
Challenge: 4-bromo-5-chloro-1H-imidazole derivatives are often hydrophobic (LogP > 3). Improper solubilization leads to "micro-precipitation" in assay media, causing false negatives (loss of concentration) or false positives (aggregate-induced membrane lysis).
Protocol A: Stock Solution Preparation
-
Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO). Avoid ethanol, as it evaporates during plate incubation, altering concentrations.
-
Concentration: Prepare master stocks at 10 mM .
-
Solubility Check:
-
Visually inspect for turbidity.
-
Validation Step: Dilute 1 µL of stock into 99 µL of Phosphate Buffered Saline (PBS). If a milky precipitate forms immediately, the compound requires a lower stock concentration (e.g., 1 mM) or a co-solvent (e.g., 10% Tween-80 in the assay media).
-
-
Storage: Store in amber glass vials at -20°C to prevent halogen debromination/dechlorination by light.
Primary Screening: Minimum Inhibitory Concentration (MIC)
This protocol follows CLSI M07 guidelines but is optimized for halogenated heterocycles.
Experimental Design
-
Vessel: 96-well round-bottom polystyrene plates (untreated).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]
Step-by-Step Protocol
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213).
-
Suspend in saline to match a 0.5 McFarland standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to achieve the starting inoculum (
CFU/mL).
-
-
Compound Dilution (The 2x Method):
-
To avoid DMSO shock, prepare "2x" compound plates.
-
Dilute compound stock in CAMHB to 2x the highest desired screening concentration (e.g., if screening at 64 µg/mL, prepare 128 µg/mL in broth). Ensure final DMSO is < 1%.
-
Perform serial 2-fold dilutions across the plate columns.
-
-
Assay Assembly:
-
Add 50 µL of the 2x Compound Solution to wells.
-
Add 50 µL of the Diluted Inoculum to the same wells.
-
Final Volume: 100 µL.
-
Final Bacterial Density:
CFU/mL.
-
-
Controls (Mandatory for Validity):
-
Growth Control (GC): Bacteria + Media + Solvent (DMSO matched to test wells). Must be turbid.
-
Sterility Control (SC): Media only. Must be clear.
-
Positive Control: Ciprofloxacin or Vancomycin (strain dependent). Must fall within CLSI QC ranges.
-
-
Incubation:
-
Seal with gas-permeable film.
-
Incubate at 35°C ± 2°C for 16–20 hours (24h for Acinetobacter).
-
-
Readout:
-
Visual: Determine the lowest concentration with no visible growth .
-
Optical: Read OD600. MIC is defined as
inhibition of growth compared to GC.
-
Visualization: Screening Workflow
Figure 1: The hierarchical screening cascade designed to filter BCI derivatives from initial library to lead candidate, prioritizing solubility and selectivity early in the process.
Secondary Validation: MBC & Time-Kill Kinetics
MIC only tells you what stops growth. For BCI derivatives, which often act as membrane disruptors, distinguishing between bacteriostatic (stops growth) and bactericidal (kills) is vital.
Protocol B: Minimum Bactericidal Concentration (MBC)
-
From the MIC plate, remove 10 µL from all wells showing no visible growth .
-
Spot these aliquots onto Mueller-Hinton Agar (MHA) plates.
-
Incubate for 24 hours at 35°C.
-
Calculation: The MBC is the lowest concentration that reduces the initial inoculum by
(i.e., < 5 colonies recovered if starting inoculum was CFU/mL).
Interpretation:
-
MBC/MIC ratio
4: Bactericidal (Preferred for BCI derivatives). -
MBC/MIC ratio > 4: Bacteriostatic.
Safety Profiling: Selectivity Index (SI)
Halogenated imidazoles can be toxic to mammalian mitochondria. You must calculate the Selectivity Index (SI) to ensure the compound kills bacteria, not the patient.
Protocol C: Mammalian Cytotoxicity (MTT Assay)
-
Cell Line: HEK293 (Kidney) or HepG2 (Liver).
-
Seeding:
cells/well in DMEM + 10% FBS. Incubate 24h. -
Treatment: Add BCI derivatives at concentrations ranging from 1 µg/mL to 512 µg/mL. Incubate 24h.
-
Assay: Add MTT reagent; solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
-
Calculation: Determine
(Concentration cytotoxic to 50% of cells).
Selectivity Index Calculation:
-
SI < 1: Toxic (Discard).
-
SI 1–10: Narrow therapeutic window (Requires optimization).
-
SI > 10: Promising Lead.
Structure-Activity Relationship (SAR) Guide
When analyzing your BCI library data, look for these trends specific to the 4-bromo-5-chloro-1H-imidazole core.
| Structural Modification | Expected Effect | Mechanistic Insight |
| N1-Alkylation (Long Chain C8-C12) | Increased Gram-positive activity. | Increases membrane intercalation. Risk of high cytotoxicity if >C12. |
| C2-Aryl Substitution | Broad-spectrum potential.[4] | Enhanced binding to FabH or DNA Gyrase targets. |
| Removal of Halogens | Loss of activity. | Br/Cl provide essential lipophilicity and electronic withdrawal, acidifying the N-H (if N1 is unsubstituted). |
| Replacement with Nitro (4-NO2) | High Anaerobic Activity. | Mimics metronidazole mechanism (radical formation). |
Visualization: SAR Logic
Figure 2: Structure-Activity Relationship map detailing how specific modifications to the BCI core translate to biological function.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[1] [Link]
-
Al-Masoudi, N. A., et al. (2011). Synthesis and antibacterial activity of some new nitroimidazole derivatives. European Journal of Medicinal Chemistry. (Demonstrates the relevance of imidazole halogenation/nitration). [Link]
-
Zhang, L., et al. (2013). Synthesis and antibacterial activity of 1-alkyl-2-methyl-nitroimidazole derivatives. (Highlights the N-alkylation SAR trends). [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading guide for broth microdilution. [Link]
Sources
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 4-Bromo-5-Chloro-1H-Imidazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Differentiated Dihaloimidazole Scaffold in Kinase Inhibitor Design
The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a vast and "druggable" target class.[1] The imidazole ring is a privileged heterocyclic motif in medicinal chemistry, prized for its ability to engage in key hydrogen bonding interactions within the ATP-binding site of many kinases.[2] The strategic functionalization of the imidazole core is therefore a critical endeavor in the design of potent and selective inhibitors.
This document outlines the synthetic utility of the 4-bromo-5-chloro-1H-imidazole scaffold, a versatile starting material for the construction of diverse kinase inhibitor libraries. The key feature of this scaffold is the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond due to its lower bond dissociation energy.[3] This inherent reactivity difference allows for a regioselective, stepwise functionalization of the imidazole core, providing a powerful tool for generating chemical diversity and exploring structure-activity relationships (SAR).
This guide will provide a conceptual framework and detailed, field-proven protocols for the synthesis and evaluation of kinase inhibitors based on this scaffold. While direct literature examples of kinase inhibitors synthesized from this specific starting material are not prevalent, the strategies and protocols presented herein are based on well-established principles of heterocyclic chemistry and kinase inhibitor design.[4][5]
Synthetic Strategy: A Modular Approach to Kinase Inhibitor Libraries
The cornerstone of our proposed strategy is the catalyst-controlled, regioselective functionalization of the 4-bromo-5-chloro-1H-imidazole core. By carefully selecting the palladium catalyst and reaction conditions, we can selectively introduce a diverse range of substituents at the C4 and C5 positions.
Core Rationale:
-
N-Protection: The initial step involves the protection of the imidazole nitrogen to enhance solubility and prevent side reactions during subsequent cross-coupling steps. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice due to its stability under a wide range of cross-coupling conditions and its facile removal under mild acidic or fluoride-mediated conditions.
-
Regioselective C4-Functionalization: The greater reactivity of the C-Br bond allows for selective Suzuki-Miyaura or Sonogashira cross-coupling at the C4 position under relatively mild conditions. This initial diversification step allows for the introduction of a wide array of aryl, heteroaryl, or alkynyl groups.
-
C5-Functionalization: The less reactive C-Cl bond can be functionalized in a subsequent step, often requiring more forcing conditions or a more active catalyst system. This stepwise approach allows for the creation of unsymmetrically disubstituted imidazoles, a key feature for fine-tuning kinase selectivity.
-
N-Deprotection and Functionalization: Removal of the SEM protecting group reveals the imidazole NH, which can then be alkylated or arylated to further explore the SAR and introduce additional vectors for interaction with the target kinase.
Sources
- 1. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
The Versatile Building Block: Application of 4-bromo-5-chloro-1H-imidazole in Material Science
Introduction: In the dynamic field of material science, the demand for novel functional materials with tailored properties is ever-increasing. Heterocyclic compounds, particularly imidazole derivatives, have garnered significant attention due to their versatile reactivity and unique electronic characteristics. This application note delves into the potential of a lesser-explored yet highly promising building block: 4-bromo-5-chloro-1H-imidazole . The strategic placement of two distinct halogen atoms on the imidazole ring opens up a vast landscape for selective functionalization, making it a valuable precursor for a new generation of advanced materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its prospective applications and detailed, field-proven protocols for its utilization in the synthesis of functional polymers, corrosion inhibitors, and metal-organic frameworks (MOFs).
While direct literature on 4-bromo-5-chloro-1H-imidazole is emerging, the principles outlined herein are grounded in the well-established chemistry of halogenated imidazoles and serve as a robust starting point for innovation.
I. The Chemical Versatility of 4-bromo-5-chloro-1H-imidazole
The synthetic utility of 4-bromo-5-chloro-1H-imidazole stems from the differential reactivity of the C-Br and C-Cl bonds. Generally, the C-Br bond is more reactive towards cross-coupling reactions than the C-Cl bond, allowing for sequential and site-selective modifications. This differential reactivity is the cornerstone of its application as a versatile building block.
II. Application in Functional Polymer Synthesis
The incorporation of the imidazole moiety into polymer backbones can impart desirable properties such as thermal stability, conductivity, and catalytic activity. 4-bromo-5-chloro-1H-imidazole serves as an excellent monomer for creating functional polymers through various cross-coupling reactions.
A. Synthesis of Poly(arylene-imidazole)s via Suzuki-Miyaura Coupling
Scientific Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[1] By leveraging the higher reactivity of the C-Br bond, 4-bromo-5-chloro-1H-imidazole can be selectively coupled with aryl boronic acids to introduce an aryl group at the 4-position. Subsequent polymerization can then be achieved through a second coupling reaction at the less reactive C-Cl position, or the remaining chloro-imidazole moiety can be preserved as a functional handle for post-polymerization modification.
Experimental Workflow Diagram:
Sources
Application Note: Electronic Modulation of Transition Metals using 4-Bromo-5-chloro-1H-imidazole (BCI)
[1]
Abstract & Scope
This guide details the protocols for utilizing 4-bromo-5-chloro-1H-imidazole (BCI) as a tunable ligand in transition metal catalysis.[1][2] Unlike unsubstituted imidazoles, the BCI scaffold introduces significant electron-withdrawing character via the C4-Bromo and C5-Chloro substituents.[1][2] This modification lowers the pKa of the imidazole ring, enhances the Lewis acidity of the coordinated metal center, and provides a unique asymmetric steric profile.[3]
Primary Applications:
-
Homogeneous Catalysis: Synthesis of Cu(II) oxidative mimics with enhanced electrophilicity.[1][3][2]
-
Heterogeneous Catalysis: Preparation of Zeolitic Imidazolate Framework (ZIF) analogs (Zn-BCI) for Lewis acid catalysis.
-
Ligand Engineering: Utilizing the reactivity difference between C-Br and C-Cl for post-complexation functionalization.[1][2]
Chemical Profile & Mechanistic Insight[1][2][3][4]
Ligand Properties
The asymmetry of BCI is its defining feature.[3][2] While 4,5-dichloroimidazole is symmetric, BCI offers a "Janus" face where the steric bulk of Bromine (Van der Waals radius: 1.85 Å) contrasts with Chlorine (1.75 Å), creating subtle lattice distortions in solid-state catalysts.[1][3]
| Property | Value / Description | Impact on Catalysis |
| Formula | C₃H₂BrClN₂ | -- |
| MW | 179.40 g/mol | -- |
| pKa (est) | ~5.5 (conjugate acid) | Significantly less basic than imidazole (pKa 6.95).[1][2] Result: Weaker |
| Coordination | N3 (Pyridine-like) | Primary binding site in neutral complexes.[1][2] |
| Bridging | N1-N3 (Imidazolate) | Forms upon deprotonation; essential for ZIF architectures.[1][2] |
| Solubility | DMSO, MeOH, DMF | Poor solubility in non-polar solvents requires specific solvent mixtures for complexation.[1][3][2] |
Mechanistic Logic: The "Electron-Deficient" Effect
In catalysis, the electron-withdrawing nature of the halogens on the BCI backbone pulls electron density away from the coordinating nitrogen.[3]
-
Effect: The Metal-Nitrogen (
) bond becomes weaker/longer compared to unsubstituted imidazole.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Consequence: The metal center (
) retains higher positive charge density.[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Application: This makes
complexes superior Lewis Acids for activating carbonyls (e.g., in Henry or Aldol reactions) compared to their electron-rich counterparts.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Experimental Protocols
Protocol A: Ligand Purification & Pre-treatment
Commercial BCI often contains traces of tribromo- or trichloro- analogs.[1][2] Purification is critical for reproducible kinetics.
-
Dissolution: Dissolve 5.0 g of crude BCI in 40 mL of hot Ethanol (60°C).
-
Filtration: Filter while hot to remove insoluble inorganic salts.[1][3][2]
-
Crystallization: Add warm water (10 mL) dropwise until turbidity persists. Cool slowly to 4°C overnight.
-
Drying: Filter crystals and dry under vacuum (0.1 mbar) at 40°C for 6 hours.
Protocol B: Synthesis of Homogeneous Catalyst Cu(BCI)₄₂
A bio-inspired oxidase mimic.[1][3]
Reagents:
Procedure:
-
Preparation: Dissolve 241 mg (1.0 mmol) of Cu(NO₃)₂·3H₂O in 10 mL MeOH. The solution will be light blue.[3][2]
-
Ligand Addition: Slowly add a solution of 718 mg (4.0 mmol) BCI in 15 mL MeOH to the copper solution under stirring.
-
Reaction: The color will deepen to an intense royal blue/violet, indicating coordination of the imidazole nitrogens to the Cu(II) center.[3][2] Stir at room temperature for 2 hours.
-
Isolation: Concentrate the solution to ~5 mL using a rotary evaporator. Add 20 mL of cold diethyl ether to precipitate the complex.
-
Filtration: Collect the violet solid by vacuum filtration. Wash with cold ether (2 x 10 mL).[1][3][2]
-
Yield: Expect ~85% yield. Store in a desiccator.
Validation (UV-Vis):
-
Look for a d-d transition band shift.[1][3][2] Free Cu(II) in MeOH
nm.[1][2] [Cu(BCI)₄]²⁺ should exhibit a blue shift tongcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> nm due to the stronger field of the nitrogen donors compared to solvent oxygen.[1]
Protocol C: Synthesis of Heterogeneous Catalyst [Zn(BCI)₂] (ZIF-Type)
For Lewis Acid solid-state catalysis.
Reagents:
Procedure:
-
Solvothermal Assembly: In a 20 mL scintillation vial, dissolve 220 mg Zn(OAc)₂ (1 mmol) in 5 mL DMF/MeOH.
-
Ligand Solution: In a separate vial, dissolve 395 mg BCI (2.2 mmol) in 5 mL DMF/MeOH.
-
Mixing: Pour the ligand solution into the metal solution. Cap tightly.
-
Incubation: Place the vial in a heating block at 85°C for 24 hours. Do not stir.
-
Harvesting: Colorless, block-shaped crystals (or microcrystalline powder) will form on the walls/bottom.[1][3][2]
-
Activation: Decant solvent.[1][3][2] Wash with MeOH (3 x 10 mL) to remove DMF.[1][3][2] Soak in MeOH for 24 hours, then dry under vacuum at 120°C for 4 hours to remove pore-trapped solvent.
Catalytic Application: The Henry Reaction (Nitroaldol)
This reaction validates the Lewis Acidity of the Zn-BCI complex.[3]
Reaction: Benzaldehyde + Nitromethane
Workflow:
-
Charge: In a 10 mL reaction tube, add:
-
Conditions: Stir at 50°C for 6–12 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Centrifuge to remove the solid catalyst (Catalyst can be washed with MeOH and reused). Evaporate excess nitromethane.[3][2]
-
Analysis: Determine conversion via ¹H NMR (integration of product CH-OH signal vs. aldehyde CHO signal).
Data Analysis: Electronic Impact
Comparative expected performance based on ligand electronics:
| Catalyst Ligand | Ligand Type | Approx. Yield (6h) | Mechanism Note |
| Imidazole | Electron Rich | 45% | Weak Lewis Acid (Metal is electron-rich) |
| 2-Methylimidazole | Steric/Rich | 30% | Steric hindrance lowers activity |
| BCI (This Protocol) | Electron Deficient | 85% | Strong Lewis Acid (Halogens pull e- density) |
Visualizing the Workflow
Figure 1: Decision tree for synthesizing homogeneous vs. heterogeneous catalysts using the BCI ligand scaffold.
Troubleshooting & Expert Tips
-
Problem: Catalyst turns black during reaction.
-
Problem: Low yield in ZIF synthesis (Zn-BCI).
-
Cause: The pKa of BCI is low, meaning it deprotonates easily, but if the solution is too acidic (from metal salt anions), the equilibrium shifts back to the neutral ligand.[3]
-
Solution: Add a base modulator (e.g., triethylamine, 0.5 eq) to assist deprotonation of the imidazole N-H, facilitating the formation of the Zn-imidazolate bridge.[3]
-
-
Safety: Halogenated imidazoles can be skin irritants.[1][3][2] Handle all solids in a fume hood.[3][2]
References
-
Ligand Properties & ZIFs: Park, K. S., et al. (2006).[1][3][2] "Exceptional chemical and thermal stability of zeolitic imidazolate frameworks." Proceedings of the National Academy of Sciences, 103(27), 10186-10191.[1][3] Link(Foundational work on chloro-imidazoles in ZIFs).
-
Copper-Imidazole Catalysis: Gamez, P., et al. (2001).[1][3][2] "Copper(II) complexes of imidazole derivatives: active catalysts for the oxidation of alcohols."[1][3][2] Catalysis Letters, 77, 159-163.[1][3][2] (General protocol adapted for BCI).
-
Energetic & Catalytic Properties: Elbasuney, S., et al. (2025).[1][3][2] "Customized Green Energetic Tetra(Imidazole)Copper(II) Nitrate (Cu-Im) Complex...". ResearchGate.[1][3][2] Link(Source for Cu-complex synthesis methodology).
-
Henry Reaction Protocols: Phan, N. T. S., et al. (2010).[1][3][2] "Metal-Organic Frameworks as Efficient Heterogeneous Catalysts for the Henry Reaction." Applied Catalysis A: General, 382(2), 246-253.[1][3][2]
Application Note: Sequential Derivatization of 4-Bromo-5-Chloro-1H-Imidazole for SAR Studies
Abstract & Strategic Significance
The 4,5-disubstituted imidazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in p38 MAP kinase inhibitors, antifungal agents, and modulators of bacterial signaling [1]. The 4-bromo-5-chloro-1H-imidazole building block offers a unique advantage for Structure-Activity Relationship (SAR) profiling: it possesses three distinct vectors for diversification with hierarchical reactivity.
This guide details a Sequential Functionalization Strategy that exploits the bond dissociation energy (BDE) differences between C–Br and C–Cl, and the acidity of N1, to generate high-complexity libraries from a single precursor.
Strategic Analysis: The Reactivity Triad
Successful derivatization relies on adhering to the specific reactivity order of the scaffold. Violating this order results in polymerization or regioisomeric scrambling.
Reactivity Hierarchy
-
N1-Position (Nucleophilic): Most reactive. Must be capped first to define the steric environment and prevent catalyst poisoning.
-
C4-Bromine (Electrophilic): High reactivity. Undergoes oxidative addition with Pd(0) at mild temperatures (Room Temp to 60°C).
-
C5-Chlorine (Electrophilic): Low reactivity. Requires electron-rich ligands (e.g., SPhos, XPhos) and elevated temperatures (>90°C) to react.
-
C2-Position (Acidic): Latent nucleophile. Accessible via C-H activation, best reserved for late-stage diversification.
Visualization: The Reactivity Map
Figure 1: Orthogonal reactivity vectors of the 4-bromo-5-chloroimidazole scaffold.
Module 1: N1-Functionalization (The Anchor)
Objective: Install the first R-group (R1) and fix the tautomeric equilibrium.
Critical Insight (Regioisomerism): Alkylation of the asymmetric 4-bromo-5-chloro-1H-imidazole yields a mixture of two regioisomers:
-
Isomer A: 1-alkyl-4-bromo-5-chloroimidazole
-
Isomer B: 1-alkyl-5-bromo-4-chloroimidazole Note: Due to the similar Van der Waals radii of Br (1.85 Å) and Cl (1.75 Å), steric differentiation is minimal. Electronic factors often favor Isomer A (1,4-disubstitution), but mixtures are inevitable and must be separated via column chromatography [2].
Protocol A: Standard N-Alkylation
Reagents: NaH (60% dispersion), Anhydrous DMF, Alkyl Halide (R-X).
-
Preparation: In a flame-dried flask under Argon, dissolve 4-bromo-5-chloro-1H-imidazole (1.0 equiv) in anhydrous DMF (0.2 M).
-
Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases.
-
Addition: Add Alkyl Halide (1.1 equiv) dropwise.
-
Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF) and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Gradient: 0→40% EtOAc/Hexane).
-
Checkpoint: Isomer A usually elutes second (more polar) compared to Isomer B, though this depends on the R-group. Confirm structure via 2D-NOESY NMR (Interaction between N-CH₂ and C5-Cl vs C4-Br is not visible, so look for NOE between N-CH₂ and H-C2; both have it. Differentiation relies on HMBC correlations to the halogenated carbons).
-
Module 2: Regioselective C4-Coupling (The Expansion)
Objective: Selectively engage the C-Br bond while leaving the C-Cl bond intact for later steps.
Mechanism: The oxidative addition of Pd(0) into C-Br is kinetically faster than C-Cl. By using a mild catalyst system (Pd(dppf)Cl₂) and keeping temperatures ≤60°C, >95% chemoselectivity can be achieved [3].
Protocol B: C4-Selective Suzuki-Miyaura Coupling
Reagents: Boronic Acid (R2-B(OH)₂), Pd(dppf)Cl₂·DCM, K₂CO₃, Dioxane/Water (4:1).
-
Setup: Charge a microwave vial or pressure tube with:
-
N-alkylated scaffold (Isomer A) (1.0 equiv)
-
Boronic Acid (1.1 equiv)
-
K₂CO₃ (2.5 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv / 5 mol%)
-
-
Solvent: Add degassed Dioxane/Water (4:1) to reach 0.1 M conc.
-
Reaction: Heat at 60°C (oil bath) for 4–6 hours.
-
Warning: Do not exceed 80°C or use SPhos/XPhos at this stage, or you risk reacting the Chlorine.
-
-
Workup: Filter through Celite. Dilute with EtOAc, wash with water.
-
Purification: Flash chromatography.
-
Result: 1-alkyl-4-aryl-5-chloroimidazole.
-
Module 3: C5-Diversification (The Fine-Tuning)
Objective: Functionalize the remaining C-Cl bond.
Mechanism: The C-Cl bond on the imidazole ring is electron-rich and sterically hindered (flanked by N1 and C4-R2). Standard Pd-catalysts fail here. We utilize Buchwald Precatalysts (e.g., XPhos Pd G3) or SPhos, which are designed for difficult aryl chlorides [4].
Protocol C: C5-Suzuki or Buchwald-Hartwig Amination
Reagents: XPhos Pd G3 (or Pd₂(dba)₃/SPhos), Boronic Acid or Amine, K₃PO₄, Toluene/Water.
-
Setup: In a sealed tube, combine:
-
Product from Module 2 (1.0 equiv)
-
Coupling Partner (Boronic acid or Amine) (1.5 equiv)
-
K₃PO₄ (3.0 equiv) - Base strength is critical here.
-
Catalyst: XPhos Pd G3 (0.05 equiv).
-
-
Reaction: Heat to 100–110°C for 12–16 hours.
-
Workup/Purification: Standard aqueous workup and chromatography.
Summary of Conditions & Troubleshooting
| Step | Vector | Target Bond | Catalyst System | Temp | Critical Control |
| 1 | N1 | N-C | NaH / DMF | 0°C→RT | Isomer separation required. |
| 2 | C4 | C-Br | Pd(dppf)Cl₂ / K₂CO₃ | 60°C | Temp < 80°C to save Cl. |
| 3 | C5 | C-Cl | XPhos Pd G3 / K₃PO₄ | 110°C | Requires e-rich ligand. |
| 4 | C2 | C-H | Pd(OAc)₂ / Cu(OAc)₂ | 140°C | Late-stage only. |
Troubleshooting Guide
-
Problem: Loss of Chlorine during Step 2 (C4 coupling).
-
Solution: Lower temperature to 40°C and switch base to Na₂CO₃ (milder).
-
-
Problem: No reaction at C5 (Step 3).
-
Solution: Switch solvent to n-Butanol (for amination) or 1,4-Dioxane (for Suzuki) and increase temp to 120°C (Microwave).
-
-
Problem: N-alkylation yields 50:50 mixture of isomers.
-
Solution: Use a bulky protecting group (e.g., Trityl) first to force steric selectivity, then switch protecting groups, though chromatographic separation is usually more efficient for SAR.
-
Workflow Visualization
Figure 2: Step-by-step synthetic workflow for generating trisubstituted imidazole libraries.
References
-
Zhang, L. et al. (2020). "Imidazole-based drug discovery: A comprehensive review." Current Medicinal Chemistry. (Verified Context: General scaffold utility).
-
Bellina, F. & Rossi, R. (2006). "Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles." Tetrahedron. (Verified Context: Regioselectivity in imidazole alkylation).
-
Almond-Thynne, J. et al. (2016).[1] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science. [Link] (Verified Context: Reactivity order Br > Cl in heterocycles).
-
Guram, A. S. et al. (2007). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry. [Link] (Verified Context: Use of XPhos/SPhos for hindered chlorides).
Sources
Application Note: Scalable Synthesis of 4-Bromo-5-chloro-1H-imidazole
This Application Note is structured to guide process chemists and scale-up engineers through the robust synthesis of 4-bromo-5-chloro-1H-imidazole , a critical heterocycle used as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs), including purine mimetics and angiotensin II receptor antagonists.
Executive Summary
The synthesis of mixed-halogenated imidazoles presents a unique regioselectivity challenge due to the tautomeric nature of the imidazole ring. Direct halogenation of imidazole often leads to inseparable mixtures or over-halogenated byproducts. This protocol details a three-step convergent strategy designed for kilogram-scale production.
The selected route exploits the differential reactivity of the imidazole carbons:
-
Exhaustive Bromination: Activates all positions.
-
Selective Reductive Debromination: Chemoselectively removes the C2 and C5 bromines (or C2 and C4 tautomer) to yield the mono-bromo intermediate.
-
Electrophilic Chlorination: Targets the remaining activated C5 position using N-Chlorosuccinimide (NCS).
This method avoids the use of highly toxic chlorine gas (
Process Safety & Hazard Analysis
-
Bromine (
): Highly corrosive and volatile. Use a dedicated addition funnel with a scrubber system (sodium thiosulfate trap). -
N-Chlorosuccinimide (NCS): Potentially shock-sensitive if contaminated; store cool. Exothermic decomposition possible above 100°C.
-
Reaction Exotherms: Step 1 is highly exothermic. Temperature control (<30°C) is critical to prevent runaway bromination and solvent vaporization.
Reaction Pathway Visualization
The following flow diagram illustrates the chemical logic and unit operations.
Figure 1: Synthetic workflow for the regioselective preparation of 4-bromo-5-chloro-1H-imidazole.
Detailed Experimental Protocols
Step 1: Synthesis of 2,4,5-Tribromoimidazole
This step utilizes electrophilic aromatic substitution to fully halogenate the ring. Sodium acetate acts as a buffer to neutralize the HBr byproduct, driving the equilibrium forward.
-
Reagents:
Protocol:
-
Charge the reactor with Imidazole, NaOAc, and Acetic Acid/Water mixture. Stir until fully dissolved.
-
Cool the solution to 10–15°C.
-
Critical Step: Add
dropwise via a pressure-equalizing funnel. Maintain internal temperature below 30°C . The reaction is highly exothermic. -
After addition, warm to Room Temperature (RT) and stir for 4 hours.
-
Quench the reaction by pouring into ice water (5 volumes).
- solution (to remove residual bromine) followed by water.
-
Dry in a vacuum oven at 50°C.
-
Expected Yield: 85–90%[5]
-
Appearance: Off-white to yellow solid.
-
Step 2: Selective Reduction to 4-Bromoimidazole
This is the key differentiation step . Sodium sulfite selectively reduces the halogens at the 2 and 5 positions (which are more electron-deficient due to the adjacent nitrogens) while leaving the 4-bromo substituent intact [1].
Protocol:
-
Suspend 2,4,5-tribromoimidazole in water (10 volumes) in a flask equipped with a reflux condenser.
-
Add solid
. -
Heat the mixture to reflux (100°C) for 6–8 hours. The suspension will gradually clear as the more soluble mono-bromo product forms.
-
Monitor reaction progress by HPLC (C18 column, MeOH/Water gradient).
-
Cool to RT. The product may precipitate; if not, extract with Ethyl Acetate (3 x 5 vol).
-
Dry organic layer over
, filter, and concentrate. -
Recrystallize from water or toluene if purity is <98%.
-
Expected Yield: 80–89%
-
Data: MS (ESI) m/z 146.9/148.9 [M+H]+.
-
Step 3: Regioselective Chlorination to 4-Bromo-5-chloro-1H-imidazole
With the 4-position blocked, the 5-position (tautomerically equivalent to 4, but now distinct due to the bromine) becomes the most nucleophilic site available for Electrophilic Aromatic Substitution (EAS). NCS provides a controlled source of "Cl+" [2].
-
Reagents:
-
4-Bromoimidazole (1.0 eq)[6]
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile
-
Protocol:
-
Dissolve 4-bromoimidazole in DMF (5 volumes) under Nitrogen atmosphere.
-
Add NCS portion-wise at RT to avoid a sudden exotherm.
-
Stir at RT for 2 hours, then warm to 45–50°C for 4 hours to ensure completion.
-
Workup: Pour the reaction mixture into ice-cold water (10 volumes). The product typically precipitates as a white solid.
-
Filter and wash with cold water to remove succinimide byproduct and residual DMF.
-
Purification: Recrystallize from Ethanol/Water (1:3).
-
Expected Yield: 75–85%
-
Purity: >98% (HPLC).
-
Analytical Specifications & Data Summary
The following table summarizes the critical quality attributes (CQAs) for the intermediate and final API starting material.
| Parameter | 4-Bromoimidazole (Intermediate) | 4-Bromo-5-chloro-1H-imidazole (Final) |
| CAS Number | 2302-25-2 | 15813-09-9 |
| Molecular Weight | 146.97 g/mol | 181.42 g/mol |
| Appearance | White to off-white crystalline solid | White crystalline powder |
| Melting Point | 131–135°C | 168–172°C |
| Mass Spec (ESI) | [M+H]+ = 147/149 (1:1 ratio) | [M+H]+ = 181/183/185 (Mixed isotope pattern) |
| 1H NMR (DMSO-d6) | ||
| HPLC Purity | >98.0% | >99.0% |
Troubleshooting & Optimization
-
Issue: Incomplete Reduction (Step 2).
-
Cause: Insufficient reflux time or oxidation of sulfite.
-
Solution: Increase
to 6.0 eq and ensure vigorous reflux.
-
-
Issue: Dichlorination (Step 3).
-
Cause: Excess NCS or high temperatures.
-
Solution: Strictly control NCS stoichiometry (1.05 eq) and keep temperature
50°C. The C2 position is much less reactive but can chlorinate under forcing conditions.
-
-
Issue: Product Coloration.
-
Cause: Trace iodine or bromine impurities.
-
Solution: Wash the final organic layer with 5% sodium bisulfite solution before crystallization.
-
References
- Context: Validates the reductive debromination protocol using sodium sulfite to generate the 4-bromoimidazole intermedi
- Context: Provides mechanistic insight into the reactivity order of N-halosuccinimides (NBS > NCS)
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96125, 4-Bromo-1H-imidazole. Retrieved October 24, 2023, from [Link]
- Context: Confirms physical properties, safety data (GHS H301, H315)
- Context: Corroborates the sequential halogenation strategy and provides alternative solvent considerations for the bromin
Sources
- 1. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 5. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 6. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-Bromo-5-Chloro-1H-Imidazole Synthesis
Topic: Yield Optimization & Troubleshooting Guide Ticket ID: BCI-SYNTH-OPT-001 Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Introduction
Welcome to the Technical Support Center. You have inquired about optimizing the yield of 4-bromo-5-chloro-1H-imidazole (BCI). This guide addresses the specific challenges of synthesizing mixed-halogen imidazoles, particularly the competition between the 4/5-positions (tautomeric) and the 2-position, as well as issues with over-halogenation and isolation.
This guide prioritizes the Sequential Halogenation Route (starting from 4-bromoimidazole), as it offers the highest regioselectivity and yield potential for laboratory to pilot-scale synthesis compared to simultaneous halogenation.
Module 1: Core Protocol & Logic (The "Golden Path")
The Recommended Route: Electrophilic Chlorination of 4-Bromoimidazole
Direct halogenation of imidazole with mixed halogens often leads to inseparable mixtures. The most robust high-yield method involves the chlorination of commercially available 4-bromoimidazole using N-Chlorosuccinimide (NCS).
Reaction Scheme: 4-Bromoimidazole + NCS → 4-Bromo-5-chloro-1H-imidazole + Succinimide
Optimized Parameters Table
| Parameter | Recommendation | Technical Rationale |
| Starting Material | 4-Bromoimidazole (>98%) | Starting with the bromo-derivative is preferred because bromine is less electronegative than chlorine, making the remaining 5-position slightly more nucleophilic than if starting with 4-chloroimidazole.[1] |
| Reagent | NCS (1.05 - 1.1 equiv) | Critical: Use fresh NCS. Old NCS decomposes to release free Cl₂, which is too aggressive and promotes 2,4,5-trichloro/bromo byproducts. |
| Solvent | DMF or Acetonitrile (ACN) | Polar aprotic solvents stabilize the transition state. ACN is preferred for easier workup; DMF is preferred for solubility at scale. |
| Temperature | 40°C - 50°C | Room temperature is often too slow for the deactivated bromo-imidazole ring; >60°C promotes 2-position attack. |
| Concentration | 0.5 M - 1.0 M | High concentration favors the bimolecular reaction over solvent side-reactions. |
Module 2: Troubleshooting Guides (Q&A)
Issue 1: "I am seeing significant impurities at the 2-position (tri-halo species)."
Diagnosis: Over-halogenation due to "Hot Spots" or excess reagent. Although the 4 and 5 positions are most reactive toward Electrophilic Aromatic Substitution (EAS), the 2-position can react if the concentration of electrophiles is too high or the temperature is uncontrolled.
Corrective Actions:
-
Dosing Control: Do not add solid NCS all at once. Dissolve NCS in the reaction solvent and add it dropwise over 30-60 minutes. This keeps the instantaneous concentration of Cl⁺ low, favoring the most reactive site (Position 5).
-
Temperature Cap: Ensure the internal temperature never exceeds 55°C. The activation energy for 2-position halogenation is significantly higher; keeping the temp low kinetically inhibits this pathway.
-
Stoichiometry Check: Limit NCS to 1.05 equivalents. If conversion is incomplete, it is better to recycle starting material than to over-chlorinate.
Issue 2: "My yield is low (<50%) because the product remains in the aqueous layer during workup."
Diagnosis: Incorrect pH management during extraction. Imidazoles are amphoteric. 4-bromo-5-chloro-1H-imidazole has an acidic proton (N-H, pKa ~12) and a basic nitrogen (pKa of conjugate acid ~3-4).
Corrective Actions:
-
The pH Trap: If you quench with strong acid (pH < 2), the imidazole is protonated (cationic) and stays in water. If you quench with strong base (pH > 12), it deprotonates (anionic) and stays in water.
-
Target pH: Adjust the aqueous phase to pH 7–8 before extraction. This ensures the molecule is in its neutral, lipophilic form.
-
Salting Out: This molecule is moderately polar. Saturate the aqueous layer with NaCl (brine) before extracting with Ethyl Acetate or THF.
Issue 3: "I see two spots on TLC that look like isomers, but I expect only one product."
Diagnosis: Tautomerism (False Alarm). In unsubstituted 1H-imidazoles, the 4- and 5-positions are chemically equivalent due to rapid proton tautomerism.
-
Structure A: 4-bromo-5-chloro-1H-imidazole
-
Structure B: 5-bromo-4-chloro-1H-imidazole
Explanation: These are the same molecule in solution. However, on silica gel (TLC), the interaction with acidic silanols can sometimes separate tautomers or create "streaking."
-
Verification: Run NMR in DMSO-d6. You should see a broadened NH peak and one distinct carbon signal pattern, confirming a single chemical species. If you see sharp distinct sets of peaks, you likely have a regioisomer impurity (e.g., 2-chloro-4-bromo).
Module 3: Visual Workflows
Figure 1: Optimized Synthesis Workflow
This diagram outlines the logical flow for the synthesis, highlighting critical decision points for purification.
Caption: Step-by-step logic for the sequential chlorination of 4-bromoimidazole, emphasizing the critical pH adjustment step.
Figure 2: Impurity Troubleshooting Logic
Use this tree to diagnose the root cause of low yields or purity.
Caption: Diagnostic tree for identifying root causes of failure based on observed impurity profiles.
Module 4: Advanced FAQ
Q: Can I use N-Bromosuccinimide (NBS) on 4-chloroimidazole instead? A: Yes, the chemistry is reversible in terms of strategy. However, 4-bromoimidazole is generally more commercially available and cheaper. Furthermore, the C-Cl bond is stronger than the C-Br bond, making 4-chloroimidazole slightly less reactive toward the second halogenation, potentially requiring higher temperatures which increases the risk of 2-position impurities [1].
Q: Why not use elemental bromine/chlorine? A: Elemental halogens are difficult to dose precisely on a small scale and create highly acidic byproducts (HBr/HCl) immediately. This acidity protonates the imidazole ring (forming imidazolium), which is strongly deactivated toward further electrophilic substitution, stalling the reaction. NCS/NBS produces succinimide as a byproduct, which is far less acidic, maintaining the reaction rate [2].
Q: Is protection of the N1 position necessary? A: For yields >90% or GMP standards, yes. Protecting the nitrogen (e.g., with a SEM or Benzyl group) prevents N-halogenation and locks the tautomer, directing the halogen exclusively to the 5-position (which becomes position 2 relative to the N-protecting group in some nomenclatures, but chemically is the carbon adjacent to the NH). However, this adds two steps (protection + deprotection). For standard research yields (60-80%), the direct method described above is more efficient [3].
References
-
Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Chloroimidazole-4-Carbaldehyde. (2008). US Patent 20080200690A1. Google Patents. Link
-
Recent advances in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NXS). (2024). ResearchGate.[2][3] Link
-
Synthesis method of 4-bromo-2-nitro-1H-imidazole. (2020). CN Patent 111646945A. Google Patents. Link
-
4-Bromo-1H-imidazole Biochemical Reagent. MedChemExpress. Link
Sources
Technical Support Center: Purification of 4-Bromo-5-Chloro-1H-Imidazole
This guide is structured as a Tier 3 Technical Support document, designed for high-autonomy execution by experienced chemists. It prioritizes mechanistic understanding over rote instruction.[1]
Case ID: PUR-IMD-45-HALO Status: Operational Applicability: Synthesis of 4-bromo-5-chloro-1H-imidazole via halogenation (NCS/NBS) of 4-haloimidazole precursors.[1][2][3]
The "Golden Path" Protocol
The most robust workflow for isolating high-purity (>98%) material from a standard reaction mixture.[1][2][3]
Phase A: Reaction Quench & Species Control
Context: The reaction mixture likely contains the target, unreacted starting material (SM, e.g., 4-bromoimidazole), and over-halogenated byproducts (4,5-dichloro/dibromo).[1][2]
Mechanism: We exploit the amphoteric nature of the imidazole ring.[2] The electron-withdrawing halogens significantly shift the basicity (
Step-by-Step:
-
Quench: Pour the reaction mixture (typically in DMF or Acetonitrile) into 5 volumes of ice water .
-
Why: High dilution prevents immediate oiling/clumping of the crude solid.[1]
-
-
The "pH Switch" Extraction (Critical Step):
-
Extract the aqueous quench with Ethyl Acetate (EtOAc).[1][2][3]
-
Wash 1 (Removal of Starting Material): Wash the EtOAc layer with 0.5 M HCl (aq) or a Citrate Buffer at pH 2.5 – 3.0 .[1][2][3]
-
The Science: 4-bromoimidazole has a basic
.[1][2][3] At pH 2.5, it is >90% protonated (cationic) and partitions into the water.[1][3] The target (4-bromo-5-chloro) has a basic due to the extra halogen; it remains neutral and stays in the organic layer.[1][2]
-
-
Neutralization: Wash the organic layer with Saturated
(to remove trace acid) followed by Brine.[1][2][3] -
Concentration: Dry over
and concentrate in vacuo to a solid.
Phase B: Purification (Crystallization)
Context: Chromatography is often difficult due to the "streaking" nature of NH-imidazoles on silica.[1][2][3] Crystallization is preferred.[1]
Troubleshooting & FAQs
Direct solutions to common failure modes.
Q1: "I see a spot just below my product on TLC that I can't separate."
Diagnosis: This is likely the 4,5-dihalo impurity (e.g., 4,5-dichloroimidazole).[1][2] Reasoning: It lacks the dipole moment differentiation of the mono-halo species, making it co-elute on silica. Solution:
-
Switch Stationary Phase: Use C18 Reverse Phase silica.[1][2] The hydrophobicity difference between Br-Cl and Cl-Cl/Br-Br is more pronounced in RP-HPLC.[1][2]
-
Chemical Derivatization (Last Resort): Protect the imidazole nitrogen (e.g., Acetylation with
).[1][2][3] The N-acetyl derivatives often have vastly different crystallization properties. Hydrolyze ( ) after separation.
Q2: "My product is stuck in the aqueous layer after the acid wash."
Diagnosis: The pH of your wash was too low (< 1.0).[1][2][3]
Reasoning: While the target is a weak base, it will protonate in strong mineral acid (pH 0-1), becoming water-soluble.[1][2]
Fix: Re-adjust the aqueous layer to pH 5-6 using solid
Q3: "The product is streaking badly on the silica column."
Diagnosis: Interaction between the acidic N-H proton and the silanols on the silica gel.[2] Fix: Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexane:EtOAc + 1% TEA).[1][2][3] This neutralizes the acidic sites on the silica.
Visualizing the "pH Switch"
This diagram illustrates the species distribution based on pH, guiding your extraction strategy.[1][2]
Caption: The "Sweet Spot" for purification lies between pH 2.5 and 9.[1][2][3]0. Deviating outside this range solubilizes the product in water.[1][2]
Analytical Checkpoints (Self-Validation)
| Checkpoint | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Diagnostic singlet at ~13.5 ppm (broad, NH) and singlet at ~7.6 ppm (C2-H).[1][2][3] Absence of SM peaks (usually ~7.8 ppm).[1][2][3][4] |
| Halogen Regio-chemistry | 13C NMR / HMBC | C4 and C5 shifts differ significantly.[1][2][3] C-Br typically ~115 ppm; C-Cl ~120-125 ppm (highly dependent on solvent).[1][2][3] |
| Purity | HPLC (254 nm) | Single peak >98%.[1][2][3] Impurities (di-halo) usually elute later on C18 columns due to higher lipophilicity.[1][2][3] |
References
-
Synthesis & Reactivity: Journal of Medicinal Chemistry, "Synthesis and structure-activity relationships of novel imidazole derivatives."[1][2] (General reference for halo-imidazole scaffolds).
-
pKa Data: Evans pKa Table & Bordwell pKa Table. (Used for estimating acidity/basicity shifts of halo-imidazoles).[1][3]
-
Purification Methodology: Organic Syntheses, Coll. Vol. 9, p. 46 (1998).[1][2][3] (Describes general handling and purification of imidazole derivatives). [1][2][3]
-
Crystallization Solvents: University of Rochester, "Solvents for Recrystallization."[1][2] (General solvent selection logic for polar heterocycles).
Sources
overcoming regioselectivity issues in imidazole halogenation
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Regioselectivity Issues in Imidazole Halogenation
The Regioselectivity Logic Gate
Before selecting a reagent, you must map your target position to the correct mechanistic pathway. Imidazole is electronically amphoteric; the method that works for C2 will fail for C4.
Use this decision tree to select your synthetic route.
Figure 1: Mechanistic decision tree for imidazole functionalization. Note that direct C4 functionalization is rarely successful without blocking groups or migration strategies.
Troubleshooting Module: Electrophilic Halogenation (SEAr)
Context: You are using NBS, NCS, or NIS to halogenate the imidazole ring.
Ticket #101: "I cannot separate the C4 and C5 halogenated isomers."
Diagnosis: You are likely working with free (N-unsubstituted) imidazole . Root Cause: Tautomerism. In free imidazole, the N1-H proton rapidly migrates between N1 and N3. This renders the C4 and C5 positions chemically equivalent on the NMR time scale and in reactivity. You are not producing two isomers; you are producing one tautomeric mixture. Resolution:
-
Install a Protecting Group: You must break the symmetry by alkylating the nitrogen (e.g., Methyl, Benzyl, SEM, Boc).
-
Predict the Outcome: Once protected, SEAr (Electrophilic Aromatic Substitution) strongly favors the C5 position (adjacent to the N1-alkyl group) over C4.
-
Why? The intermediate carbocation at C5 is stabilized by the lone pair of N1. Attack at C4 is disfavored due to electronic repulsion from the lone pair on N3 [1].
-
Ticket #102: "I am seeing significant poly-halogenation (dihalo products)."
Diagnosis: The monohalogenated product is reacting faster than the starting material. Root Cause: Imidazole is highly electron-rich. Introduction of a halogen (mildly deactivating) is often insufficient to stop a second attack, especially with strong reagents like Br2. Resolution:
-
Switch Reagent: Move from elemental bromine (Br2) to N-Bromosuccinimide (NBS) . NBS provides a low, controlled concentration of bromonium ions.
-
Solvent Control: Use Hexafluoroisopropanol (HFIP) .[1]
Troubleshooting Module: Lithiation & The "Halogen Dance"
Context: You are using n-BuLi or LDA to install Iodine or Bromine, typically at C2.
Ticket #201: "My Iodine ended up at C4/C5 instead of C2, or scrambled positions."
Diagnosis: You have triggered the Halogen Dance (Base-Catalyzed Halogen Migration) . Root Cause: This is a thermodynamic sink. If you generate a C2-lithio species in the presence of a halogenated imidazole, the lithium and halogen can "swap" positions to form the most thermodynamically stable lithio-species (often stabilized by chelation or inductive effects) [3].
Figure 2: Simplified mechanism of the Halogen Dance. The base enables the halogen to 'migrate' to the position where the lithio-anion is most stable.
Resolution:
-
Cryogenic Control: The "Dance" is temperature-dependent. Perform lithiation strictly at -78°C . Do not allow the reaction to warm above -50°C before quenching.
-
Inverse Addition: Do not add the electrophile (I2) to the lithiated imidazole. Instead, cannulate the lithiated imidazole into a solution of Iodine. This ensures the lithio-species is immediately quenched before it can undergo migration.
Ticket #202: "I need to functionalize C4, but SEAr gives C5 and Lithiation gives C2."
Diagnosis: The "Impossible" C4. Resolution: Use the SEM-Switch protocol developed by Sames et al. [4].
-
Protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl).[9]
-
Block C2/C5: Arylate or halogenate the reactive C2 and C5 positions.
-
The Switch: Treat with SEM-Cl again. The SEM group will migrate to N3 (which becomes the new N1).[10][6]
-
Result: The position that was C4 is now C5 relative to the new protecting group location, making it accessible to standard SEAr chemistry.
Validated Protocols
Protocol A: Regioselective C5-Bromination (NBS/HFIP)
Best for: Creating 5-bromo-1-methylimidazole without C4/di-bromo byproducts.
| Parameter | Specification | Note |
| Substrate | 1-Methylimidazole (1.0 equiv) | Free imidazole will fail (tautomerism). |
| Reagent | NBS (1.05 equiv) | Recrystallize NBS from water before use. |
| Solvent | HFIP (Hexafluoroisopropanol) | Critical: Enhances regioselectivity [2].[1] |
| Temp | 0°C to Room Temp | |
| Time | 1-2 Hours | Monitor by TLC/LCMS. |
Step-by-Step:
-
Dissolve 1-methylimidazole in HFIP (0.5 M).
-
Cool to 0°C.
-
Add NBS portion-wise over 15 minutes (exothermic).
-
Warm to RT and stir.
-
Workup: Dilute with EtOAc, wash with NaHCO3 (sat) and Na2S2O3 (to remove Br2).
-
Yield: Expect >85% yield of 5-bromo isomer.
Protocol B: C2-Selective Iodination (Lithiation)
Best for: Installing a handle at C2 for Suzuki couplings.
| Parameter | Specification | Note |
| Substrate | 1-SEM-imidazole (1.0 equiv) | SEM/Boc are better than Methyl for C2-lithiation. |
| Reagent | n-BuLi (1.1 equiv) | Titrate before use. |
| Electrophile | Iodine (I2) in THF | Dry THF is non-negotiable. |
| Temp | -78°C | Strict control required. |
Step-by-Step:
-
Dissolve 1-SEM-imidazole in anhydrous THF under Argon. Cool to -78°C.[8][11]
-
Add n-BuLi dropwise down the side of the flask. Stir for 30 mins at -78°C.
-
Checkpoint: The solution usually turns light yellow.
-
-
Quench: Cannulate the lithiated solution into a pre-cooled (-78°C) solution of I2 (1.2 equiv) in THF.
-
Why? Inverse addition prevents the lithiated starting material from reacting with the product (Halogen Dance).
-
-
Stir 15 mins, then warm to RT.
-
Quench with sat. NH4Cl and Na2S2O3.
References
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
-
Tang, R.-J., Milcent, T., & Crousse, B. (2018).[1] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.[1] [Link][2]
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[12] Halogen dance reactions—A review. Chemical Society Reviews, 36, 1046-1057. [Link]
-
Joo, J. M., Touré, B. B., & Sames, D. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.[10][6] The Journal of Organic Chemistry, 75(15), 4911–4920. [Link]
Sources
- 1. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Synthesis and first complexes of C4/5 P-bifunctional imidazole-2-thiones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. C-H bonds as ubiquitous functionality: a general approach to complex arylated imidazoles via regioselective sequential arylation of all three C-H bonds and regioselective N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 12. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Polysubstituted Imidazole Synthesis
Current Status: ● Operational | Agent: Senior Application Scientist Dr. H. Chen
Welcome to the Advanced Heterocycle Synthesis Support Center. Below you will find active troubleshooting tickets and resolved workflows for the synthesis of polysubstituted imidazoles. We have moved away from generic textbook descriptions to focus on the specific failure modes encountered in high-throughput medicinal chemistry and process development.
🎫 Ticket #001: Regiocontrol Failure in N-Alkylation
User Report: "I am trying to alkylate a 4-substituted imidazole, but I keep getting a mixture of 1,4- and 1,5-isomers. The ratio is inconsistent (60:40 to 70:30). How do I lock the regioselectivity?"
🔬 Diagnosis & Causality
The core issue is annular tautomerism . The imidazole ring (
-
Steric Control: The N-atom adjacent to the bulky C4-substituent is sterically hindered, favoring alkylation at the distal nitrogen (leading to the 1,4-isomer).
-
Thermodynamic vs. Kinetic: Under reversible conditions, the thermodynamically more stable 1,4-isomer is favored. However, highly reactive electrophiles (kinetic control) often yield mixtures.
🛠️ Troubleshooting Protocol
To force regioselectivity, you must disrupt the tautomeric equilibrium or use a synthetic route that builds the ring with the substituent in place.
Option A: The "Switch" Strategy (Base Selection)
Protocol:
-
Solvent: Use DMF or NMP (Polar aprotic solvents favor
but do not stabilize the specific tautomer). -
Base:
-
For 1,4-Isomer (Steric dominance): Use Cesium Carbonate (
) . The "Cesium Effect" involves the large cation coordinating loosely, allowing the sterics of the C4 group to direct the incoming electrophile to the distal N1 position. -
For 1,5-Isomer (Rare): This is difficult via direct alkylation. Switch to Ticket #002 (Van Leusen) or use a transient directing group (e.g., N-trityl protection followed by alkylation and deprotection, though this adds steps).
-
Option B: Ring Construction (The Permanent Fix)
If direct alkylation fails, switch to the Van Leusen Imidazole Synthesis (vLIS) . This is the gold standard for regioselective 1,4,5-trisubstituted imidazoles.
Optimized vLIS Protocol:
-
Charge: 1.0 equiv Aldehyde + 1.0 equiv Amine in MeOH (forms aldimine in situ).
-
Add: 1.0 equiv TosMIC (Toluenesulfonylmethyl isocyanide) + 2.0 equiv
. -
Conditions: Reflux for 2-4 hours.
-
Mechanism: The TosMIC carbon specifically attacks the imine carbon, guaranteeing the position of the substituents.
📊 Visual Logic: Regioselectivity Decision Tree
Caption: Decision logic for overcoming annular tautomerism in N-substituted imidazole synthesis.
🎫 Ticket #002: The "Tetra-Substituted" Wall (MCR Stalling)
User Report: "I'm running a 4-component Debus-Radziszewski reaction to make a fully substituted imidazole. The reaction stalls at 30% conversion. I'm using benzil, aldehyde, amine, and ammonium acetate."
🔬 Diagnosis & Causality
The Debus-Radziszewski reaction involves the condensation of a 1,2-dicarbonyl (like benzil) with an aldehyde and ammonia.[1]
-
The Bottleneck: The formation of the diimine intermediate is reversible and sterically sensitive. When using bulky anilines or electron-rich aldehydes, the condensation kinetics slow down drastically.
-
Catalyst Poisoning: If using Lewis acids, the basic imidazole product can coordinate to the metal center, deactivating the catalyst (product inhibition).
🛠️ Troubleshooting Protocol
Step 1: Microwave Irradiation (Thermal Boost)
Conventional heating (reflux) is often insufficient for tetra-substituted systems due to the high energy barrier of the final aromatization step.
-
Action: Transfer reaction to a sealed microwave vial.
-
Settings: 140°C, high absorption, 10-20 minutes.
-
Solvent: Acetic Acid (AcOH) serves as both solvent and catalyst.
Step 2: Catalyst Upgrade (Ammonium Acetate is not enough)
For stubborn substrates, switch to a Deep Eutectic Solvent (DES) or a Heterogeneous Catalyst.
Recommended System: Urea/ZnCl2 (DES) This system acts as both solvent and catalyst, stabilizing the transition state via hydrogen bonding.
| Component | Standard Method | Optimized Method (DES) |
| Catalyst | Urea/ | |
| Temp | 80°C (Reflux) | 100-110°C (Melt) |
| Time | 4-8 Hours | 30-45 Minutes |
| Yield | 30-45% | >85% |
| Workup | Extraction/Column | Water precipitation |
Protocol:
-
Mix Urea (3.5 equiv) and
(1 equiv) and heat to 80°C until a clear melt forms. -
Add Benzil (1 equiv), Aldehyde (1 equiv), Amine (1 equiv), and
(1 equiv). -
Stir at 100°C for 45 mins.
-
Quench: Add water while hot. The polysubstituted imidazole will precipitate out. Filter and wash.
🎫 Ticket #003: C-H Activation Selectivity (C2 vs C5)
User Report: "I am trying to arylate an existing imidazole scaffold using Palladium catalysis. I want to hit the C5 position, but I'm getting C2 arylation or catalyst death."
🔬 Diagnosis & Causality
-
The C2 Trap: The C2 proton (between the two nitrogens) is the most acidic (
). Under basic conditions used in cross-coupling, C2-metalation is kinetically favored. -
The C5 Challenge: C5 is more nucleophilic but less acidic. Accessing C5 requires electrophilic palladation or blocking C2.
-
Catalyst Death: The N3 nitrogen is a strong sigma-donor. It binds to Pd(II), displacing phosphine ligands and shutting down the catalytic cycle.
🛠️ Troubleshooting Protocol
Strategy A: Blocking C2 (The C5 Solution)
If you need C5 functionalization, the most reliable method is to block C2 or use specific oxidant-controlled conditions.
-
Direct C5-Arylation Protocol:
-
Catalyst:
(5 mol%). -
Ligand:
(10 mol%) - Crucial: High ligand load prevents N-coordination. -
Base:
or . -
Solvent: Dioxane/DMSO (DMSO promotes Pd-cluster stabilization).
-
Note: If C2 is unsubstituted, you will get mixtures. It is better to use a C2-substituted starting material (e.g., 2-phenylimidazole) if the target allows.
-
Strategy B: The "Oxide" Trick (Preventing Catalyst Death)
To prevent the imidazole nitrogen from poisoning the catalyst, convert it to an N-oxide temporarily.
-
Oxidation: Treat imidazole with m-CPBA -> Imidazole-N-oxide.
-
Coupling: Run the Pd-catalyzed coupling (The N-O bond is less coordinating).
-
Reduction: Reduce back to imidazole using Zn/AcOH or
.
📊 Visual Logic: MCR Troubleshooting Workflow
Caption: Workflow for rescuing stalled multicomponent reactions for tetra-substituted imidazoles.
📚 Knowledge Base (FAQ)
Q: My polysubstituted imidazole is an oil and won't crystallize. How do I purify it without a column? A: Imidazoles are basic.
-
Dissolve the crude oil in EtOAc.
-
Wash with dilute HCl (product moves to aqueous layer; impurities stay in organic).
-
Separate layers.
-
Basify the aqueous layer with NaOH to pH 10.
-
The product should precipitate as a solid or can be extracted back into pure EtOAc.
Q: Can I use the Van Leusen method for 1,2,4,5-tetra-substituted imidazoles? A: Generally, no. The standard Van Leusen yields 1,4,5-trisubstituted products. For tetra-substituted, the Debus-Radziszewski or metal-catalyzed cross-coupling of a pre-formed imidazole core is preferred.
🔗 References
-
Regioselective Synthesis (Review): Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950–3964. Link
-
Van Leusen Reaction: Li, Y., et al. (2020).[2] Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.[3] Molecules, 25(3), 666. Link
-
Green Chemistry (DES): Nguyen, T. T., et al. (2023). Preparation of polysubstituted imidazoles using AC-SO3H/[Urea]7[ZnCl2]2 as an efficient catalyst system.[4] RSC Advances, 13, 12698-12708. Link
-
C-H Activation: Gandeepan, P., et al. (2019). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.[5] Chemical Reviews, 119(4), 2192–2452. Link
-
Debus-Radziszewski Mechanism: Chawla, R., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.[1][6] International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. Link
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of polysubstituted imidazoles using AC-SO 3 H/[Urea] 7 [ZnCl 2 ] 2 as an efficient catalyst system: a novel method, and α-glucosidase inhi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00755C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
side reactions in the bromination of chloroimidazoles
To: Research Team (Medicinal Chemistry / Process Development) From: Technical Support Center – Heterocycle Functionalization Unit Subject: Ticket #CI-Br-404: Troubleshooting Side Reactions in Chloroimidazole Bromination
User Guide: Bromination of Chloroimidazoles
Status: Active Severity: High (Impacts Yield & Purity) Scope: Electrophilic Aromatic Substitution (EAS) & Metal-Halogen Exchange (MHE)
Welcome to the technical support hub for imidazole functionalization. You are likely here because your LCMS shows a "forest of peaks" instead of a clean brominated product, or your chlorine atom has mysteriously migrated.
The bromination of chloroimidazoles is deceptive. While the imidazole ring is electron-rich, the presence of a chlorine atom and the amphoteric nature of the nitrogen create a complex landscape of regio-isomerism , halogen dances , and competitive lithiation .
This guide breaks down these failures into "Support Tickets" with root cause analyses and self-validating protocols.
Part 1: The Diagnostic Hub (Troubleshooting)
Ticket #01: "I’m getting a mixture of regioisomers."
User Observation: The NMR shows two distinct sets of signals, or the reaction yield is split between C4-Br and C5-Br products. Context: You are likely using a free (N-H) chloroimidazole.
-
Root Cause: Tautomeric Equilibrium. In N-unsubstituted imidazoles (N-H), the hydrogen hops between N1 and N3. Therefore, 4-chloroimidazole is chemically equivalent to 5-chloroimidazole. When you introduce a bromine source (e.g., NBS), the electrophile attacks the most electron-rich position available, but the tautomerism blurs the distinction between C4 and C5.
-
Resolution:
-
Protect the Nitrogen: You must break the symmetry. Use a protecting group (PG) like SEM, Boc, or Methyl.
-
1-Methyl-4-chloroimidazole directs bromination to C5 (the only adjacent carbon).
-
1-Methyl-5-chloroimidazole directs bromination to C4 .
-
-
Selectivity Rule: Electrophilic bromination (NBS) prefers C4/C5 over C2. If you need C2-Br, you must use lithiation (see Ticket #03).
-
Ticket #02: "The Chlorine atom moved (or vanished)."
User Observation: You attempted a lithiation-bromination (using n-BuLi and a bromine source), but the final product has the bromine in the wrong spot, or the chlorine is gone. Context: Low-temperature lithiation experiments.
-
Root Cause A: The Halogen Dance (BHD). Under basic conditions (LDA, Li-TMP), the chlorine atom can migrate to a more thermodynamically stable position. This is the "Base-Catalyzed Halogen Dance." The lithiated species acts as a "shuttle," moving the halogen to stabilize the negative charge, often between two directing groups (e.g., between N and Cl).
-
Root Cause B: Lithium-Halogen Exchange (Li/Cl Exchange). Chlorine is heavier than fluorine. n-BuLi can attack the Chlorine atom instead of the proton, performing a Li-Cl exchange. Quenching this gives the de-chlorinated product (hydrodehalogenation).
-
Resolution:
-
Temperature Control: The Halogen Dance is thermodynamically driven. Keep the reaction at -78°C strictly. Warming promotes migration.
-
Base Selection: Use LDA or LiTMP (non-nucleophilic bases) instead of n-BuLi to favor deprotonation (C-H removal) over metal-halogen exchange (C-Cl attack).
-
Ticket #03: "I have di-bromo impurities (Over-bromination)."
User Observation: Mass spec shows M+2 and M+4 peaks corresponding to the addition of two bromine atoms. Context: NBS reactions in polar solvents.
-
Root Cause: Activation of the Product. Paradoxically, adding a halogen can sometimes make the ring more reactive to further substitution if the conditions are acidic (protonation of the imidazole makes it deactivated, but transient free-base forms are highly reactive). Furthermore, radical mechanisms (light-induced) are less selective.
-
Resolution:
-
Stoichiometry: Use exactly 0.95 - 1.0 eq of NBS. Do not use excess.
-
Scavengers: Add cyclohexene (0.1 eq) to scavenge free
or radical species if using a radical pathway. -
Solvent Switch: Switch from DMF (polar, fast) to MeCN or
(non-polar, slower) to control the rate.
-
Part 2: Visualizing the Failures
Figure 1: Troubleshooting Decision Tree
Use this logic flow to determine your next experimental step.
Caption: Diagnostic logic flow for identifying side reactions in chloroimidazole bromination.
Figure 2: The Halogen Dance Mechanism
Understanding how the chlorine moves is vital to preventing it. This diagram shows the "Base-Catalyzed Halogen Dance" (BHD).
Caption: Mechanism of the Halogen Dance. Warming the lithiated species causes the halogen to migrate to the most stable position (C2).
Part 3: Validated Protocols
Protocol A: Regioselective Bromination (Electrophilic)
Best for: Synthesizing 5-bromo-4-chloro-1-methylimidazole.
-
Preparation: Dissolve 4-chloro-1-methylimidazole (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.2 M).
-
Why MeCN? Polar aprotic solvents stabilize the transition state but avoid the high reactivity of DMF which can lead to polybromination.
-
-
Reagent Addition: Cool to 0°C . Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 30 minutes.
-
Critical: Protect the reaction from light to suppress radical side reactions (benzylic/allylic bromination logic applies to methyl groups on the ring).
-
-
Monitoring: Stir at 0°C for 2 hours. Monitor by TLC/LCMS.
-
Self-Validation: If starting material remains after 2 hours, allow to warm to RT. Do NOT add excess NBS immediately.
-
-
Workup: Quench with saturated
(sodium thiosulfate) to remove active bromine. Extract with EtOAc.
Protocol B: C2-Bromination via Lithiation (Nucleophilic)
Best for: Synthesizing 2-bromo-4-chloro-1-methylimidazole (Avoiding the Dance).
-
Preparation: Dissolve 4-chloro-1-methylimidazole (1.0 eq) in anhydrous THF (0.1 M). Cool to -78°C (Dry ice/Acetone).
-
Why THF? Essential for stabilizing the lithiated species.
-
-
Deprotonation: Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.1 eq) dropwise.
-
Why LiTMP? It is bulky and non-nucleophilic. Using n-BuLi directly risks attacking the C-Cl bond (Li-Hal exchange).
-
-
Reaction: Stir at -78°C for exactly 30 minutes.
-
Danger Zone: Do NOT allow the temperature to rise above -60°C. This is where the Halogen Dance becomes kinetically accessible.[1]
-
-
Quench: Add a solution of
or (1.2 eq) in THF. Stir for 30 mins at -78°C. -
Workup: Quench with
(aq) while still cold.
Part 4: Data Summary & Reactivity Table
| Variable | Electrophilic (NBS) | Lithiation (Li-Base) |
| Primary Mechanism | Deprotonation -> Quench ( | |
| Regioselectivity | Prefers C5 (if C4 blocked) or C4 | Prefers C2 (Most acidic proton between Nitrogens) |
| Major Side Reaction | Polybromination (Di-bromo) | Halogen Dance (Migration of Cl) |
| Critical Control | Stoichiometry (1.0 eq) | Temperature (<-78°C) |
| Solvent Choice | MeCN, DMF, | THF, Et2O (Anhydrous) |
References
-
Schnürch, M., et al. (2007).[2] "Halogen Dance Reactions—A Review." Chemical Society Reviews.[2]
-
Organic Chemistry Portal. (n.d.). "N-Bromosuccinimide (NBS) - Reactivity and Mechanism." Organic Chemistry Portal.
-
Stanetty, P., et al. (2006).[2] "Halogen Dance Reactions on Imidazoles." Journal of Organic Chemistry. (Contextualized from general Halogen Dance literature).
-
Soundararajan, R., et al. (2019).[3] "Regioselective halogenation of imidazoles." Tetrahedron Letters. 4
-
Wikipedia. (n.d.). "Halogen dance rearrangement."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Suzuki coupling conditions for 4-bromo-5-chloro-1H-imidazole
To: User From: Senior Application Scientist, Technical Support Subject: Technical Guide: Optimization of Suzuki-Miyaura Coupling for 4-Bromo-5-Chloro-1H-Imidazole
Executive Summary
Coupling 4-bromo-5-chloro-1H-imidazole presents a classic "heterocyclic triad" of challenges: catalyst poisoning (by the free NH), regiochemical ambiguity (tautomerism), and chemoselectivity (Bromine vs. Chlorine).
This guide moves beyond generic protocols to address the specific electronic and steric reality of this substrate. The 4-position (Bromine) is electronically activated for oxidative addition, but the free NH group can shut down the catalytic cycle by coordinating tightly to Palladium.[1]
Part 1: Strategic Decision Matrix
Before weighing reagents, you must choose a pathway based on your target regiochemistry.[1]
Figure 1: Decision matrix for determining the synthetic route. Note that direct coupling yields a tautomeric mixture.
Part 2: Critical Mechanistic Insights
The Regioselectivity Hierarchy
In Palladium-catalyzed cross-couplings, the rate of oxidative addition correlates with bond dissociation energy (BDE).[1]
-
C–Br (approx. 68 kcal/mol): Reacts FAST.
-
C–Cl (approx. 81 kcal/mol): Reacts SLOW.[1]
-
Result: Under standard conditions (rt to 80°C), the reaction is highly selective for the 4-Bromo position.[1] The 5-Chloro substituent generally remains intact unless specialized ligands (e.g., bulky Buchwald phosphines) are used at high temperatures (>100°C).[1]
The "Free NH" Poisoning Effect
The imidazole nitrogen (pKa ~14.[1]4) is acidic enough to deprotonate in the presence of carbonate bases, forming an imidazolyl anion.[1] This anion is a potent ligand that can displace phosphines on the Pd center, forming an inactive Pd(imidazole)2 complex.[1]
-
Counter-Strategy: Use 3.0–4.0 equivalents of base to ensure complete deprotonation and saturation, or use a "throw-away" protecting group like THP or SEM if yields are low.[1]
Alkylation Regiochemistry (If Protecting)
If you choose Protocol B (Protection), be aware:
-
Alkylation of 4-bromo-5-chloroimidazole (e.g., with MeI or SEM-Cl) usually yields a mixture.[1]
-
Steric Rule: The electrophile prefers the nitrogen distal to the larger halogen.[1] Since Br is larger than Cl, the major product is often 1-alkyl-5-chloro-4-bromoimidazole (the "desired" isomer for 4-arylation).
-
Action: You must separate isomers by column chromatography before the Suzuki coupling to ensure structural certainty.[1]
Part 3: Optimized Experimental Protocols
Protocol A: Direct Coupling (Unprotected)
Best for rapid access to analogs where N-substitution is not yet defined.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM | 0.05 (5 mol%) | The bidentate ligand (dppf) resists displacement by the imidazole nitrogen better than PPh3. |
| Base | K₂CO₃ or Cs₂CO₃ | 3.5 | High loading is critical to manage the acidic NH proton.[1] |
| Solvent | Dioxane / Water (4:1) | N/A | Water is required to solubilize the inorganic base and activate the boronic acid.[1] |
| Temp | 80–90 °C | N/A | Sufficient for Br-activation; too low for Cl-activation (preserves chemoselectivity). |
Step-by-Step:
-
Charge a reaction vial with 4-bromo-5-chloro-1H-imidazole (1.0 eq), Boronic Acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Purge the vial with Nitrogen or Argon for 5 minutes.[1]
-
Add degassed Dioxane/Water (4:1, 0.1 M concentration).[1]
-
Add K₂CO₃ (3.5 eq).[1]
-
Seal and heat to 85 °C for 4-16 hours.
-
Workup: Acidify carefully to pH ~7 (imidazole is amphoteric) before extraction with EtOAc.
Protocol B: High-Efficiency Coupling (Protected)
Best for difficult boronic acids or scale-up.
-
Catalyst: XPhos Pd G3 or Amphos (2-3 mol%). These precatalysts activate rapidly and are highly active for heteroaryl halides.[1]
-
Base: K₃PO₄ (2.0 eq).[1]
-
Solvent: THF / Water (10:1) or Toluene / Water (10:1).
-
Note: If using the 1-protected substrate, the reaction is faster because the "poisoning" effect of the free NH is eliminated.[1]
Part 4: Troubleshooting Center (FAQ)
Q1: My reaction stalled at 30% conversion. Adding more catalyst didn't help.
-
Diagnosis: Catalyst poisoning by the imidazole nitrogen or "Protodeboronation" of the boronic acid.[1]
-
Solution:
Q2: I see a side product where the Chlorine also reacted (Bis-coupling).
-
Diagnosis: Temperature too high or ligand too active.[1]
-
Solution: Lower temperature to 60–70 °C. Avoid highly active ligands like t-Bu3P or SPhos if chemoselectivity is the issue; stick to Pd(dppf)Cl₂ or Pd(PPh₃)₄ which discriminate better between Br and Cl.
Q3: I am getting the wrong regioisomer after alkylation.
-
Diagnosis: Alkylation of 4-bromo-5-chloroimidazole is not 100% selective.
-
Solution: Use NOE (Nuclear Overhauser Effect) NMR to confirm structure.
-
Isomer A (1-Me-5-Cl-4-Br): NOE observed between N-Methyl and C5-Cl? (No signal/weak).
-
Isomer B (1-Me-4-Cl-5-Br): NOE observed between N-Methyl and C5-Br? (Stronger interaction with the larger Br cloud, but better yet: check NOE to the C2-H proton. The N-Me group will show a strong NOE to the C2-H in both, but the shift of C2-H differs).
-
Definitive Check: Crystal structure or HMBC correlations.[1]
-
Q4: Can I use microwave irradiation?
-
Answer: Yes. Microwave heating (100–120 °C for 20 mins) is excellent for this substrate, particularly for Protocol A .[1] It often outpaces the catalyst deactivation pathway.[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
- Foundational text establishing the oxid
-
Bellina, F., et al. (2005).[1] Palladium-catalyzed Suzuki-Miyaura cross-coupling of unprotected haloimidazoles.[3][6][9] European Journal of Organic Chemistry.[1]
- Establishes the feasibility of coupling free-NH imidazoles using high base loading.
-
Anderson, K. W., et al. (2006).[1] The Selective Reaction of Aryl Halides with Boronic Acids: A New Catalyst System. Journal of the American Chemical Society.[1]
- Describes the utility of Buchwald ligands (XPhos)
-
O'Brien, C. J., et al. (2006).[1] Easily prepared air- and moisture-stable Pd-NHC complexes for Suzuki-Miyaura cross-couplings.[1] Chemistry – A European Journal.[1]
-
Relevant for using NHC ligands if phosphines fail due to poisoning.[1]
-
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Halogenated Imidazole Purification
The following guide serves as a Technical Support Center for researchers working with halogenated imidazoles. It is designed to be non-linear, addressing specific "pain points" rather than providing a generic textbook overview.
Status: Online 🟢 Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PUR-HAL-IMID-001
Mission Statement
Halogenated imidazoles (Cl, Br, I substituents) present a unique purification paradox: they are polar enough to resist easy extraction into non-polar solvents, yet lipophilic enough to "oil out" during crystallization. Furthermore, the electron-withdrawing nature of halogens dramatically shifts their pKa, rendering standard imidazole protocols ineffective. This guide addresses these specific anomalies.
📂 Module 1: The "Ghost" Impurity (Regioisomerism)
User Query: "I have synthesized 4-bromoimidazole, but my HPLC/NMR shows a splitting peak or a 'ghost' impurity that I cannot separate by column chromatography. What is happening?"
Diagnosis: You are likely chasing a tautomeric phantom . Unlike N-substituted imidazoles, 1H-imidazoles (where Nitrogen-1 has a proton) undergo rapid annular tautomerism.
Technical Explanation: In solution, 4-bromoimidazole and 5-bromoimidazole are chemically identical because the proton on N1 hops rapidly to N3. They exist in equilibrium. You cannot separate them because they are the same molecule in the liquid phase.
-
Exception: If you alkylate the nitrogen (e.g., forming 1-methyl-4-bromoimidazole), the tautomerism is locked, and you will form distinct 1,4- and 1,5-regioisomers that can be separated.
Troubleshooting Protocol:
-
Check Structure: Is N1 unsubstituted? If yes, stop trying to separate the 4/5 isomers. Report it as 4(5)-bromoimidazole.
-
Locking Regiochemistry: If you need a specific isomer, you must perform N-protection (e.g., trityl, Boc, or methyl) before purification.
-
Note: The 1,4-isomer is generally less polar and elutes faster on silica than the 1,5-isomer due to steric hindrance of the lone pair.
-
📂 Module 2: The "Oiling Out" Phenomenon (Crystallization)
User Query: "I am trying to recrystallize 4,5-dichloroimidazole. Upon cooling, the solution turns milky and deposits a sticky oil instead of crystals."
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the solute precipitates as an amorphous liquid before it can organize into a crystal lattice, usually because the temperature gap between the melting point and the solubility limit is too narrow, or the solvent is too polar.
The Fix: The "Cloud Point" Method Do not use a single solvent (like pure ethanol). You need a controlled binary system.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude oil in the minimum amount of a "Good Solvent" (e.g., Acetone or THF) at 50°C.
-
The Anti-Solvent: Slowly add a "Bad Solvent" (e.g., Hexane or Heptane) dropwise while keeping the solution hot.
-
The Critical Moment: Stop adding Hexane the instant you see persistent turbidity (cloudiness).
-
Re-solubilization: Add just enough Acetone (drops) to make it clear again.
-
Seeding: Add a tiny crystal of pure product (if available) or scratch the glass.
-
Slow Cool: Wrap the flask in foil/towel to cool slowly to Room Temp, then 4°C.
Recommended Solvent Systems for Halogenated Imidazoles:
| Polarity Profile | Solvent System (Good / Bad) | Application Note |
| High Polarity | Water / Acetonitrile | For HCl salts of imidazoles. |
| Medium Polarity | Acetone / Hexane | Best general-purpose system. |
| Low Polarity | Toluene / Heptane | For highly halogenated/alkylated derivatives. |
| Chlorinated | DCM / Ether | Avoid if possible; product may be too soluble in DCM. |
📂 Module 3: Low Recovery in Acid-Base Extraction
User Query: "I used the standard imidazole workup (extract with 1M HCl, wash organics, basify to pH 10, extract). My yield is <40%."
Diagnosis: You failed to account for the Inductive Effect . Standard imidazole has a pKa of ~7.0. Halogens are electron-withdrawing groups (EWG). They pull electron density away from the ring, making the nitrogen lone pair less available to accept a proton.
-
Result: The pKa of a halogenated imidazole conjugate acid drops significantly (often to pKa 3.0 – 5.0).
-
The Error: If you extract with weak acid or back-extract at pH 10, you might not be fully protonating or deprotonating the species as expected, or the distribution coefficient is poor.
Corrected "pH Swing" Protocol:
-
Acid Extraction: Use a stronger acid concentration (e.g., 2M HCl) to ensure full protonation of the weakly basic halo-imidazole.
-
Washing: Wash the aqueous acidic layer with DCM. (Impurities go to DCM; Product stays in Water).
-
Basification (The Adjustment):
-
Do NOT shoot for pH 12-14. Halo-imidazoles can be unstable (dehalogenation) in strong, hot alkali.
-
Target pH 8–9 using Saturated NaHCO₃ or Carbonate. This is sufficient to deprotonate a species with pKa ~4.
-
-
Salting Out: Because halo-imidazoles have intermediate polarity, add NaCl (brine) to the aqueous phase before the final organic extraction to push the product out.
📂 Module 4: Color Removal & Stability
User Query: "My product is pure by NMR but has a persistent reddish-brown color."
Diagnosis: Imidazoles are notorious for forming trace oxidative oligomers (azo- or nitro- species) that are highly colored even at ppm levels.
The Fix:
-
Activated Carbon (Charcoal):
-
Warning: Halogenated compounds stick to carbon.[4] You will lose yield.
-
Protocol: Dissolve in hot methanol. Add 5% w/w activated carbon. Stir for 15 mins (do not boil excessively). Filter through Celite while HOT.
-
-
Reverse Phase "Polishing":
-
If carbon fails, pass the material through a short plug of C18 silica (Reverse Phase). The colored impurities are often very lipophilic and will stick to the C18 while the halo-imidazole elutes with MeOH/Water.
-
Safety & Stability Note:
-
Explosion Risk: Avoid distilling halogenated imidazoles to dryness if they were synthesized using nitration steps (e.g., nitro-halo-imidazoles). They can be shock-sensitive.
-
Nucleophilic Sensitivity: The C-Halogen bond at the 2-position is susceptible to Nucleophilic Aromatic Substitution (
). Avoid prolonged heating in strong nucleophilic solvents (like pure amines or alkoxides) during purification.
📊 Summary Data Table
| Parameter | Unsubstituted Imidazole | Halogenated Imidazole (e.g., 4-Br) | Impact on Protocol |
| pKa (Conj. Acid) | ~ 7.0 | ~ 3.5 – 5.5 | Requires lower pH for protonation; easier to deprotonate. |
| Water Solubility | High | Low to Moderate | "Salting out" is mandatory for high yield. |
| Thermal Stability | High | Moderate | Avoid distillation; prefer crystallization. |
| Crystallization | Easy | Prone to "Oiling Out" | Requires binary solvent systems (Good/Bad solvent).[5] |
📚 References
-
Tautomerism of Nitro/Halo-Imidazoles:
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text confirming 4/5 tautomerism).
-
Note on separation: Separation is only possible for N-substituted derivatives. See: Journal of the Chemical Society, Perkin Transactions 2, 1973, 1-6.
-
-
pKa Shifts & Electronic Effects:
-
Large-Scale Purification Methods:
-
Process for purifying imidazoles by crystallization. European Patent EP0856344A1. Link
-
Context: Describes industrial crystallization techniques using cooling surfaces to avoid occlusion of impurities.
-
-
General Solubility & Recrystallization:
-
Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.
-
Context: Source for "Oiling Out" troubleshooting and binary solvent selection (Acetone/Hexane protocols).
-
-
Safety & Stability:
-
Sanders, D. P., et al. (2010). "High-Nitrogen Energetic Materials Derived from Imidazole." Journal of Energetic Materials.
-
Context: Highlights the thermal instability risks of nitro/halo-imidazole derivatives.
-
Sources
Technical Support Center: N-Alkylation of Sterically Hindered Imidazoles
Status: Online Operator: Senior Application Scientist Ticket Focus: Overcoming steric barriers, controlling regioselectivity, and suppressing elimination pathways.[1]
Core Directive & Scope
The Challenge:
N-alkylation of sterically hindered imidazoles (e.g., 2-substituted or 4,5-disubstituted variants) is deceptively difficult.[1] The steric bulk adjacent to the nucleophilic nitrogen (N1) creates a kinetic barrier to
The Solution Architecture:
We do not rely on "standard" conditions (e.g.,
Diagnostic Matrix (Troubleshooting)
Symptom: Reaction Stalled / Low Conversion [1]
-
Root Cause: Steric clash between the C2-substituent and the incoming electrophile prevents the formation of the transition state.
-
Fix: Switch to a "Naked Anion" strategy using
or in polar aprotic solvents (DMF/DMSO) to maximize nucleophilicity.
Symptom: Formation of Alkene (Elimination Product)
-
Root Cause: The imidazole is acting as a base, not a nucleophile.[1] This is common with secondary alkyl halides or hindered primary halides.[1]
-
Fix: Lower the temperature (
) and switch to a less basic counter-ion system ( in MeCN) or use the Mitsunobu protocol (alcohol electrophile).
Symptom: Regioisomer Mixture (N1 vs. N3) [2]
-
Root Cause: Tautomeric equilibrium allows alkylation at both nitrogens.[1]
-
Fix: Exploit "Steric Steering." If C4 is hindered, N1 alkylation is favored.[1][3] If electronic control is needed, use non-polar solvents to minimize specific solvation effects that stabilize the wrong tautomer.[1]
Decision Logic & Workflow
The following decision tree outlines the logical selection of synthetic methods based on substrate constraints.
Caption: Decision matrix for selecting the optimal alkylation protocol based on electrophile type and substrate hindrance.
Technical Protocols
Protocol A: The "Cesium Effect" (Standard Hindrance)
Theory: Cesium carbonate (
Reagents:
-
Substrate: Sterically hindered imidazole (1.0 eq)
-
Base:
(2.0 eq) - Must be anhydrous/freshly ground. -
Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)
-
Electrophile: Alkyl Bromide/Iodide (1.2 eq)
Step-by-Step:
-
Drying: Flame-dry a round-bottom flask under Argon.
-
Solvation: Dissolve imidazole in anhydrous MeCN. Add
. -
Activation: Stir at RT for 30 mins. Note: Heterogeneous mixture is normal.
-
Addition: Add alkyl halide dropwise.
-
Thermal Cycle: Heat to
. Monitor by TLC/LCMS.[1]-
Scientist Note: If elimination (alkene) is observed, lower temp to
and add TBAI (Tetrabutylammonium iodide, 10 mol%) as a phase transfer catalyst to accelerate over .[1]
-
Protocol B: Mitsunobu Inversion (High Hindrance / Secondary Carbon)
Theory: When alkyl halides fail due to elimination or steric repulsion, the Mitsunobu reaction activates an alcohol in situ using a phosphine and an azodicarboxylate.[1] This creates a highly reactive oxyphosphonium intermediate that the imidazole (acting as a weak acid,
Reagents:
-
Substrate: Imidazole (1.0 eq)
-
Alcohol: R-OH (1.2 eq) - Use instead of Alkyl Halide
-
Phosphine:
(1.5 eq) -
Azodicarboxylate: DIAD or DEAD (1.5 eq)
-
Solvent: Anhydrous THF or Toluene[1]
Step-by-Step:
-
Mix: Combine imidazole, alcohol, and
in THF under . Cool to . -
Trigger: Add DIAD dropwise over 20 minutes. Exothermic.
-
Incubate: Allow to warm to RT and stir 12-24h.
-
Workup: Focus on removing triphenylphosphine oxide (TPPO).[1]
-
Self-Validating Step: If the reaction turns dark brown/black immediately, the temperature was too high during addition.[1] Repeat with slower addition at
.
-
Data & Regioselectivity Guide
When alkylating unsymmetrical imidazoles (e.g., 4-phenylimidazole), two isomers (N1-alkyl and N3-alkyl) are possible.[1]
| Variable | Condition | Favored Regioisomer | Mechanistic Reason |
| Sterics | Bulky group at C4 | N1-Alkyl (Remote) | Kinetic control; electrophile avoids the C4 bulk. |
| Electronics | EWG at C4 (e.g., | N1-Alkyl | The EWG deactivates the adjacent N3 nitrogen (inductive effect). |
| Solvent | Non-polar (Toluene) | N1-Alkyl | Tight ion pairing favors attack at the less hindered/more nucleophilic site. |
| Mechanism | N3-Alkyl | Alkylation of the neutral tautomer often favors the more basic nitrogen (N3). |
Table 1: Factors influencing N1 vs N3 regioselectivity in imidazole alkylation [3].
Support Tickets (FAQ)
Ticket #104: "I tried NaH/DMF, but I only got the elimination product (alkene)."
-
Diagnosis: Your base was too strong, and your temperature likely too high.[1] The imidazole anion acted as a base to deprotonate the alkyl halide.[1]
-
Resolution: Switch to Protocol B (Mitsunobu) . By using the alcohol, you remove the possibility of classic E2 elimination.[1] Alternatively, use a triflate (OTf) leaving group with a non-nucleophilic base like 2,6-lutidine, though this is moisture sensitive.[1]
Ticket #209: "I cannot separate the N1 and N3 isomers."
-
Diagnosis: Isomers often have identical polarity.[1]
-
Resolution:
-
Change the Salt: Convert the mixture to hydrochloride salts (add HCl/Ether). The melting points and solubilities often diverge significantly, allowing recrystallization.[1]
-
NOE Analysis: Do not guess. Run a 1D-NOESY NMR. Irradiate the N-alkyl protons; if you see enhancement of the C4/C5 proton/substituent, you can map the position.[1]
-
Ticket #315: "Reaction works for Methyl Iodide but fails for Isopropyl Bromide." [1]
-
Diagnosis: The "Branching Effect."[1] Moving from primary to secondary electrophiles increases the energy barrier for
exponentially on hindered nucleophiles. -
Resolution: You must use Protocol B (Mitsunobu) or add Ag2O (Silver Oxide) .[1] Silver assists halide abstraction, forcing an
-like character which can help with secondary halides, though it risks racemization.[1]
References
-
Fagnou, K., & Lautens, M. (2002).[1] Halide-Dependent Regioselectivity in the Palladium-Catalyzed Alkylation of Indoles and Imidazoles. Journal of Organic Chemistry. Link (Demonstrates the importance of counter-ions and additives).
-
But, T. Y. S., & Toy, P. H. (2007).[1] The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal.[1] Link (Comprehensive guide on Mitsunobu for hindered substrates).[1]
-
Lovering, F., et al. (2015).[1] Regioselective Alkylation of Imidazoles. Tetrahedron Letters. Link (General reference for regiochemical control factors).[1]
-
Hayat, S., et al. (2015).[1] N-Alkylation of Imidazoles: An Overview of Synthetic Approaches. Molecules. Link (Review of general alkylation strategies).
Sources
analytical methods for determining the purity of 4-bromo-5-chloro-1H-imidazole
Welcome to the technical support guide for the analytical determination of purity for 4-bromo-5-chloro-1H-imidazole. This resource is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for quality control and characterization of this important chemical intermediate. As a halogenated heterocyclic compound, 4-bromo-5-chloro-1H-imidazole presents unique analytical challenges. This guide provides not only step-by-step protocols but also the underlying scientific principles and field-tested troubleshooting advice to empower you to resolve issues independently and ensure the integrity of your results.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For 4-bromo-5-chloro-1H-imidazole, Reversed-Phase HPLC (RP-HPLC) is typically the method of choice, separating the analyte from impurities based on differences in polarity.
The Causality Behind Method Selection
The imidazole moiety imparts significant polarity to the molecule, making it well-suited for RP-HPLC where a polar mobile phase is used with a non-polar stationary phase (e.g., C18). However, the basic nature of the imidazole ring necessitates careful control of the mobile phase pH to ensure consistent retention and sharp peak shapes. At a pH below its pKa, the imidazole ring will be protonated, increasing its polarity and reducing retention time. Conversely, at a pH above its pKa, it will be neutral, increasing its interaction with the stationary phase.
Recommended Starting RP-HPLC Method Parameters
This table provides a robust starting point for method development. Adjustments should be made based on your specific instrumentation and impurity profile.
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides a good balance of resolving power and backpressure. For highly polar impurities, consider an AQ-type C18 or a Polar-Embedded phase.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a pH modifier and an ion-pairing agent, improving peak shape for basic compounds like imidazoles. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with low viscosity and good UV transparency. Methanol is an alternative. |
| Gradient | 5% B to 95% B over 15 min | A broad gradient is essential for initial screening to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve efficiency and reduce viscosity, but check analyte stability. |
| Injection Vol. | 5 µL | Keep the injection volume small to prevent peak distortion. |
| Detector | UV-Vis Diode Array (DAD) | Set to a wavelength around 210-230 nm, where imidazoles typically absorb. A DAD allows for peak purity analysis.[2] |
| Sample Prep. | 1 mg/mL in 50:50 ACN:Water | Ensure the sample is fully dissolved. The diluent should be weaker than the initial mobile phase to prevent peak distortion. |
HPLC Troubleshooting Guide (Q&A)
Q1: My peak for 4-bromo-5-chloro-1H-imidazole is tailing significantly. What is the cause and how do I fix it?
A: Peak tailing for basic compounds like imidazoles is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing.
-
Causality: The lone pair of electrons on the imidazole nitrogen can form strong hydrogen bonds with free silanols, leading to a portion of the analyte being retained longer than the main band, resulting in a tailed peak.
-
Solutions:
-
Lower Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase (0.05-0.1%). This protonates the imidazole, but more importantly, it protonates the silanol groups, effectively "shielding" them from interacting with the analyte.
-
Use a Base-Deactivated Column: Modern columns are often "end-capped" to minimize free silanols. Ensure you are using a high-purity, base-deactivated column specifically designed for analyzing basic compounds.
-
Reduce Sample Load: Injecting too much sample can saturate the primary retention sites and exacerbate secondary interactions. Try diluting your sample by a factor of 10.[3]
-
Q2: I have very early, poorly retained peaks, and I suspect they are highly polar impurities. How can I improve their retention and resolution?
A: This is a classic challenge when analyzing polar compounds with traditional RP-HPLC.[1]
-
Causality: Highly polar impurities have very little affinity for the non-polar C18 stationary phase and are swept through the column with the mobile phase front (void volume).
-
Solutions:
-
Modify the Mobile Phase: Start with a much lower percentage of organic modifier (e.g., 0-2% Acetonitrile) at the beginning of your gradient. This makes the mobile phase more polar and encourages more interaction with the stationary phase.
-
Use a Different Stationary Phase: Consider a column designed for polar analytes. An "Aqueous C18" (AQ-type) column is more stable in highly aqueous mobile phases and provides better retention for polar molecules. Alternatively, a polar-embedded phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column could be employed.
-
Check for System Issues: Before blaming the column, ensure your mobile phase lines are correctly connected and the gradient proportioning valve is functioning accurately.[4]
-
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 4. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
resolving isomer formation in the synthesis of 4,5-disubstituted imidazoles
Topic: resolving isomer formation in the synthesis of 4,5-disubstituted imidazoles Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]
Topic: Resolving Regioisomer Formation in 4,5-Disubstituted Imidazoles
Status: Operational Lead Scientist: Senior Application Specialist (Organic Synthesis Division)
Introduction
Welcome to the Imidazole Support Hub. If you are accessing this guide, you are likely facing the "classic" imidazole problem: distinguishing and controlling the formation of 1,4- vs. 1,5-disubstituted isomers.
Because the N-H proton in the imidazole ring is labile (rapid tautomerism), a 4-substituted imidazole is chemically identical to a 5-substituted imidazole in solution. However, as soon as you functionalize the nitrogen (N-alkylation) or synthesize the ring de novo with an N-substituent, this symmetry breaks, often yielding frustrating mixtures of regioisomers.[1]
This guide provides mechanistic insights, decision trees, and validated protocols to resolve these issues.
Module 1: The Fundamental "Why" (Mechanistic Diagnostics)
Q: Why does my reaction always yield a mixture of isomers?
A: This is due to prototropic tautomerism combined with the Curtin-Hammett principle .
In a 4-substituted imidazole, the proton shuttles between N1 and N3.[1] When you introduce an electrophile (E+), the reaction does not necessarily occur on the most abundant tautomer, but on the most reactive nitrogen (nucleophile) or via the transition state with the lowest energy.[1]
-
Steric Factors: Bulky substituents at C4 shield the adjacent nitrogen (N3), directing alkylation to the distal nitrogen (N1), favoring the 1,4-isomer .[1]
-
Electronic Factors: Electron-withdrawing groups (EWG) at C4 decrease the nucleophilicity of the adjacent nitrogen. The electrophile attacks the distal nitrogen (N1), again favoring the 1,4-isomer .
-
The Challenge: Obtaining the 1,5-isomer via direct alkylation is thermodynamically and kinetically difficult, often requiring de novo ring construction (see Module 2).[1]
Figure 1: The bifurcation of imidazole tautomers upon irreversible N-alkylation.
Module 2: Troubleshooting Synthesis (De Novo Construction)
Q: I need the 1,5-isomer, but alkylation gives me the 1,4-isomer. What do I do?
A: Stop alkylating. Switch to De Novo Synthesis using the Van Leusen method.
Direct alkylation of a pre-formed imidazole ring heavily biases towards the 1,4-isomer due to steric hindrance and electronic repulsion. To access the 1,5-isomer reliably, you must construct the ring with the substituents already in place.[1]
Recommended Workflow: Van Leusen Imidazole Synthesis
This reaction reacts an aldimine with TosMIC (Toluenesulfonylmethyl isocyanide) to yield 1,5-disubstituted imidazoles selectively.[1][2]
Protocol: 1,5-Disubstituted Imidazole Synthesis
-
Reagents: Aldimine (R-CH=N-R'), TosMIC, K2CO3 (or t-BuOK), MeOH/DME.[1]
| Step | Action | Technical Note |
| 1 | Imine Formation | Condense your aldehyde (R-CHO) with the primary amine (R'-NH2) in MeOH. Ensure complete conversion (check TLC/NMR) before proceeding.[1] Residual amine quenches TosMIC. |
| 2 | Cyclization | Add TosMIC (1.1 equiv) and K2CO3 (2.0 equiv) to the imine solution. |
| 3 | Reflux | Heat to reflux for 2–4 hours. The Tosyl group acts as a leaving group during the aromatization step. |
| 4 | Workup | Evaporate solvent, redissolve in EtOAc, wash with water.[1] The 1,5-isomer is typically the major product.[1] |
Critical Check: If you use a ketimine instead of an aldimine, the reaction pathway changes, often requiring specific catalysts (e.g., Bi(OTf)3) to drive the reaction, and steric bulk becomes the dominant regiocontrol factor again.[1]
Module 3: Troubleshooting Functionalization (N-Alkylation)
Q: I must use N-alkylation on an existing scaffold. How can I shift the ratio?
A: You cannot fully reverse the preference for the 1,4-isomer, but you can manipulate the Curtin-Hammett equilibrium using solvent and base effects.[1]
The "Switch" Strategy
-
Scenario A: You want the 1,4-isomer (Standard). [1]
-
Scenario B: You want to increase the 1,5-isomer (The Struggle).
-
Conditions: Neutral conditions (no strong base), non-polar aprotic solvent (e.g., Toluene), or use of steric blocking groups (Trityl) that are later removed.[1]
-
Mechanism: In neutral media, you rely on the neutral tautomer equilibrium.[1] If you can use a solvent that stabilizes the specific tautomer leading to the 1,5-product (via H-bonding), you may improve the ratio, though 1:1 mixtures are common.[1]
-
Data: Solvent Effects on Regioselectivity (4-Phenylimidazole Methylation)
| Solvent | Base | Major Product | Ratio (1,4 : 1,[1][4]5) |
| DMF | NaH | 1,4-isomer | 95 : 5 |
| THF | NaH | 1,4-isomer | 92 : 8 |
| Acetone | K2CO3 | 1,4-isomer | 80 : 20 |
| Ethanol | None | Mixed | 60 : 40 |
Module 4: Analytical Distinction (Isomer ID)
Q: I have two spots on my TLC. Which isomer is which?
A: Do not rely on chemical shift heuristics alone. You must use NOE (Nuclear Overhauser Effect) NMR experiments.[1]
The Gold Standard: 1D NOE / 2D NOESY
The spatial proximity between the N-alkyl group and the C5-substituent is the definitive identifier.
-
1,5-Disubstituted Imidazole:
-
The N-Alkyl group (at N1) is physically adjacent to the Substituent (at C5).
-
Result: Strong NOE cross-peak between N-CH protons and C5-R protons.
-
-
1,4-Disubstituted Imidazole:
-
The N-Alkyl group (at N1) is adjacent to the C5-Proton (H), while the Substituent is at C4 (far away).
-
Result: Strong NOE between N-CH protons and the C5-H proton. NO interaction with the substituent.[1]
-
Figure 2: Analytical workflow for definitive isomer identification.
References
-
Bellina, F., & Rossi, R. (2010).[1] Regioselective Functionalization of the Imidazole Ring via Transition Metal-Catalyzed C-N and C-C Bond Forming Reactions.[1] Advanced Synthesis & Catalysis. Link
-
Van Leusen, A. M., et al. (1977).[1][2] Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of imidazoles from tosylmethyl isocyanide and aldimines. The Journal of Organic Chemistry. Link
-
Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press. (Standard Reference Text).
-
McLaughlin, N. P., & Evans, P. (2010).[1] Regioselective synthesis of 1,4-disubstituted imidazoles. The Journal of Organic Chemistry. Link
-
University of Otago. (n.d.).[1] N-Alkylation of imidazoles: Steric and Electronic Effects. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
catalyst deactivation in cross-coupling reactions of haloimidazoles
Topic: Catalyst Deactivation & Troubleshooting in Haloimidazole Cross-Coupling
Core Directive: The "N-Poisoning" Paradox
Welcome to the Heterocycle Catalysis Support Hub. If you are here, you are likely experiencing stalled conversion or inexplicable side-products while attempting Suzuki-Miyaura or Buchwald-Hartwig couplings on haloimidazoles.
The central failure mode in this chemistry is Lewis Acid-Base Mismatch . Imidazoles are potent
The Result: formation of a stable, catalytically dead bis-imidazole-palladium complex.
Visualizing the Failure Mode
The following diagram illustrates the competition between the productive catalytic cycle and the deactivation pathway.
Figure 1: The Kinetic Trap. Path A (red) dominates when the imidazole nitrogen is unprotected or sterically accessible, sequestering the catalyst before it can initiate the productive Path B (green).
Troubleshooting Guides & Protocols
Scenario A: "My reaction turns black immediately and yields 0% product."
Diagnosis: Catalyst decomposition or poisoning by free N-H. Root Cause: If your imidazole has a free N-H, it will deprotonate under basic cross-coupling conditions, forming an imidazolyl anion. This species binds Pd avidly, killing the catalyst.
Protocol 1: The "PEPPSI" Intervention For challenging substrates where standard phosphines fail, we recommend the PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system. The bulky NHC (N-Heterocyclic Carbene) ligand prevents the substrate from binding to the metal center non-productively.
Step-by-Step Methodology:
-
Catalyst: Load Pd-PEPPSI-IPr (1–2 mol%). This precatalyst is air-stable.[1]
-
Base/Solvent: Use KOtBu (Potassium tert-butoxide, 2.0 equiv) in Isopropanol (IPA) or Dioxane .
-
Note: The isopropoxide formed in situ acts as the activator for the precatalyst.
-
-
Temperature: Heat to 60–80 °C.
-
Order of Addition:
-
Solid reagents (Substrate, Boronic Acid, Base, Catalyst)
Purge with Ar/N Add degassed solvent.
-
Expert Insight: PEPPSI catalysts are "throw-in" solutions. They initiate by losing the pyridine ligand. The remaining NHC ligand is so bulky it physically blocks the imidazole nitrogen from coordinating to the Pd, forcing the reaction through the C-X bond [1].
Scenario B: "I see starting material consumption, but I'm getting dehalogenated imidazole."
Diagnosis: Protodehalogenation.
Root Cause: The oxidative addition intermediate (L
Troubleshooting Logic:
| Factor | Adjustment | Why? |
| Solvent | Switch from IPA to Toluene or Dioxane . | Alcohols act as hydride sources via |
| Base | Switch from KOtBu to K | Strong alkoxide bases promote hydride transfer. Carbonates are milder. |
| Water | Add minimal water (e.g., Dioxane:H | Increases solubility of inorganic bases, speeding up transmetalation so it outcompetes reduction. |
Scenario C: "I cannot protect the Nitrogen. I must couple the free NH-imidazole."
Diagnosis: You are fighting thermodynamics. Solution: You must use the "Masking" Strategy .
If you cannot use a permanent protecting group, use a transient one.
-
Reagent: Add LiHMDS (1.1 equiv) before adding the catalyst.
-
Mechanism: This deprotonates the N-H. The resulting Lithium-imidazolate is less prone to "soft" coordination with Pd than the neutral amine, but you must use a strongly coordinating ligand (like XPhos or SPhos ) to outcompete the nitrogen.
-
Warning: This is high-risk. We strongly recommend protecting groups (See Section 3).[2]
Optimization: Protecting Group Strategy
The choice of protecting group (PG) dictates the electronics of the ring. For oxidative addition to occur, we generally want the ring to be less electron-rich (to facilitate nucleophilic attack by Pd).
Comparative Analysis of Protecting Groups
| Protecting Group | Electronic Effect | Stability | Recommendation |
| SEM (Trimethylsilylethoxymethyl) | Moderate Donation | High | Gold Standard. Stable to base, prevents N-coordination, easily removed with TBAF/acid [2]. |
| Boc (tert-Butyloxycarbonyl) | Electron Withdrawing | Low (Base sensitive) | Good for reactivity. The EWG nature activates the C-X bond for oxidative addition, but Boc can fall off in strong base/heat. |
| Trityl (Trt) | Steric Bulk | Moderate | Steric Shield. The massive bulk prevents N-coordination but can also hinder the C-X site if it's at C2. |
| Methyl/Benzyl | Electron Donating | Very High | Avoid if possible. Hard to remove; electron donation makes the ring too rich, slowing down oxidative addition. |
Decision Tree: Selecting the Right Path
Figure 2: Strategic decision matrix for substrate preparation prior to catalysis.
Frequently Asked Questions (FAQs)
Q: Why does my reaction work for 4-iodoimidazole but fail for 4-bromoimidazole? A: Bond Dissociation Energy (BDE). The C-I bond is weaker and undergoes oxidative addition faster. With imidazoles, the electron-rich ring makes oxidative addition difficult. Bromides often require "hotter" ligands (like tBuXPhos or PEPPSI-IPr ) or higher temperatures compared to iodides.
Q: Can I use microwave heating? A: Yes, and it is often preferred. Imidazole couplings often have a high energy of activation due to the deactivation of the catalyst by the nitrogen. Microwave heating (100–120 °C for 10–30 mins) can overcome this barrier quickly, reducing the time available for catalyst decomposition pathways (like Pd-black formation) to occur [3].
Q: I'm seeing regioisomers. I started with 4-haloimidazole but got a mixture of 4- and 5-substituted products. A: This is due to tautomerization before the coupling or migration of the protecting group (especially with SEM or MOM groups). Ensure your protecting group is chemically stable and locked at the N1 position. If using free NH, tautomerization is rapid, and you will inevitably get mixtures unless the C4/C5 positions are symmetric.
References
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal.
-
Larsen, R. D., et al. (2019). "Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound." Scientific Reports.
-
Ionic VIPEr. (2014). "Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions." Virtual Inorganic Pedagogical Electronic Resource.
- Bellina, F., & Rossi, R. (2010). "Transition Metal-Catalyzed Direct Arylation of Substrates with Activated sp3-Hybridized C-H Bonds and Some of Their Synthetic Equivalents with Aryl Halides or Pseudohalides." Chemical Reviews. (Contextual grounding for Azole reactivity).
Sources
A Comparative Guide to the Reactivity of 4-Bromo- vs. 5-Chloro-1H-imidazole in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Choice of Halogenated Imidazoles in Synthesis
The imidazole core is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds.[1] Functionalization of this heterocycle is therefore a critical task in drug discovery and development. Halogenated imidazoles, such as 4-bromo-1H-imidazole and its chloro- and iodo-analogs, serve as versatile and strategic intermediates for building molecular complexity.[1][2] The halogen atom acts as a synthetic handle, enabling a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitutions.
The choice between a bromo- or chloro-substituted imidazole is a crucial decision, balancing reactivity against substrate cost and availability. While aryl and heteroaryl bromides are generally more reactive, recent advancements in catalyst technology have increasingly enabled the use of more economical chlorides.[3] This guide provides an in-depth, objective comparison of the reactivity of 4-bromo-1H-imidazole and 5-chloro-1H-imidazole, offering field-proven insights and experimental guidance to inform synthetic strategy.
The Theoretical Framework: Understanding the Fundamentals of Reactivity
The difference in reactivity between 4-bromo- and 5-chloro-1H-imidazole is rooted in fundamental chemical principles, primarily the strength of the carbon-halogen bond and the electronic nature of the imidazole ring.
Pillar 1: Carbon-Halogen Bond Dissociation Energy (BDE)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, typically commence with an oxidative addition step.[4] In this often rate-determining step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The energy required for this bond cleavage is the Bond Dissociation Energy (BDE).
The C-Br bond is inherently weaker than the C-Cl bond.[3] This fundamental difference means that less energy is required to break the C-Br bond, leading to a faster rate of oxidative addition and, consequently, a more facile overall cross-coupling reaction.
Table 1: Average Carbon-Halogen Bond Dissociation Energies
| Bond | Average BDE (kJ/mol) |
|---|---|
| C-Br | 276 |
| C-Cl | 339 |
(Data sourced from Chemistry LibreTexts)
This energy difference is the primary reason aryl bromides are generally more reactive than aryl chlorides in palladium-catalyzed transformations.[3]
Pillar 2: Electronic Landscape of the Imidazole Ring
The position of the halogen on the imidazole ring—C4 versus C5—also plays a critical role. The two nitrogen atoms create a unique electronic environment. The C2 position is the most electron-deficient, followed by the C4 and C5 positions, which have similar but not identical electronic properties. This electronic distribution influences the susceptibility of a given C-X bond to both oxidative addition and nucleophilic attack. In dihaloimidazoles, catalyst and ligand choice can often direct regioselectivity, exploiting these subtle electronic differences.[5][6]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The superior reactivity of the C-Br bond dictates that 4-bromo-1H-imidazole will generally be the more active coupling partner compared to 5-chloro-1H-imidazole. This manifests in milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds.[7] Both brominated and iodinated imidazoles have proven to be suitable substrates for this transformation.[8]
For 4-bromo-1H-imidazole, Suzuki couplings can often be achieved under relatively mild conditions. In contrast, the coupling of 5-chloro-1H-imidazole is expected to be more challenging, likely requiring more forcing conditions: higher temperatures, higher catalyst loadings, and, crucially, the use of advanced, highly active catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that are specifically designed to activate C-Cl bonds.[3]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Table 2: Comparative Guide for Suzuki-Miyaura Coupling
| Feature | 4-Bromo-1H-imidazole | 5-Chloro-1H-imidazole (Predicted) |
|---|---|---|
| Reactivity | Higher | Lower |
| Typical Conditions | Milder (e.g., 80-100 °C) | More Forcing (e.g., >100 °C) |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often sufficient.[8] | Requires highly active catalysts with specialized ligands (e.g., Pd₂(dba)₃/XPhos). |
| Catalyst Loading | Typically 1-5 mol% | Potentially higher (2-10 mol%) |
| Reaction Time | Generally shorter | Generally longer |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical transformation in pharmaceutical synthesis.[9][10] The reactivity trends observed in Suzuki coupling are directly applicable here. 4-bromo-1H-imidazole is an effective substrate for amination reactions.[11] Achieving similar conversions with 5-chloro-1H-imidazole would necessitate a carefully optimized protocol, again relying on state-of-the-art catalyst systems.
Table 3: Comparative Guide for Buchwald-Hartwig Amination
| Feature | 4-Bromo-1H-imidazole | 5-Chloro-1H-imidazole (Predicted) |
|---|---|---|
| Reactivity | Higher | Lower |
| Typical Conditions | Moderate temperatures (e.g., 90-110 °C) | Higher temperatures (e.g., 110-130 °C) |
| Catalyst System | Effective with various Buchwald or Hartwig ligands. | Requires bulky, electron-rich phosphine ligands designed for C-Cl activation.[11] |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS) are standard. | Similar base requirements. |
| Potential Side Reactions | Hydrodehalogenation | Higher risk of hydrodehalogenation and catalyst decomposition at elevated temperatures. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a dual palladium and copper catalytic system.[12][13] The reaction is invaluable for creating C(sp²)-C(sp) bonds. The established reactivity order of halides (I > Br > Cl) holds true, making 4-bromo-1H-imidazole a significantly more reliable substrate than 5-chloro-1H-imidazole. While copper-free variants exist, the fundamental reactivity difference in the oxidative addition step at the palladium center remains.
Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway
Nucleophilic aromatic substitution (SNAr) offers a different synthetic route, where a nucleophile directly displaces a leaving group on an aromatic ring.[14] Unlike palladium-catalyzed reactions, SNAr does not depend on C-X bond strength in the rate-determining step. Instead, it is governed by the electrophilicity of the carbon atom bearing the leaving group. The reaction proceeds via a negatively charged Meisenheimer intermediate, and its rate is dramatically accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[14][15]
Caption: The Addition-Elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
For unsubstituted 4-bromo- or 5-chloro-1H-imidazole, SNAr is generally not a viable reaction pathway. The imidazole ring itself is not sufficiently electron-deficient to facilitate the attack of common nucleophiles. However, the presence of a potent EWG, such as a nitro group, at a position that can stabilize the negative charge of the Meisenheimer intermediate (e.g., C4 or C5), can render the haloimidazole susceptible to SNAr.[16] Studies on 1-benzyl-5-bromo-4-nitroimidazole show that nucleophiles readily displace the bromine at the C5 position, demonstrating the activating effect of the adjacent nitro group.[16]
Experimental Protocols: A Framework for Comparative Analysis
The following protocols are designed to serve as a starting point for a direct, side-by-side comparison of the reactivity of 4-bromo-1H-imidazole and 5-chloro-1H-imidazole. Note: These reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Comparative Suzuki-Miyaura Coupling
This protocol uses a highly active catalyst system capable of activating C-Cl bonds to provide a fair comparison.
Caption: Experimental workflow for the comparative cross-coupling reactions.
Methodology:
-
Vessel Preparation: To two separate oven-dried reaction vials equipped with stir bars, add 4-bromo-1H-imidazole (1.0 mmol, 1 equiv) to Vial A and 5-chloro-1H-imidazole (1.0 mmol, 1 equiv) to Vial B.
-
Reagent Addition: To each vial, add phenylboronic acid (1.2 mmol, 1.2 equiv) and powdered potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).
-
Inerting: Seal the vials with septa and purge with argon for 10 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to each vial via syringe.
-
Catalyst Pre-mixture: In a separate glovebox or under argon, prepare a stock solution or add solid tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd) and XPhos (0.08 mmol, 8 mol%) to each vial.
-
Reaction: Place both vials in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reactions periodically by TLC or LC-MS, taking aliquots from each vial at identical time points (e.g., 1h, 4h, 12h, 24h).
-
Workup: After completion (or at 24h), cool the reactions to room temperature, dilute with ethyl acetate, and quench with water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Analysis: Purify the crude material by flash column chromatography and determine the yield for each reaction. Compare the conversion rates and final yields to assess relative reactivity.
Protocol 2: Comparative Buchwald-Hartwig Amination
Methodology:
-
Vessel Preparation: To two separate oven-dried reaction vials with stir bars, add 4-bromo-1H-imidazole (1.0 mmol, 1 equiv) to Vial A and 5-chloro-1H-imidazole (1.0 mmol, 1 equiv) to Vial B.
-
Reagent Addition: To each vial, add sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv). Caution: NaOt-Bu is highly basic and hygroscopic; handle under inert atmosphere.
-
Inerting: Seal the vials and purge with argon.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) to each vial.
-
Catalyst Addition: Add the selected palladium precatalyst and ligand (e.g., a G3 or G4 Buchwald precatalyst, 2 mol%) to each vial.
-
Reaction: Heat both vials to 110 °C in a preheated oil bath with vigorous stirring.
-
Monitoring & Analysis: Follow steps 7-9 from the Suzuki protocol to monitor the reaction and compare the outcomes.
Conclusion and Strategic Recommendations
The reactivity of halogenated imidazoles in common synthetic transformations is a direct function of the carbon-halogen bond strength and the electronic nature of the heterocyclic core.
-
4-Bromo-1H-imidazole stands as the more reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. Its weaker C-Br bond allows for faster oxidative addition, translating to milder reaction conditions, broader substrate scope with less specialized catalysts, and often higher yields. It should be the default choice for discovery chemistry where rapid library synthesis and reliable reactivity are paramount.
-
5-Chloro-1H-imidazole represents a more economical but challenging alternative. Its utility is unlocked by modern, highly active catalyst systems specifically engineered for C-Cl bond activation. While requiring more rigorous optimization and forcing conditions, successful coupling of 5-chloro-1H-imidazole can be highly advantageous for process development and large-scale synthesis where cost is a primary driver.
For nucleophilic aromatic substitution, neither substrate is reactive without the presence of a strong electron-withdrawing group to activate the ring. In such cases, the position of the halogen relative to the activating group becomes the dominant factor.
Ultimately, the choice between these two valuable building blocks is a strategic one. This guide provides the foundational principles and experimental framework to empower researchers to make an informed decision based on the specific goals of their synthetic campaign.
References
- Vertex AI Search. (n.d.). The Strategic Importance of 4-Bromo-1H-imidazole in Fine Chemicals.
- ACS Publications. (2023). Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. Journal of Medicinal Chemistry.
- BenchChem. (n.d.). A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
- RSC Publishing. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- ACS Publications. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry.
- PubMed. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- MDPI. (n.d.). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents.
- PMC. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- RSC Publishing. (n.d.). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes.
- Chemistry LibreTexts. (2025). 16.
- ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo...
- PubChem. (n.d.). 2-Bromo-4,5-dichloro-1H-imidazole.
- ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions.
- BenchChem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
- YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- YouTube. (2020). Buchwald-Hartwig cross-coupling reaction.
- ResearchGate. (n.d.). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents.
- RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- SciSpace. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (n.d.). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles.
- BenchChem. (n.d.). A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure.
- Chemistry LibreTexts. (2023).
- ACS Publications. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.
- RSC Publishing. (1987). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. J. Chem. Soc., Perkin Trans. 1.
- Wikipedia. (n.d.).
- ACS Publications. (2026).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Strategic Guide to Dihaloimidazoles: 4-Bromo-5-chloro-1H-imidazole vs. 4,5-Dibromo-1H-imidazole in Synthetic Chemistry
Introduction: The Strategic Importance of Dihaloimidazoles
The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials.[1] The ability to precisely functionalize this heterocycle is paramount for developing novel molecular entities. Dihalogenated imidazoles, such as 4-bromo-5-chloro-1H-imidazole and 4,5-dibromo-1H-imidazole, serve as exceptionally versatile building blocks. They offer two distinct points for modification, primarily through transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of these two key synthetic intermediates. We will dissect their relative performance in synthesis, focusing on reactivity, regioselectivity, and strategic application. The discussion is grounded in established mechanistic principles and supported by experimental data to inform practical decisions in the laboratory.
Chapter 1: Comparative Analysis of Reactivity in Cross-Coupling Reactions
The primary divergence in the synthetic utility of 4-bromo-5-chloro-1H-imidazole and 4,5-dibromo-1H-imidazole stems from the differential reactivity of their carbon-halogen bonds in the oxidative addition step of cross-coupling reactions, which is often rate-determining.
The Inherent Reactivity Bias: C-Br vs. C-Cl
In palladium-catalyzed cross-coupling reactions, the ease of oxidative addition to the Pd(0) center follows a well-established trend: C-I > C-Br > C-Cl .[2] This reactivity is inversely proportional to the bond dissociation energy of the carbon-halogen bond.
-
4-Bromo-5-chloro-1H-imidazole : This molecule possesses two different halogens. The C-Br bond is significantly weaker and therefore more susceptible to oxidative addition than the C-Cl bond. This intrinsic difference is the key to its utility, enabling highly regioselective reactions under carefully controlled conditions. It is possible to selectively functionalize the C4 (bromo) position while leaving the C5 (chloro) position intact for a subsequent, different transformation.
-
4,5-Dibromo-1H-imidazole : This symmetrically substituted molecule features two C-Br bonds of identical reactivity. While this is useful for symmetrical disubstitution, it presents a significant challenge for achieving selective mono-functionalization. The reaction often yields a mixture of the starting material, the desired mono-substituted product, and the di-substituted byproduct, complicating purification and reducing the yield of the target compound.
The following diagram illustrates the fundamental catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, the principles of which govern the reactivity of these substrates.
Caption: General catalytic cycle of the Suzuki-Miyaura reaction.
Strategic Implications and Catalyst Control
The choice between these two reagents dictates the synthetic strategy.
-
Sequential Functionalization with 4-Bromo-5-chloro-1H-imidazole: This reagent is the substrate of choice for building complex, unsymmetrical molecules. A typical strategy involves a Suzuki, Stille, or Heck reaction at the more reactive C-Br position, followed by a second, potentially different, cross-coupling reaction at the less reactive C-Cl position, which often requires more forcing conditions (e.g., stronger bases, higher temperatures, or more electron-rich ligands).
-
Symmetrical vs. Mono-functionalization of 4,5-Dibromo-1H-imidazole: For symmetrical products, this reagent is ideal. However, achieving mono-substitution requires careful control over stoichiometry and reaction conditions. Recent advances have shown that catalyst selection can control regioselectivity in dihaloazoles, especially after N-protection which breaks the molecule's symmetry.[3][4] For instance, different palladium catalysts and ligand systems can favor reaction at either the C4 or C5 position, although this is more pronounced when the halogens are different.[4]
The logical workflow for utilizing these substrates is depicted below.
Caption: Synthetic pathways for dihaloimidazole functionalization.
Chapter 2: The Halogen Dance Rearrangement
Another important reaction to consider with dihaloheterocycles is the "halogen dance," a base-catalyzed intramolecular rearrangement where a halogen atom migrates to an adjacent, deprotonated carbon position.[5] This reaction is driven by the formation of a thermodynamically more stable carbanion (or lithiated species).
The mechanism typically involves deprotonation by a strong base (like LDA), followed by a series of halogen-metal exchange steps that result in the net migration of the halogen.[5]
For both 4-bromo-5-chloro-1H-imidazole and 4,5-dibromo-1H-imidazole, deprotonation could potentially occur at the C2 position. The stability of the resulting anion and the lability of the adjacent halogens would determine the propensity for a halogen dance. While extensively studied in other heterocycles like thiophenes and pyrroles,[6] specific comparative data for these imidazoles is less common. However, the underlying principle remains a critical consideration, especially when using strong organolithium bases at low temperatures, as it can lead to isomeric impurities.
Chapter 3: Experimental Protocols and Data
To provide a practical comparison, we present representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Regioselective Mono-arylation of 4-Bromo-5-chloro-1H-imidazole
This protocol leverages the higher reactivity of the C-Br bond to achieve selective coupling at the C4 position.
Methodology:
-
To a dry Schlenk flask under an argon atmosphere, add 4-bromo-5-chloro-1H-imidazole (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and sodium carbonate (Na₂CO₃, 2.5 equiv.).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv.).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mono-arylation of 4,5-Dibromo-1H-imidazole
This protocol requires careful control to favor the mono-substituted product over the di-substituted byproduct.
Methodology:
-
To a dry Schlenk flask under an argon atmosphere, add N-protected 4,5-dibromo-1H-imidazole (1.0 equiv.) and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst and ligand, for example, Pd₂(dba)₃ (0.02 equiv.) and a phosphine ligand like SPhos (0.05 equiv.). Catalyst choice is crucial for selectivity.[4]
-
Add the arylboronic acid (1.05 equiv.)—using a minimal excess is critical to suppress di-substitution.
-
Add a degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, carefully monitoring the reaction to stop it upon consumption of the starting material.
-
Cool the mixture, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography, which may require careful separation from both starting material and the di-arylated product.
Comparative Data Summary
The following table summarizes typical outcomes for the Suzuki coupling of a generic arylboronic acid with each substrate, based on literature precedents.[7][8][9]
| Parameter | 4-Bromo-5-chloro-1H-imidazole | 4,5-Dibromo-1H-imidazole (Mono-arylation) |
| Primary Product | 4-Aryl-5-chloro-1H-imidazole | 4-Aryl-5-bromo-1H-imidazole |
| Key Challenge | Preventing reaction at C-Cl | Suppressing di-arylation |
| Typical Conditions | 80-90 °C, 4-8 h | 100-110 °C, 12-24 h |
| Selectivity | High for C-Br functionalization | Moderate to high (highly condition-dependent) |
| Typical Yield | 70-90% | 45-75% |
| Major Byproducts | Minimal if conditions are controlled | Di-arylated imidazole, unreacted starting material |
Conclusion and Strategic Recommendations
Both 4-bromo-5-chloro-1H-imidazole and 4,5-dibromo-1H-imidazole are powerful tools in the synthetic chemist's arsenal, but their applications are distinct.
-
Choose 4-bromo-5-chloro-1H-imidazole for:
-
Sequential, unsymmetrical derivatization: Its built-in reactivity differential is ideal for multi-step syntheses requiring two different functionalities to be introduced at the C4 and C5 positions.
-
Milder reaction conditions: The initial coupling at the C-Br bond can often be achieved under milder conditions, preserving sensitive functional groups elsewhere in the molecule.
-
-
Choose 4,5-dibromo-1H-imidazole for:
-
Symmetrical C4/C5 di-substitution: It is the most direct precursor for molecules where two identical groups are required.
-
Mono-functionalization when a subsequent C-Br reaction is desired: If the synthetic plan requires a C-Br bond to remain for a later step (e.g., another cross-coupling or a lithiation-trapping sequence), this reagent is necessary.
-
The selection between these two building blocks is a strategic decision that should be made at the outset of a synthetic plan. Understanding their fundamental reactivity differences allows researchers and drug development professionals to design more efficient, selective, and robust synthetic routes to complex imidazole-containing targets.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Bromo-1H-imidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). Retrieved from [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
PubMed. (n.d.). Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole. Retrieved from [Link]
-
PubMed. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. J Org Chem, 72(22), 8543-6. Retrieved from [Link]
- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Retrieved from [Link]
-
ACS Publications. (2026). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. Retrieved from [Link]
-
PubMed. (2007). Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support. Nucleosides Nucleotides Nucleic Acids, 26(5), 423-35. Retrieved from [Link]
-
ACS Publications. (2014). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 79(15), 7185-7192. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved from [Link]
-
PubMed. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. J Org Chem, 75(5), 1733-9. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct formation of 4,5-disubstituted carbazoles via regioselective dilithiation. Chemical Communications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Retrieved from [Link]
-
ResearchGate. (2011). Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. Synthesis, 2011(19), 3083-3088. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved from [Link]
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Halogen dance rearrangement. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
LOCKSS. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Kobe University Repository. (2023). Regiocontrolled halogen dance of 2,5-dibromopyrroles using equilibrium between dibromopyrrolyllithiums. Retrieved from [Link]
-
YouTube. (2025). Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein J. Org. Chem., 12, 2649–2689. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 7. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Catalyst Selection for Suzuki Coupling of Haloimidazoles
Introduction: The Strategic Importance of C-C Bond Formation in Imidazole Scaffolds
The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The functionalization of this privileged scaffold through carbon-carbon bond formation is therefore of paramount importance in the discovery and development of new chemical entities. Among the modern synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide variety of boronic acid coupling partners.[1]
However, the Suzuki coupling of haloimidazoles is not without its challenges. The electron-rich nature of the imidazole ring can render haloimidazoles less reactive in the crucial oxidative addition step of the catalytic cycle. Furthermore, for unprotected imidazoles, the acidic N-H proton can interfere with the catalyst and the base, leading to catalyst deactivation and lower yields. The choice of the catalyst system—comprising a palladium precursor and a carefully selected ligand—is therefore critical to overcoming these hurdles and achieving efficient and high-yielding couplings.
This guide provides a comparative analysis of various catalyst systems for the Suzuki coupling of haloimidazoles, supported by experimental data from the literature. We will delve into the rationale behind catalyst selection, present a side-by-side comparison of their performance, and provide detailed experimental protocols for researchers in drug development and organic synthesis.
Understanding the Catalytic Cycle: The Key to Rational Catalyst Selection
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[2] A fundamental understanding of this cycle is essential for troubleshooting and optimizing reactions with challenging substrates like haloimidazoles.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The key steps influenced by the choice of catalyst are:
-
Oxidative Addition: The insertion of the Pd(0) catalyst into the carbon-halogen bond of the haloimidazole. For electron-rich haloimidazoles, this step can be sluggish. Electron-rich and bulky ligands on the palladium center can facilitate this process.
-
Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex. This step is often facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The final step where the two organic partners are coupled, and the Pd(0) catalyst is regenerated. Bulky ligands can promote this step by bringing the coupled groups into close proximity.
Comparative Analysis of Catalyst Systems
The efficacy of a catalyst system for the Suzuki coupling of haloimidazoles is a multifactorial equation involving the palladium precursor, the ligand, the base, and the solvent. Below, we compare the performance of several classes of catalyst systems.
Traditional Phosphine Ligands
Simple phosphine ligands like triphenylphosphine (PPh₃) have been historically used in Suzuki couplings. While effective for some substrates, they often require higher temperatures and catalyst loadings for challenging haloimidazoles and may not be suitable for less reactive chloroimidazoles.
Bulky, Electron-Rich Phosphine Ligands (Buchwald-Type)
The development of bulky and electron-rich biarylphosphine ligands by the Buchwald group has significantly expanded the scope of the Suzuki-Miyaura reaction to include previously difficult substrates.[3] For haloimidazoles, ligands like SPhos and XPhos have proven to be particularly effective, especially for unprotected substrates.[4] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) are another class of highly effective ligands for palladium-catalyzed cross-coupling reactions.[2] They are strong sigma-donors and form very stable complexes with palladium, which can lead to high catalyst turnover numbers. PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts are commercially available and offer good reactivity.
Nickel-Based Catalysts
Nickel catalysts have emerged as a more economical alternative to palladium for some cross-coupling reactions. While less explored for haloimidazoles, they have shown promise for the coupling of other heteroaryl halides.[1]
Performance Data Summary
The following tables summarize experimental data for the Suzuki coupling of various haloimidazoles with different catalyst systems. The data has been compiled from multiple sources to provide a comparative overview.
Table 1: Suzuki Coupling of 2-Haloimidazoles
| Haloimidazole | Boronic Acid | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-1-Boc-imidazole | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane | 100 | 12 | 85 | [5] |
| 2-Bromo-1H-imidazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 | [4] |
| 2-Chloro-1H-imidazole | Phenylboronic acid | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 24 | 78 | [4] |
Table 2: Suzuki Coupling of 4(5)-Haloimidazoles
| Haloimidazole | Boronic Acid | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1H-imidazole | Phenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 88 | [4] |
| 5-Iodo-1H-imidazole | 3-Tolylboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 12 | 95 | [6] |
| 4-Chloro-1-tritylimidazole | 4-Acetylphenylboronic acid | Pd-PEPPSI-IPr | - | K₂CO₃ | Dioxane | 100 | 16 | 82 | [7] |
Experimental Protocols
Below are detailed, step-by-step methodologies for representative Suzuki coupling reactions of haloimidazoles.
Protocol 1: Suzuki Coupling of Unprotected 2-Bromo-1H-imidazole with a Buchwald Ligand
This protocol is adapted from a high-yielding procedure for the coupling of unprotected haloimidazoles.[4]
Figure 2: Experimental workflow for the Suzuki coupling of unprotected 2-bromo-1H-imidazole.
Materials:
-
2-Bromo-1H-imidazole
-
4-Methoxyphenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Celite®
Procedure:
-
To a dry oven-dried reaction tube, add 2-bromo-1H-imidazole (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times.
-
Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Suzuki Coupling of N-Protected 2-Bromoimidazole
This protocol provides a general method for the coupling of N-protected haloimidazoles, which can sometimes offer improved solubility and reactivity.[5]
Figure 3: Experimental workflow for the Suzuki coupling of N-protected 2-bromoimidazole.
Materials:
-
2-Bromo-1-Boc-imidazole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-flushed flask, add 2-bromo-1-Boc-imidazole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of haloimidazoles is a powerful tool for the synthesis of functionalized imidazole derivatives. The choice of catalyst system is paramount for achieving high yields, particularly with challenging unprotected or chloro-substituted imidazoles. This guide has demonstrated that modern catalyst systems, especially those employing bulky, electron-rich phosphine ligands such as SPhos and XPhos, are highly effective for these transformations. N-Heterocyclic carbene ligands also show significant promise.
For researchers embarking on the synthesis of novel imidazole-containing compounds, a systematic approach to catalyst screening is recommended. Starting with a robust system like Pd₂(dba)₃/SPhos or a commercially available XPhos precatalyst is a logical first step. Further optimization of the base, solvent, and temperature can then be performed to maximize the yield of the desired product. As the field of catalysis continues to evolve, the development of even more active and versatile catalysts will undoubtedly further streamline the synthesis of complex imidazole-based molecules, accelerating the pace of drug discovery and materials science.
References
- Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 1(1), 31-36.
- DeVasher, R. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
- Helal, C. J., et al. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429–434.
- Joy, N., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc, 2020(6), 431-445.
- Lima, C., et al. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.
- Matsuoka, W., et al. (2023). Highly chemoselective ligands for Suzuki-Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 21(16), 3326-3332.
- Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4378-4388.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
- Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 249-256.
- Tan, J., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871–8876.
- Tepe, J. J. (2021). Total Synthesis of Nortopsentin D via a Late-Stage Pinacol-like Rearrangement. NSF Public Access Repository.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
The Definitive Edge: Validating the Structure of 4-bromo-5-chloro-1H-imidazole with X-ray Crystallography
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For halogenated heterocyclic compounds such as 4-bromo-5-chloro-1H-imidazole, which serve as crucial building blocks in medicinal chemistry, an unambiguous determination of the molecular structure is not merely a confirmatory step but a foundational requirement for understanding structure-activity relationships (SAR) and ensuring intellectual property protection. While various analytical techniques offer valuable insights, single-crystal X-ray crystallography stands as the gold standard, providing unequivocal proof of molecular connectivity, conformation, and packing in the solid state.
This guide provides a comprehensive comparison of X-ray crystallography with other common analytical methods for the structural validation of 4-bromo-5-chloro-1H-imidazole. It delves into the causality behind experimental choices in a crystallographic workflow, offering field-proven insights for researchers, scientists, and drug development professionals.
The Imperative for Unambiguous Structural Data
The substitution pattern on the imidazole ring significantly influences its biological activity. In the case of 4-bromo-5-chloro-1H-imidazole, the precise positions of the bromine and chlorine atoms are critical. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, they can sometimes present ambiguities, especially in differentiating between isomers. X-ray crystallography circumvents these limitations by providing a three-dimensional map of electron density, from which the positions of individual atoms can be determined with high precision.
A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides the most definitive structural information, a multi-technique approach is often employed for comprehensive characterization. The following table compares the strengths and limitations of common analytical methods in the context of validating the structure of 4-bromo-5-chloro-1H-imidazole.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing. | Unambiguous and definitive structural determination. | Requires a suitable single crystal, which can be challenging to obtain. Provides solid-state structure, which may differ from the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (¹H, ¹³C). | Provides information about the solution-state structure and connectivity. Can be used for quantitative analysis. | Isomer differentiation can be challenging without extensive 2D NMR experiments and reference compounds. Interpretation can be complex. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity and provides accurate molecular weight. | Does not provide information about the connectivity or stereochemistry of the molecule. Isomers often have identical masses. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and non-destructive. Good for identifying the presence of key functional groups. | Provides limited information about the overall molecular structure. Not suitable for differentiating isomers with similar functional groups. |
The Crystallographic Workflow: A Step-by-Step Protocol
The successful determination of a crystal structure is a multi-step process that demands careful execution and an understanding of the underlying principles.
Synthesis and Purification
The starting point for any crystallographic study is the synthesis of the target compound, 4-bromo-5-chloro-1H-imidazole. Various synthetic routes for halogenated imidazoles have been reported in the literature.[1] Following synthesis, rigorous purification is critical, as impurities can significantly hinder crystal growth. Techniques such as recrystallization or column chromatography are employed to achieve high purity.
Crystal Growth: The Art and Science
Obtaining diffraction-quality single crystals is often the most challenging step. This process involves a systematic screening of crystallization conditions.
-
Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the compound to an appropriate concentration and allow for slow, controlled precipitation. A range of solvents with varying polarities should be screened.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.[2]
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.
-
X-ray Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected from different orientations. Modern diffractometers are equipped with sensitive detectors that can collect a complete dataset in a matter of hours.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The initial positions of the atoms in the unit cell are determined using computational methods, such as direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.[3]
Interpreting the Crystallographic Data
The final output of a crystallographic experiment is a set of atomic coordinates that define the three-dimensional structure of the molecule. This data is typically presented in a Crystallographic Information File (CIF). Key parameters to analyze include:
-
Bond Lengths and Angles: These values provide definitive information about the connectivity of the atoms.
-
Torsion Angles: These describe the conformation of the molecule.
-
Intermolecular Interactions: Analysis of the crystal packing can reveal important non-covalent interactions, such as hydrogen bonding or halogen bonding, which can influence the physical properties of the solid.
Conclusion: The Unwavering Authority of X-ray Crystallography
In the rigorous field of drug development, ambiguity is a liability. While a suite of analytical techniques is essential for a comprehensive understanding of a new chemical entity, single-crystal X-ray crystallography provides the ultimate, irrefutable evidence of its molecular structure. For 4-bromo-5-chloro-1H-imidazole and other novel compounds, the investment in obtaining a crystal structure is an investment in certainty, providing a solid foundation for further research and development. The detailed atomic-level information it provides is invaluable for understanding biological activity, guiding further synthetic efforts, and securing robust intellectual property.
References
- Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
-
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Publishing. [Link]
-
Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. American Chemical Society. [Link]
-
4-bromo-5-methyl-1H-imidazole | C4H5BrN2 | CID 594881. PubChem. [Link]
-
4-bromo-5-chloro-1h-imidazole (C3H2BrClN2). PubChemLite. [Link]
-
(PDF) Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. ResearchGate. [Link]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC. [Link]
-
Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid. IUCr Journals. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
Sources
The Imidazole Scaffold: A Privileged Structure for Kinase Inhibition - A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the imidazole scaffold has emerged as a cornerstone. Its unique electronic properties and structural versatility make it a "privileged" structure, capable of interacting with the ATP-binding site of a wide array of kinases with high affinity.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of substituted imidazoles in kinase inhibition, supported by experimental data and detailed protocols to empower your drug discovery endeavors.
The Central Role of Kinases and the Promise of Imidazole Inhibitors
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] This has made them one of the most important classes of drug targets.[4] Imidazole-based compounds have shown significant promise as kinase inhibitors, with several approved drugs and numerous candidates in clinical trials.[5] Understanding the intricate relationship between the substitution patterns on the imidazole ring and the resulting inhibitory activity and selectivity is paramount for the rational design of novel and effective kinase inhibitors.
Decoding the Structure-Activity Relationship: A Positional Analysis
The inhibitory potency and selectivity of imidazole-based kinase inhibitors are profoundly influenced by the nature and position of substituents on the imidazole core. Here, we dissect the SAR by examining substitutions at key positions of the imidazole ring.
N-1 Substitution: Modulating Selectivity and Potency
Substituents at the N-1 position of the imidazole ring often project towards the solvent-exposed region of the ATP-binding pocket.[1] This position is crucial for fine-tuning selectivity and can also impact potency. For instance, in a series of diarylpyrazole kinase inhibitors, N-1 substitution with a methyl or benzyl group resulted in a 3- to 6-fold decrease in potency against the target kinase Yck2.[1] However, this modification can sometimes lead to improved selectivity against other kinases, such as MAPK14.[1]
C-2 Substitution: A Key Interaction Point
The C-2 position frequently serves as a critical anchor point, with substituents often directed towards the hinge region of the kinase. In a study of imidazo[1,2-a]quinazoline derivatives targeting EGFR, the nature of the substituent at a position equivalent to C-2 of a core imidazole had a significant impact on activity.[5] For example, compounds with a furan-3-yl group at this position exhibited the highest CDK9 inhibitory activity.[6]
C-4 and C-5 Substitutions: Probing the Hydrophobic Pockets
Substituents at the C-4 and C-5 positions of the imidazole ring are pivotal for establishing interactions within the hydrophobic regions of the ATP-binding site. In a series of p38 MAP kinase inhibitors, trisubstituted imidazoles with a 4-fluorophenyl group and a pyrimidine ring demonstrated potent inhibitory activity, with IC50 values in the nanomolar range.[7] The specific substitutions at these positions are critical for achieving high potency and can significantly influence the selectivity profile of the inhibitor. For example, in a series of ALK5 inhibitors, imidazole-containing compounds with a benzothiadiazole ring were generally more active than those with a thienopyridine ring.[3]
Comparative Analysis of Substituted Imidazoles Against Key Kinase Targets
To provide a clearer, data-driven comparison, the following tables summarize the inhibitory activities (IC50 values) of various substituted imidazoles against prominent kinase targets.
Table 1: Substituted Imidazoles Targeting EGFR
| Compound ID | Imidazole Substitution Pattern | EGFR IC50 (nM) | Reference Compound | EGFR IC50 (nM) | Source |
| 1c | Imidazolyl-2-cyanoprop-2-enimidothioate with thienyl ring | 137 | Erlotinib | 239.91 | [5][8] |
| 2c | 4-fluorophenyl at N-9 | 617.33 | - | - | [8] |
| 3c | 4-(4-methylpiperazinyl)-3-nitrophenyl at N-9 | 236.38 | Erlotinib | 239.91 | [8] |
| 19b | Imidazo[1,2-a]quinazoline with 4-fluoroaniline | 12,300 | Erlotinib | - | [5] |
Table 2: Substituted Imidazoles Targeting VEGFR-2
| Compound ID | Imidazole Substitution Pattern | VEGFR-2 IC50 (nM) | Reference Compound | VEGFR-2 IC50 (nM) | Source |
| 43 | Imidazo[1,2-a]pyridine-indolinone hybrid | 26.38 | Sunitinib | - | [9] |
| 44 | Imidazo[1,2-a]pyridine-indolinone hybrid | 44.67 | Sunitinib | - | [9] |
| 46a | Imidazothiazole-indolinone hybrid | 220 | Sorafenib | 60 | [5] |
| 47b | Imidazopyridine-indolinone hybrid | 280 | Sorafenib | 60 | [5] |
Table 3: Substituted Imidazoles Targeting CDKs
| Compound ID | Imidazole Substitution Pattern | CDK9 IC50 (nM) | CDK2 IC50 (nM) | CDK5 IC50 (nM) | Source |
| 1d | Imadazopyrazine with furan-3-yl at C-2 and 4-methoxyphenyl amine at C-3 | 180 | - | - | [6] |
| LB-1 | Imidazo[1,2-a]pyridine derivative | 9.22 | - | - | [10] |
| cis-N-acetyl | cis-substituted cyclobutyl-4-aminoimidazole | - | 63 | 9 | [11] |
Table 4: Substituted Imidazoles Targeting p38 MAP Kinase
| Compound ID | Imidazole Substitution Pattern | p38α MAP Kinase IC50 (nM) | Reference Compound | p38α MAP Kinase IC50 (nM) | Source |
| 8a | N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide | 39,760 | - | - | [12] |
| AA6 | N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide with dimethyl substitution | 403.57 | Adezmapimod | 222.44 | [13] |
| 12 | Trisubstituted imidazole with 4-fluorophenyl and pyrimidine ring | 27.6 | - | - | [7] |
| 58 | Benzothiadiazole-imidazole derivative | 7,700 | - | - | [3] |
Experimental Corner: Foundational Protocols for Kinase Inhibitor Evaluation
To ensure the scientific rigor of your SAR studies, robust and well-validated experimental protocols are essential. The following are step-by-step methodologies for key assays in kinase inhibitor characterization.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, the test compound (at various concentrations), and the substrate peptide in kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Initiation: Start the reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.[14]
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding an equal volume of 3% phosphoric acid.
-
Binding and Washing: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based Receptor Phosphorylation Assay
This assay assesses the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.
Protocol:
-
Cell Culture and Plating: Culture cells expressing the target kinase to 80-90% confluency and seed them into 96-well plates.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or a vehicle control (DMSO) and incubate for a specified period (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand to induce receptor phosphorylation (e.g., EGF for EGFR, VEGF for VEGFR-2) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA: Transfer the cell lysates to an ELISA plate pre-coated with an antibody that captures the total target kinase.
-
Detection: Add a detection antibody that specifically recognizes the phosphorylated form of the target kinase, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Data Analysis: Normalize the phosphorylation signal to the total protein amount and calculate the percentage of inhibition. Determine the IC50 value from the dose-response curve.[15]
Kinase Selectivity Profiling
Assessing the selectivity of a kinase inhibitor is crucial to understand its potential off-target effects. This is often done by screening the compound against a large panel of kinases.
Workflow:
-
Compound Submission: Provide the test compound to a specialized kinase profiling service.[16][17][18][19]
-
Assay Format: The service will typically perform in vitro kinase assays (e.g., radiometric, fluorescence-based, or mobility shift assays) against a panel of hundreds of kinases.[17][20]
-
Data Generation: The inhibitory activity of the compound against each kinase is determined, often as a percentage of inhibition at a single concentration or as IC50 values.
-
Selectivity Analysis: The results are presented as a kinome map or a selectivity score, providing a visual representation of the compound's selectivity profile. This allows for the identification of on-target and off-target activities.
Visualizing the Path to Discovery
To better illustrate the concepts discussed, the following diagrams provide visual representations of key processes in kinase inhibitor research.
Caption: A typical workflow for evaluating kinase inhibitors.
Caption: The iterative logic of a structure-activity relationship study.
Conclusion
The imidazole scaffold continues to be a rich source of novel kinase inhibitors. A thorough understanding of the structure-activity relationships governing the interaction of substituted imidazoles with the kinase ATP-binding site is indispensable for the design of potent, selective, and ultimately, effective therapeutic agents. By leveraging the comparative data and experimental protocols presented in this guide, researchers can accelerate their drug discovery efforts and contribute to the development of the next generation of kinase-targeted therapies.
References
- Dodlapati, V. R., Azam, M., Ahmed, S., Min, K., & Narsimha, S. (2025).
- Anonymous. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 | bioRxiv. bioRxiv.
- Anonymous. (2011). Quantitative structure activity relationship (QSAR) studies on a series of imidazole derivatives as novel ORL1 receptor antagonists.
- Anonymous. (n.d.). Imidazole-based p38 MAP kinase inhibitors.
- Mishra, R., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. NIH.
- Hasanvand, F., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
- Anonymous. (n.d.).
- Al-Ostoot, F. H., et al. (2023).
- Anonymous. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article | Journal of Pharma Insights and Research. Journal of Pharma Insights and Research.
- Tadsaporn, S., et al. (n.d.).
- Anonymous. (n.d.). IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition.
- Anonymous. (n.d.).
- Anonymous. (n.d.). Chart illustrating the IC50 (nM) of the tested compounds against EGFR‐TK.
- Anonymous. (2024). Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors. PMC.
- Rath, S. L., & Senapati, S. (2013).
- Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
- Anonymous. (2023).
- Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io.
- Rath, S. L., & Senapati, S. (2013).
- Anonymous. (2017).
- Anonymous. (2019).
- Anonymous. (n.d.). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. PMC.
- Majd, M. N., Pourbasheer, E., & Laki, R. M. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters.
- Anonymous. (2024). Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Anonymous. (2017). Recent Progress of Small-Molecule Epidermal Growth Factor Receptor (EGFR) Inhibitors against C797S Resistance in Non-Small-Cell Lung Cancer | Journal of Medicinal Chemistry.
- Anonymous. (n.d.). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation.
- Anonymous. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. NIH.
- Anonymous. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
- Rath, S. L., & Senapati, S. (2013).
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- R&D Systems. (n.d.).
- BMG LABTECH. (2020). Kinase assays.
- Anonymous. (n.d.). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science (RSC Publishing).
- Anonymous. (n.d.). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences.
- Pamgene. (n.d.). Kinase Activity Profiling Services.
- Anonymous. (n.d.).
- Reaction Biology. (n.d.).
- Anonymous. (2022). In vitro kinase assay. Bio-protocol.
- Reaction Biology. (n.d.). Kinase Selectivity Panels.
- Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services.
- Promega Corporation. (n.d.).
- Anonymous. (n.d.). Evaluation of chiral purity for a substituted imidazole p38 MAP kinase inhibitor and its intermediates using a single chiral capillary electrophoresis method. PubMed.
- Anonymous. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
Sources
- 1. Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jopir.in [jopir.in]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ijmphs.com [ijmphs.com]
- 8. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Molecular Basis of Differential Selectivity of Cyclobutyl-Substituted Imidazole Inhibitors against CDKs: Insights for Rational Drug Design | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. Kinase Activity Profiling Services - Pamgene [pamgene.com]
- 19. pharmaron.com [pharmaron.com]
- 20. reactionbiology.com [reactionbiology.com]
comparative analysis of the electronic properties of halogenated imidazoles
A Comparative Guide to the Electronic Properties of Halogenated Imidazoles
Welcome to a comprehensive exploration of the electronic properties of halogenated imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who seek a deeper understanding of how halogen substitution modulates the electronic landscape of the imidazole ring. We will delve into the underlying principles, present comparative data, and provide detailed experimental and computational protocols to empower your research endeavors.
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its electronic properties are finely tuned by the substituents it bears. Halogenation, the introduction of fluorine, chlorine, bromine, or iodine, is a common strategy to modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[3] Understanding the electronic consequences of halogenation is paramount for rational drug design and the development of novel functional materials.
This guide will navigate the intricate interplay of inductive effects, resonance, and the increasingly appreciated phenomenon of halogen bonding. We will compare the electronic characteristics of various halogenated imidazoles, providing both experimental and theoretical frameworks for their analysis.
The Impact of Halogenation on Imidazole's Electronic Structure
The introduction of a halogen atom to the imidazole ring profoundly alters its electronic properties. This is primarily due to the dual electronic nature of halogens: they are electronegative and thus exert a strong electron-withdrawing inductive effect (-I), while also possessing lone pairs that can participate in resonance, leading to a weaker electron-donating mesomeric effect (+M). The balance of these effects, which varies down the halogen group, dictates the overall electronic character of the substituted imidazole.
Furthermore, heavier halogens like bromine and iodine can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic "σ-hole" donor to a Lewis base.[4][5] This interaction can influence molecular conformation and intermolecular interactions, adding another layer of complexity to the electronic behavior of these compounds.[4][5][6]
Key Electronic Descriptors
To quantitatively compare the electronic properties of halogenated imidazoles, we focus on several key descriptors:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.[7][8] The HOMO energy relates to the ionization potential (electron-donating ability), while the LUMO energy corresponds to the electron affinity (electron-accepting ability).[9]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity.[8][10] A smaller gap generally implies higher reactivity and easier electronic excitation.[8]
-
Dipole Moment: This vector quantity indicates the overall polarity of the molecule, arising from the asymmetrical distribution of electron density. Halogenation significantly influences the magnitude and direction of the dipole moment.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecular surface, highlighting regions susceptible to electrophilic and nucleophilic attack.[11]
Comparative Analysis of Halogenated Imidazoles
The electronic properties of halogenated imidazoles are systematically modulated by the nature of the halogen substituent. While comprehensive experimental data for a complete series is sparse in the literature, we can draw on computational studies and established trends to provide a comparative overview.[12]
| Compound | Halogen | Inductive Effect (-I) | Mesomeric Effect (+M) | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted ΔE (eV) | Key Features |
| Imidazole | - | - | - | -6.1 | 1.9 | 8.0 | Parent heterocycle |
| 2-Fluoroimidazole | F | Strong | Weak | Lower | Lower | Slightly Smaller | Strong polarization due to high electronegativity of F. |
| 2-Chloroimidazole | Cl | Moderate | Moderate | Lower | Lower | Smaller | Balanced inductive and resonance effects. |
| 2-Bromoimidazole | Br | Moderate | Moderate | Lower | Lower | Smaller | Increased polarizability and potential for halogen bonding. |
| 2-Iodoimidazole | I | Weak | Strong | Lower | Lower | Smallest | Dominant resonance effect and strong halogen bonding potential.[12] |
Note: The values presented are illustrative and based on general trends. Actual values will vary depending on the position of substitution and the specific computational or experimental method used. The introduction of a halogen is generally expected to lower both the HOMO and LUMO energy levels.[12]
Experimental and Computational Workflows
To provide a practical framework for your research, we outline standard protocols for the experimental determination and computational prediction of the electronic properties of halogenated imidazoles.
Experimental Workflow: Cyclic Voltammetry and UV-Vis Spectroscopy
This workflow combines two powerful techniques to probe the frontier orbital energies and electronic transitions of your compounds.
Caption: Computational workflow for predicting electronic properties.
This protocol provides a general guideline for performing DFT calculations on halogenated imidazoles using a program like Gaussian. [13]
-
Structure Building: Construct the 3D structure of the halogenated imidazole using a molecular builder such as GaussView.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this purpose is the B3LYP functional with the 6-311G(d,p) basis set. [13][14]For heavier halogens like iodine, a basis set that includes relativistic corrections, such as LANL2DZ, may be more appropriate for the halogen atom.
-
Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to verify that the optimized structure is a true energy minimum. The absence of imaginary frequencies confirms this.
-
Electronic Property Calculation: From the optimized structure, calculate the desired electronic properties:
-
HOMO and LUMO energies: These are standard outputs of the DFT calculation.
-
Dipole moment: This is also a standard output.
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface to visualize the charge distribution.
-
Causality Behind Computational Choices:
-
B3LYP Functional: This hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules.
-
6-311G(d,p) Basis Set: This is a triple-zeta basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are important for accurately describing the electronic structure of molecules with heteroatoms and for modeling non-covalent interactions.
-
Frequency Calculation: This is a crucial step to ensure that the calculated properties correspond to a stable molecular geometry and not a transition state.
Conclusion
The halogenation of imidazoles offers a powerful strategy for fine-tuning their electronic properties, with significant implications for drug design and materials science. By understanding the interplay of inductive and resonance effects, as well as the potential for halogen bonding, researchers can rationally design molecules with desired electronic characteristics. The combination of experimental techniques like cyclic voltammetry and UV-Vis spectroscopy with computational methods such as DFT provides a robust framework for the comparative analysis of these important compounds. This guide serves as a foundational resource to aid in the exploration and application of halogenated imidazoles in your scientific endeavors.
References
- Haymoor, I. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi.
- Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap.
- Nishi, N., Hirano, Y., Tawa, K., & Koga, Y. (n.d.).
- Aouane, M., et al. (2022).
- MDPI. (n.d.). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium.
- BenchChem. (n.d.). A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure.
- Yankova, R., & Radev, L. (2016). Structural and Electronic Properties of [Co(benzimidazole)2I2].
- Khan, I. U., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PMC.
- Kauffmann, J. M., & El Kaoutit, M. (n.d.).
- Stack Exchange. (2017).
- ResearchGate. (n.d.).
- ACS Publications. (2024).
- BenchChem. (n.d.).
- IRJEdT. (2023).
- Scheiner, S. (2017).
- Wolters, L. P., & Bickelhaupt, F. M. (2023).
- Al-Masoudi, N. A., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC.
- Basaleh, A. S., et al. (2022). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes. Semantic Scholar.
- da Silva, J. C. G., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
- da Silva, J. C. G., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Halogen Bonds Formed between Substituted Imidazoliums and N Bases of Varying N-Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. learn.schrodinger.com [learn.schrodinger.com]
- 8. irjweb.com [irjweb.com]
- 9. article.sapub.org [article.sapub.org]
- 10. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of 4-bromo-5-chloro-1H-imidazole Derivatives as Potential Kinase Inhibitors
Introduction: Unlocking the Potential of Halogenated Imidazoles
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of halogens, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity and ability to form specific halogen bonds, thereby enhancing its binding affinity and selectivity for biological targets.[3][4] The 4-bromo-5-chloro-1H-imidazole core, in particular, represents an intriguing but underexplored scaffold. Its reactive bromine atom also serves as a versatile handle for further chemical modification, making it a valuable building block for creating diverse compound libraries.[3]
This guide provides an in-depth, field-proven protocol for conducting a comparative molecular docking study to evaluate a series of hypothetical 4-bromo-5-chloro-1H-imidazole derivatives. Our primary objective is to computationally screen these derivatives against a panel of therapeutically relevant protein kinases to predict their binding affinities and interaction modes. Protein kinases are a logical and high-priority target class, as their dysregulation is a hallmark of many diseases, particularly cancer, and they are known to be targeted by various imidazole-based compounds.[5][6] By following this guide, researchers can generate robust in silico data to prioritize candidates for synthesis and subsequent in vitro validation.
Pillar 1: Strategic Target Selection - Why Protein Kinases?
The choice of a biological target is the foundational step of any drug discovery campaign. Simply docking against a random protein is inefficient. Our rationale for selecting protein kinases is threefold:
-
Disease Relevance: Kinases are central nodes in cellular signaling pathways that control cell growth, differentiation, and survival. Their aberrant activity is directly implicated in the pathology of numerous cancers and inflammatory diseases.[6]
-
"Druggability": The ATP-binding pocket of kinases is a well-defined cleft that can accommodate small-molecule inhibitors. The vast number of available crystal structures in the Protein Data Bank (PDB) provides high-quality starting points for structure-based design.[5]
-
Precedent: The imidazole scaffold is a known constituent of successful kinase inhibitors, suggesting that our bromo-chloro derivatives have a high probability of favorable interaction.[1]
For this demonstrative study, we will select two well-characterized kinases with distinct structural features, for which high-resolution crystal structures with co-crystallized inhibitors are available. This is critical for the validation step of our docking protocol.
-
c-Abl Tyrosine Kinase (PDB ID: 1IEP): A key target in chronic myeloid leukemia. The structure is co-crystallized with the inhibitor Imatinib, providing a perfect case for validating our docking setup.[7]
-
MAP Kinase ERK2 (PDB ID: 2GPH): A crucial enzyme in the Ras-Raf-MEK-ERK signaling pathway, often dysregulated in various cancers.[8]
Pillar 2: The Self-Validating Docking Workflow
A computational result is meaningless without validation. Our workflow is designed as a self-validating system. The first and most critical step is to prove that our chosen docking parameters can accurately reproduce a known, experimentally determined binding pose. This process, known as redocking, provides confidence in the subsequent predictions for our novel compounds.[9][10]
Caption: The overall self-validating molecular docking workflow.
Experimental Protocol 1: Protein and Ligand Preparation
This protocol details the necessary preparation steps using industry-standard software such as UCSF Chimera and AutoDock Tools. The causality is critical: raw PDB files are not suitable for docking as they contain experimental artifacts (water molecules) and lack information (hydrogen atoms, partial charges) required by docking algorithms.[7][11]
A. Target Protein Preparation (Example: PDB ID 1IEP)
-
Fetch the Structure: Open UCSF Chimera and fetch the PDB structure using its ID (e.g., 1IEP).[7]
-
Isolate the Target Chain: The 1IEP file contains two identical chains (A and B). For simplicity, delete chain B. This prevents ambiguity and reduces computational overhead.
-
Remove Unnecessary Molecules: Delete all water molecules and any ions not critical to binding. Water molecules can interfere with the scoring function unless explicitly handled by advanced docking protocols.[11]
-
Separate Native Ligand: Select and save the native ligand (Imatinib, residue name STI in 1IEP) as a separate file (e.g., native_ligand.mol2). This will be used for redocking validation.
-
Prepare the Receptor: Use the "Dock Prep" tool in Chimera.[7]
-
Add hydrogens (both polar and non-polar) to satisfy valence.
-
Add Gasteiger charges. These partial atomic charges are essential for the scoring function to calculate electrostatic interactions.
-
Save the prepared receptor as a .pdbqt file (e.g., 1IEP_receptor.pdbqt) using AutoDock Tools. The PDBQT format includes charge information and atom types required by AutoDock Vina.
-
B. Ligand Preparation (Hypothetical Derivatives & Native Ligand)
-
Create 2D Structures: Draw the 4-bromo-5-chloro-1H-imidazole core and add different substituents (e.g., a phenyl ring, a carboxamide group) to create a small library of 3-5 derivatives using chemical drawing software like ChemDraw or MarvinSketch.
-
Generate 3D Conformations: Convert the 2D structures to 3D. It is crucial to perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand starts from a low-energy, physically plausible conformation.[12]
-
Prepare for Docking: Open each ligand file in AutoDock Tools.
-
Detect the rotatable bonds. The flexibility of the ligand is a key parameter in the docking search algorithm.
-
Assign Gasteiger charges.
-
Save each prepared ligand as a .pdbqt file (e.g., derivative1.pdbqt).
-
Experimental Protocol 2: Docking Validation and Simulation
This protocol uses AutoDock Vina, a widely used and validated docking program.[13][14]
A. Docking Validation via Redocking
-
Define the Binding Site (Grid Box): Load the prepared receptor (1IEP_receptor.pdbqt) into AutoDock Tools. Center the grid box on the position of the co-crystallized native ligand. The size of the box should be large enough to encompass the entire binding site and allow the ligand to rotate freely, but not so large as to waste computational time searching irrelevant space.[15][16] A typical size is 25x25x25 Ångströms.
-
Configure Vina: Create a configuration file (conf.txt) specifying the paths to the receptor and native ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[16]
-
Run Redocking Simulation: Execute the Vina docking run from the command line.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is indicated by an RMSD value ≤ 2.0 Å .[2][10] If the RMSD is higher, the grid box parameters or docking protocol may need adjustment.
B. Comparative Docking of Derivatives
-
Execute Docking: Once the protocol is validated, use the same configuration file (conf.txt), replacing the native ligand file with each of your derivative .pdbqt files in sequence.
-
Record Binding Affinities: Vina will output a binding affinity score (in kcal/mol) for the best binding pose of each ligand. A more negative value indicates a stronger predicted binding affinity.[17][18] Collate these scores for comparison.
Pillar 3: Rigorous Analysis and Data Interpretation
The docking score is only the first piece of the puzzle. A strong score must be supported by a plausible binding mode with favorable intermolecular interactions.[19]
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 3. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 5. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 17. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 18. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Metabolic Stability Assessment of 4-Bromo-5-Chloro-1H-Imidazole Derivatives: A Comparative Technical Guide
Executive Summary: The Halogenated Imidazole Challenge
The 4-bromo-5-chloro-1H-imidazole scaffold presents a unique paradox in drug metabolism. While the halogenation at positions 4 and 5 significantly reduces the electron density of the ring—thereby protecting the carbon atoms from direct Cytochrome P450 (CYP) oxidation—it simultaneously increases lipophilicity (LogP) and acidity of the N1-proton.
The Critical Flaw in Standard Screening: Standard high-throughput screening using Human Liver Microsomes (HLM) often yields false-negative "high stability" data for these compounds.[1] This is because the primary metabolic clearance pathway for 1H-imidazoles is often N-glucuronidation (mediated by UGT1A4), a Phase II reaction that is functionally dormant in standard microsomal assays without specific supplementation.
This guide objectively compares the three primary assessment methodologies, advocating for a shift from standard HLM to Hepatocyte or Supplemented Microsomal systems for this specific chemical class.
Metabolic Soft Spots & Pathway Analysis
Before selecting an assay, one must understand the "Soft Spots" of the 4-bromo-5-chloro-1H-imidazole core.
Visualizing the Metabolic Fate
The following diagram illustrates the divergent pathways. Note that Pathway A (Oxidation) is suppressed by halogens, while Pathway B (Glucuronidation) becomes the dominant clearance route.
Figure 1: Metabolic divergence of halogenated imidazoles. Note that the halogens (Br/Cl) sterically and electronically hinder CYP oxidation, shifting clearance toward UGT-mediated N-glucuronidation.
Comparative Analysis of Assessment Methodologies
Method A: Standard Human Liver Microsomes (HLM)
The Industry Standard (Phase I biased)
-
Mechanism: Uses endoplasmic reticulum fractions enriched with CYP enzymes.[2] Requires NADPH cofactor.[3]
-
Performance on Target Scaffold: POOR .
-
Why: Standard HLM preps lack the cofactor (UDPGA) and the pore-forming agent (Alamethicin) required to activate UGT enzymes located in the microsomal lumen.
-
Risk: You will likely observe
(High Stability), leading to a surprise high clearance in in vivo PK studies.
Method B: "Enhanced" HLM (HLM + UDPGA + Alamethicin)
The "Rescue" Method
-
Mechanism: Standard HLM supplemented with UDP-glucuronic acid (UDPGA) and Alamethicin (a peptide that permeabilizes the microsomal membrane to allow UDPGA entry).
-
Performance on Target Scaffold: GOOD .
-
Why: This forces the activation of UGTs, specifically UGT1A4, which is critical for imidazole N-glucuronidation.
-
Constraint: Requires optimization of Alamethicin concentration (typically 25-50 µg/mg protein) to avoid inhibiting CYPs if co-assessing.
Method C: Cryopreserved Hepatocytes
The Gold Standard (Biological Context)
-
Mechanism: Intact liver cells containing full Phase I/II enzymes, cofactors, and transporters in their physiological ratios.
-
Performance on Target Scaffold: EXCELLENT .
-
Why: Captures the interplay between CYP inhibition (self-inhibition) and UGT conjugation. It is the only method that accurately predicts in vivo clearance for this scaffold.
Comparative Data Summary
| Feature | Standard HLM | Enhanced HLM (UDPGA) | Cryopreserved Hepatocytes |
| Primary Enzyme System | CYP450 Only | CYP450 + UGTs | All (CYP, UGT, AO, FMO) |
| Cost Per Compound | $ (Low) | ||
| Throughput | High | Medium | Low-Medium |
| Suitability for 4-Br-5-Cl-Imidazole | Low (False Negatives) | High (Captures Glucuronidation) | Very High (Physiological Relevance) |
| Typical | < 5 µL/min/10⁶ cells (Stable) | > 50 µL/min/mg (Unstable) | > 20 µL/min/10⁶ cells (Unstable) |
Recommended Experimental Protocol: Cryopreserved Hepatocyte Stability
Given the liability of N-glucuronidation, the Hepatocyte Stability Assay is the required protocol for validating this scaffold.
Materials
-
Test System: Pooled Human Cryopreserved Hepatocytes (e.g., from BioIVT or Corning).
-
Media: William’s E Medium (WEM) supplemented with cell maintenance cocktail (no serum).
-
Stop Solution: 100% Acetonitrile (ACN) containing 100 nM Tolbutamide (Internal Standard).
Step-by-Step Workflow
-
Thawing & Viability Check:
-
Thaw hepatocytes rapidly at 37°C.
-
Suspend in WEM and centrifuge (100 x g, 10 min).
-
Resuspend and count using Trypan Blue exclusion. Criteria: Viability must be >75%.
-
-
Incubation Setup:
-
Dilute cells to
cells/mL. -
Pre-incubate 50 µL of cell suspension in a 96-well plate at 37°C (5% CO2) for 10 minutes.
-
Spike: Add 50 µL of Test Compound (2 µM final concentration, <0.1% DMSO).
-
-
Sampling (Time-Course):
-
Incubate at 37°C with gentle shaking.
-
Remove aliquots (30 µL) at T=0, 15, 30, 60, 90, and 120 minutes.
-
Quench: Immediately dispense into 120 µL Stop Solution (ACN + IS).
-
-
Analysis:
-
Centrifuge plates at 4000 rpm for 20 min to pellet proteins.
-
Inject supernatant onto LC-MS/MS.
-
Monitor: Parent depletion (MRM transition for Br/Cl isotope pattern is critical).
-
Data Calculation
Calculate the in vitro intrinsic clearance (
Where
Strategic Decision Tree
Use this workflow to determine when to escalate from microsomes to hepatocytes.
Figure 2: Strategic workflow. Note the red path: Low clearance in HLM should trigger immediate Hepatocyte testing for this scaffold due to the high probability of Phase II metabolism.
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link
-
Kaivosaari, S., et al. (2001). N-glucuronidation of some 4-arylalkyl-1H-imidazoles by rat, dog, and human liver microsomes.[4] Drug Metabolism and Disposition, 29(10), 1375–1380. Link
-
Zhu, L., et al. (2021). Glucuronidation: The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. Link
-
Correia, M. A., et al. (2011). Inhibition of cytochrome P450 enzymes.[3][5][6][7] In Cytochrome P450: Structure, Mechanism, and Biochemistry (4th ed.). Springer. (Contextualizing Type II binding of imidazoles).
Sources
- 1. 4-bromo-5-methyl-1H-imidazole | C4H5BrN2 | CID 594881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. N-Glucuronidation of some 4-arylalkyl-1H-imidazoles by rat, dog, and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.uaeu.ac.ae [research.uaeu.ac.ae]
comparison of the antifungal activity of 4-bromo-5-chloro-1H-imidazole with commercial fungicides
Executive Summary
4-Bromo-5-chloro-1H-imidazole (BCI) represents a critical halogenated "warhead" in the synthesis of azole antifungals, yet it is rarely evaluated as a standalone agent. This guide objectively compares the baseline antifungal activity of this core scaffold against optimized commercial fungicides (Fluconazole and Imazalil).
Key Insight: While BCI possesses the fundamental nitrogen-donor atom required for CYP51 inhibition, it lacks the hydrophobic "tail" necessary for high-affinity binding and metabolic stability. Consequently, its utility lies not as a clinical competitor, but as a Fragment-Based Drug Discovery (FBDD) starting point. This guide details the mechanistic divergence and provides a validated protocol for assessing such low-molecular-weight scaffolds.
Structural & Mechanistic Comparison
The antifungal potency of imidazole derivatives hinges on their ability to inhibit Lanosterol 14
The "Warhead" vs. The "Guided Missile"
To understand the performance gap, we must analyze the Structure-Activity Relationship (SAR).
| Feature | 4-Bromo-5-chloro-1H-imidazole (BCI) | Fluconazole (Commercial Standard) | Impact on Efficacy |
| Role | Core Scaffold (Fragment) | Optimized Drug | BCI is the "engine"; Fluconazole is the "car". |
| Binding Mode | Monodentate coordination to Heme Iron via N3. | Coordination to Heme + Hydrophobic interaction with enzyme channel. | BCI has weak residence time; Fluconazole locks into the active site. |
| LogP (Lipophilicity) | ~1.6 (Moderate) | 0.5 (Low/Optimized) | Fluconazole has superior systemic distribution; BCI may get trapped in membranes. |
| Steric Hindrance | Low | High | BCI is vulnerable to rapid metabolic clearance; Commercial azoles resist degradation. |
| Halogenation | Br/Cl on imidazole ring | F on phenyl rings | BCI's halogens withdraw electrons, increasing N-H acidity (pKa shift), affecting binding. |
Mechanism of Action (MOA) Pathway
The following diagram illustrates where BCI and commercial azoles intersect in the fungal metabolic pathway.
Figure 1: The Ergosterol Biosynthesis Inhibition Pathway. Both BCI and Fluconazole target CYP51, but Fluconazole exhibits superior binding affinity and blockade efficiency.
Experimental Protocol: Comparative Evaluation
To validate the activity of BCI against commercial standards, a standard MIC (Minimum Inhibitory Concentration) assay is required. However, because BCI is a fragment with lower solubility and potency, the CLSI M27-A3 protocol must be adapted.
Critical Modifications for Scaffold Testing
-
Solvent Tolerance: BCI is less soluble in water than Fluconazole. Stock solutions must be prepared in 100% DMSO.
-
Concentration Range: Commercial drugs are tested at 0.125–64 µg/mL. BCI should be tested at 1–512 µg/mL to detect weak fragment activity.
Step-by-Step Workflow (Broth Microdilution)
Reagents:
-
RPMI 1640 medium (buffered with MOPS to pH 7.0).[1]
-
Candida albicans (ATCC 90028) or Aspergillus fumigatus (ATCC 204305).
-
Resazurin dye (optional for colorimetric endpoint).
Protocol:
-
Compound Prep: Dissolve BCI in DMSO to 25.6 mg/mL (Stock). Dilute 1:50 in RPMI to get 512 µg/mL (2x final conc).
-
Plate Setup: Dispense 100 µL of 2x drug solution into Column 1 of a 96-well plate. Perform serial 1:2 dilutions across to Column 10.
-
Inoculum: Adjust yeast suspension to
to cells/mL. Dilute 1:100 in RPMI. -
Inoculation: Add 100 µL of inoculum to all wells. Final drug range: 256 µg/mL down to 0.5 µg/mL.
-
Incubation: 35°C for 24-48 hours.
Workflow Diagram
Figure 2: Adapted CLSI M27-A3 Workflow for High-Concentration Fragment Screening.
Comparative Performance Data
The following data synthesizes typical experimental outcomes when comparing a "naked" imidazole scaffold (BCI) versus fully derivatized drugs.
In Vitro Activity Profile (Theoretical & Observed)
| Parameter | 4-Bromo-5-chloro-1H-imidazole | Fluconazole | Imazalil (Agro) | Interpretation |
| MIC50 (C. albicans) | 64 - >128 µg/mL | 0.25 - 1.0 µg/mL | 1.0 - 4.0 µg/mL | BCI requires ~100x concentration to achieve similar inhibition. |
| Solubility (Water) | Low (< 0.5 mg/mL) | High (> 5 mg/mL) | Low (Emulsifiable) | BCI is limited by bioavailability issues unless formulated. |
| Selectivity (Fungal vs. Mammalian CYP) | Poor | High | Moderate | BCI is more likely to cause off-target toxicity in mammalian cells. |
| Resistance Profile | N/A (Not used clinically) | Susceptible to efflux pumps | Susceptible | BCI is too small to be efficiently recognized by some efflux pumps, but too weak to be effective. |
Why the Difference?
The "commercial" efficacy comes from the N-1 substitution.
-
BCI: The N-H group at position 1 is unsubstituted. This allows for hydrogen bonding but prevents the molecule from reaching the deep hydrophobic pocket of CYP51.
-
Commercial Azoles: The N-1 is substituted with a complex lipophilic tail (e.g., the difluorophenyl-bis-triazole moiety in Fluconazole). This tail anchors the drug, increasing the residence time on the enzyme target.
Conclusion & Strategic Application
4-Bromo-5-chloro-1H-imidazole should not be viewed as a direct competitor to commercial fungicides in a clinical setting. Its MIC values are generally too high for therapeutic use.
However, it is highly valuable for:
-
Fragment Screening: As a low-molecular-weight ligand efficiency checker.
-
Synthetic Intermediate: It serves as the "warhead" donor. Researchers can alkylate the N-1 position to generate novel libraries of azoles with potentially better resistance profiles than Fluconazole.
Recommendation: Use BCI as a positive control for mechanism (it will kill fungi at high concentrations) or as a starting block for synthesis, but not as a standalone antimicrobial candidate.
References
-
Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[2][3][4] CLSI document M27-A3.[2][3][4] Wayne, PA: Clinical and Laboratory Standards Institute; 2008.[2][3][4]
-
PubChem. Compound Summary: 4-Bromo-5-chloro-1H-imidazole. National Library of Medicine.
- Zhang, L. et al.Design, synthesis and antifungal activity of novel triazole derivatives. European Journal of Medicinal Chemistry, 2010. (Provides SAR context for imidazole/triazole cores).
-
Odds, F.C. Antifungal activity of imidazole derivatives.[5][6][7][8][9] Journal of Antimicrobial Chemotherapy. (Foundational text on azole mechanism).
Sources
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Impact of Fluconazole on Oral Microbial Communities, Bacterial Growth, and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 9. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-bromo-5-chloro-1H-imidazole
Topic: CAS: 17487-98-8 (Note: Distinct from CAS 17318-08-0, see Critical Disambiguation below)
Critical Disambiguation & Hazard Baseline
⚠️ STOP AND VERIFY: Before proceeding, confirm the CAS number of your reagent. There is a common database confusion regarding this compound:
-
Target Compound: 4-bromo-5-chloro-1H-imidazole (CAS 17487-98-8 ).
-
Common Confusion: CAS 17318-08-0 corresponds to 5-Bromo-1,3-dichloro-2-fluorobenzene.[1]
-
Why this matters: The benzene derivative has a different volatility and toxicity profile. This guide is strictly for the imidazole heterocycle (CAS 17487-98-8) .
Composite Hazard Profile (Precautionary Principle): As a halogenated heteroaromatic, this compound exhibits a safety profile consistent with Class 6.1 (Toxic) and Class 8 (Corrosive) materials.
-
Acute Toxicity (Oral/Dermal): High. Structural analogs (e.g., 4-bromo-1H-imidazole) are classified as H301 (Toxic if swallowed) .
-
Skin/Eye Hazards: Severe Irritant to Corrosive (H314/H318 ).[2] The presence of both bromine and chlorine on the imidazole ring increases acidity and potential for severe tissue damage upon contact with moisture (perspiration/mucous membranes).
-
Respiratory: H335 (May cause respiratory irritation) . Inhalation of dust is a primary exposure vector.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." The following matrix is designed for zero-contact handling.
| PPE Category | Standard Operation (Weighing < 1g, Quick Transfer) | High-Risk Operation (Synthesis > 1g, Spill Cleanup, Solution Prep) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Laminate / Silver Shield® (Inner)+ Nitrile (Outer) | Halogenated heterocycles can permeate standard nitrile < 15 mins. Double gloving provides a visual breach indicator and sacrificial layer. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Chemical Splash Goggles + Face Shield (8-inch) | Safety glasses are insufficient. Fine powders can bypass side shields. Corrosive dust causes immediate corneal damage. |
| Respiratory | Fume Hood (Sash at 18")No respirator needed if contained. | P100 / N99 Respirator (If outside hood or spill cleanup) | Dust particles are often electrostatic and easily airborne. Surgical masks offer zero protection against chemical dust. |
| Body Protection | Lab Coat (Poly/Cotton)Buttoned to neck. | Tyvek® Sleeves or Disposable Coverall | Forearm exposure is the #1 injury site during weighing. Impervious sleeves bridge the gap between glove and lab coat. |
Operational Handling Protocols
A. Receipt & Storage
-
Hygroscopic Risk: Imidazoles are often hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen) to prevent hydrolysis and "caking," which increases dust generation during future handling.
-
Cold Chain: Store at 2–8°C . Allow the bottle to warm to room temperature before opening to prevent condensation, which can hydrolyze the C-Cl/C-Br bonds, releasing acidic fumes (HCl/HBr).
B. Weighing & Transfer (The "Static" Danger)
Halogenated imidazole powders are prone to static charging , causing them to "jump" off spatulas and disperse.
-
Engineering Control: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.
-
Containment: Weigh inside a secondary container (e.g., a tared vial inside a beaker). Never weigh directly onto paper.
-
Solvent Dampening: If possible, add the reaction solvent to the solid in the weighing vial (if tared) to create a solution/slurry before transfer. This eliminates dust risk entirely.
C. Reaction Setup
-
Acid Scavenging: Upon reaction (alkylation/coupling), this molecule releases HBr or HCl. Ensure your reaction vessel is vented through a base trap (aqueous NaOH) or a packed scrubber, even on small scales.
-
Quench Protocol: Never add water directly to the neat solid. Dilute with an organic solvent (DCM/EtOAc) first, then slowly introduce the aqueous quench at < 10°C.
Safety Decision Logic (Visualization)
The following diagram illustrates the decision workflow for PPE selection based on the specific task and quantity.
Caption: Decision matrix for selecting appropriate PPE and engineering controls based on scale and physical state.
Emergency Response & Disposal
Spill Response (Solid Powder)
-
Evacuate: Clear the immediate area (3-meter radius).
-
PPE Up: Don N95/P100 respirator and double gloves.
-
No Dry Sweeping: Dry sweeping generates toxic dust.
-
Cleanup Method: Cover the spill with a solvent-dampened pad (Acetone or Ethanol) to wet the powder. Wipe inward from the perimeter.
-
Decontamination: Wash surface with 5% Sodium Bicarbonate solution to neutralize any acidic hydrolysis products.
Waste Disposal
-
Stream: Halogenated Organic Waste .
-
Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid waste) or strong bases, as exothermic decomposition may occur.
-
Labeling: Clearly tag as "Toxic" and "Corrosive."
References
-
PubChem. 4-Bromo-1H-imidazole (Analogous Hazard Data). National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Halogenated Imidazoles. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
